Product packaging for 3-Ethoxy-4-nitrobenzoic acid(Cat. No.:CAS No. 367501-32-4)

3-Ethoxy-4-nitrobenzoic acid

Cat. No.: B1370933
CAS No.: 367501-32-4
M. Wt: 211.17 g/mol
InChI Key: ZWPRGHWABASJLH-UHFFFAOYSA-N
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Description

3-Ethoxy-4-nitrobenzoic acid, with the CAS registry number 367501-32-4, is an organic compound with the molecular formula C 9 H 9 NO 5 and a molecular weight of 211.17 g/mol . This compound is supplied as a light brown solid with a documented melting point of 217-220 °C and should be stored sealed in a dry environment at room temperature to maintain stability . As a benzoic acid derivative featuring both ethoxy and nitro substituents, it serves as a versatile synthetic intermediate and building block in organic chemistry and medicinal chemistry research. Its primary research value lies in its role as a precursor in the synthesis of more complex molecules. For instance, it can be utilized to create Schiff base compounds, which are investigated for applications in materials science, such as developing new organic nonlinear optical (NLO) materials . Furthermore, structurally related nitrobenzoic acids are commonly employed in pharmaceutical research for the synthesis of active compounds, including local anesthetics, highlighting the potential of this compound as a valuable scaffold in drug discovery and development . Researchers can leverage the reactivity of its carboxylic acid and nitro functional groups for further chemical transformations. This product is intended for research and development purposes exclusively. It is not designed for diagnostic or therapeutic use, and it must not be administered to humans or animals. Please refer to the associated Safety Data Sheet (MSDS) for comprehensive handling and safety information. The hazard statements H302, H312, and H332 indicate that this compound is harmful if swallowed, in contact with skin, or inhaled .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO5 B1370933 3-Ethoxy-4-nitrobenzoic acid CAS No. 367501-32-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxy-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-2-15-8-5-6(9(11)12)3-4-7(8)10(13)14/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPRGHWABASJLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625461
Record name 3-Ethoxy-4-nitrobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

367501-32-4
Record name 3-Ethoxy-4-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=367501-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxy-4-nitrobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Ethoxy-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the synthetic pathways for 3-ethoxy-4-nitrobenzoic acid, a key intermediate in the pharmaceutical and dye industries. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the primary and alternative synthetic routes, including step-by-step protocols, mechanistic insights, and comparative analysis of different methodologies.

Introduction

This compound is a valuable building block in organic synthesis. Its structure, featuring a carboxylic acid, an ethoxy group, and a nitro group on a benzene ring, allows for a variety of chemical transformations. These functional groups make it a versatile precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients and dyes. A notable application is its use as an intermediate in the production of azo dyes, where it can be functionalized to form either the diazo component or the coupling component.[1]

Primary Synthesis Pathway: Ethylation of 3-Hydroxy-4-nitrobenzoic Acid

A direct and efficient method for the synthesis of this compound is through the ethylation of 3-hydroxy-4-nitrobenzoic acid. This pathway is advantageous due to the commercial availability of the starting material and the straightforward nature of the etherification reaction.

Synthesis of the Precursor: 3-Hydroxy-4-nitrobenzoic Acid

The precursor, 3-hydroxy-4-nitrobenzoic acid, can be synthesized via the nitration of m-hydroxybenzoic acid.[2] An alternative route involves the nitration of m-cresol followed by oxidation of the methyl group to a carboxylic acid.[3]

Protocol for Nitration of m-Hydroxybenzoic Acid:

  • Dissolve 50 g of m-hydroxybenzoic acid in 175 ml of hot nitrobenzene.

  • Cool the solution to 35-40°C.

  • Slowly add a solution of 17 ml of fuming nitric acid in an equal volume of nitrobenzene over 4 hours with continuous stirring.

  • Filter the resulting product, wash with carbon tetrachloride, and recrystallize from dilute alcohol.[2]

Ethylation Protocol

The ethylation of the phenolic hydroxyl group of 3-hydroxy-4-nitrobenzoic acid is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent.

Experimental Protocol:

  • In a round-bottom flask, dissolve 3-hydroxy-4-nitrobenzoic acid (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 eq), to the solution and stir at room temperature until the deprotonation is complete.

  • Introduce an ethylating agent, such as diethyl sulfate ((C₂H₅)₂SO₄) or ethyl bromide (C₂H₅Br) (1.1-1.2 eq), to the reaction mixture.

  • Heat the mixture to a moderate temperature (e.g., 60-80°C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield this compound.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF and acetonitrile are chosen because they effectively dissolve the reactants and facilitate the SN2 reaction mechanism without participating in the reaction.

  • Base: A base is required to deprotonate the weakly acidic phenolic hydroxyl group, thereby increasing its nucleophilicity. The choice of base depends on the desired reactivity and the tolerance of other functional groups.

  • Ethylating Agent: Diethyl sulfate and ethyl bromide are common and effective ethylating agents. Diethyl sulfate is often more reactive.

  • Temperature: Heating the reaction mixture increases the rate of the reaction, leading to a shorter reaction time.

Visualizing the Primary Synthesis Pathway

G cluster_precursor Precursor Synthesis cluster_main Main Reaction: Ethylation m-Hydroxybenzoic Acid m-Hydroxybenzoic Acid 3-Hydroxy-4-nitrobenzoic Acid 3-Hydroxy-4-nitrobenzoic Acid m-Hydroxybenzoic Acid->3-Hydroxy-4-nitrobenzoic Acid Fuming HNO3, Nitrobenzene 3-Hydroxy-4-nitrobenzoic Acid_main 3-Hydroxy-4-nitrobenzoic Acid This compound This compound 3-Hydroxy-4-nitrobenzoic Acid_main->this compound Base (e.g., K₂CO₃), Ethylating Agent (e.g., (C₂H₅)₂SO₄)

Caption: Primary synthesis of this compound via ethylation.

Alternative Synthesis Pathway: Nitration of 3-Ethoxybenzoic Acid

An alternative approach to synthesizing this compound is the direct nitration of 3-ethoxybenzoic acid. This method is also a viable option, particularly if 3-ethoxybenzoic acid is a readily available starting material.

Experimental Protocol:

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in an ice bath.

  • Dissolve 3-ethoxybenzoic acid in a suitable solvent, such as concentrated sulfuric acid.

  • Cool the solution of 3-ethoxybenzoic acid in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the 3-ethoxybenzoic acid solution, ensuring the temperature is maintained below 5°C.

  • After the addition is complete, continue stirring the mixture at 0°C for 2 hours.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry to yield this compound.[1]

Causality Behind Experimental Choices:

  • Nitrating Mixture: The combination of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is essential for the electrophilic aromatic substitution reaction.

  • Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to control the reaction rate, prevent over-nitration, and minimize the formation of byproducts.

  • Solvent: Concentrated sulfuric acid serves as both a solvent and a catalyst, protonating the nitric acid to facilitate the formation of the nitronium ion.

Visualizing the Alternative Synthesis Pathway

G 3-Ethoxybenzoic Acid 3-Ethoxybenzoic Acid This compound This compound 3-Ethoxybenzoic Acid->this compound Conc. HNO₃, Conc. H₂SO₄, <5°C

Caption: Alternative synthesis via nitration of 3-ethoxybenzoic acid.

Comparative Analysis of Synthesis Pathways

FeaturePrimary Pathway (Ethylation)Alternative Pathway (Nitration)
Starting Material 3-Hydroxy-4-nitrobenzoic Acid3-Ethoxybenzoic Acid
Key Reaction Williamson Ether Synthesis (SN2)Electrophilic Aromatic Substitution
Reagents Base, Ethylating AgentConcentrated HNO₃, Concentrated H₂SO₄
Advantages Generally milder reaction conditions, high selectivity.Direct introduction of the nitro group.
Disadvantages May require synthesis of the precursor if not readily available.Highly exothermic, requires careful temperature control to avoid byproducts.

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. The choice of the optimal pathway depends on factors such as the availability and cost of starting materials, the desired scale of production, and the available laboratory equipment. The ethylation of 3-hydroxy-4-nitrobenzoic acid offers a reliable and selective method, while the nitration of 3-ethoxybenzoic acid provides a more direct approach. Both pathways, when executed with precision and adherence to safety protocols, can yield the desired product in good purity and yield, enabling its further use in the development of pharmaceuticals and other fine chemicals.

References

An In-depth Technical Guide to 3-Ethoxy-4-nitrobenzoic Acid: Physicochemical Properties and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Ethoxy-4-nitrobenzoic acid is a substituted aromatic carboxylic acid, a class of compounds that serves as a cornerstone in the fields of organic synthesis and medicinal chemistry. As a bifunctional molecule, featuring a carboxylic acid group, an ethoxy ether linkage, and a nitro group, it presents a unique electronic and steric profile. The interplay of these functional groups—the electron-withdrawing nature of the nitro group and the electron-donating resonance effect of the ethoxy group—imparts specific physicochemical properties that make it a valuable intermediate. This guide provides a detailed exploration of these properties, offering field-proven insights into their determination and significance for researchers, scientists, and drug development professionals. The methodologies described herein are designed as self-validating systems, ensuring technical accuracy and reproducibility.

Molecular Structure and Chemical Identifiers

The foundational step in understanding any chemical entity is to establish its precise structure and associated identifiers. The arrangement of the ethoxy and nitro groups on the benzoic acid scaffold is critical to all its chemical and physical behaviors.

Figure 1: 2D Structure of this compound.

Table 1: Chemical Identifiers and Structural Properties

Property Value Reference(s)
IUPAC Name This compound [1]
CAS Number 367501-32-4 [1]
Molecular Formula C₉H₉NO₅ [1]
Molecular Weight 211.17 g/mol [1]
Canonical SMILES CCOC1=C(C=CC(=C1)C(=O)O)--INVALID-LINK--[O-] [2]

| InChIKey | YKHVUKSPKGXRJS-UHFFFAOYSA-N |[2] |

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical and biological systems. They are essential for designing synthetic routes, formulating solutions, and predicting pharmacokinetic profiles.

Table 2: Summary of Physicochemical Data

Property Value Significance & Expert Insights Reference(s)
Appearance Light brown solid The color is characteristic of many nitroaromatic compounds. Any significant deviation may suggest impurities. [1]
Melting Point 217-220 °C A sharp melting point in this range is a primary indicator of high purity. A broad range suggests the presence of impurities which disrupt the crystal lattice. [1]
Solubility Insoluble in water Low aqueous solubility is expected due to the largely nonpolar aromatic ring and ethyl group. Soluble in polar organic solvents like DMSO, ethanol, and chloroform. This is critical for selecting appropriate solvents for synthesis, purification, and biological assays. [3][4][5]
Acidity (pKa) Predicted: ~3.2-3.6 The pKa is lower (more acidic) than benzoic acid (pKa ≈ 4.2). Causality: The potent electron-withdrawing nitro group at the para-position stabilizes the carboxylate anion through resonance and induction, facilitating proton dissociation. This increased acidity is a key feature for its reactivity and potential interactions in biological systems. [6][7]

| Lipophilicity (XLogP3) | 2.1 | This moderate LogP value suggests a balance between hydrophilicity and lipophilicity, indicating potential for good membrane permeability, a crucial parameter in drug design. |[2] |

Spectroscopic Profile: The Structural Fingerprint

Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. The combination of NMR, IR, and Mass Spectrometry offers a complete and self-validating picture of this compound.[8]

Table 3: Key Spectroscopic Data

Technique Expected Peaks / Signals Interpretation & Rationale
¹H NMR δ ~10-13 (s, 1H), δ ~8.0 (d, 1H), δ ~7.8 (dd, 1H), δ ~7.3 (d, 1H), δ ~4.2 (q, 2H), δ ~1.5 (t, 3H) -COOH: Broad singlet, downfield due to deshielding. Ar-H: Aromatic protons show distinct splitting based on their neighbors. -OCH₂CH₃: The ethoxy group shows a characteristic quartet for the CH₂ adjacent to the oxygen and a triplet for the terminal CH₃.
¹³C NMR δ ~165, δ ~155, δ ~145, δ ~132, δ ~125, δ ~115, δ ~65, δ ~15 C=O: Carboxyl carbon. Ar-C: Aromatic carbons with varied shifts due to substituent effects (C-O, C-NO₂, C-COOH). -OCH₂CH₃: Aliphatic carbons of the ethoxy group.
IR (Infrared) ~2500-3300 cm⁻¹ (broad), ~1700 cm⁻¹ (strong), ~1520 & ~1340 cm⁻¹ (strong), ~1250 cm⁻¹ (strong) O-H stretch (acid): Very broad due to hydrogen bonding. C=O stretch (acid): Strong, sharp carbonyl peak. N-O stretch (nitro): Two strong, characteristic asymmetric and symmetric stretching bands. C-O stretch (ether/acid): Indicates the ether and carboxylic acid C-O bonds.

| Mass Spec (MS) | m/z = 211 (M⁺) | Molecular Ion: Confirms the molecular weight. Fragmentation may include loss of -OH (m/z 194), -COOH (m/z 166), and -C₂H₅ (m/z 182). |

Note: Predicted NMR values are based on standard substituent effects on a benzene ring. Actual values may vary slightly depending on the solvent and instrument.[9][10]

Experimental Protocols for Characterization

To ensure scientific integrity, the properties listed above must be verifiable through robust experimental protocols. The following methodologies represent standard, self-validating procedures for the characterization of this compound.

Protocol: Melting Point Determination

Rationale: The melting point is a rapid and effective physical measurement for assessing the purity of a crystalline solid. Impurities depress and broaden the melting range. This protocol uses the capillary method, a standard technique in organic chemistry labs.

Methodology:

  • Sample Preparation: Finely powder a small amount (2-3 mg) of dry this compound.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

  • Measurement:

    • Heat the apparatus rapidly to about 20 °C below the expected melting point (expected: 217-220 °C).[1]

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.

    • Record the temperature at which the first liquid drop appears (T₁).

    • Record the temperature at which the entire sample becomes a clear liquid (T₂).

  • Validation: The melting range is reported as T₁-T₂. A sharp range (≤ 2 °C) within the literature value confirms high purity.

Protocol: Purity Assessment by Reverse-Phase HPLC

Rationale: High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis, separating the target compound from any impurities. A reverse-phase method is chosen due to the moderate polarity of the analyte. The appearance of a single, sharp, and symmetrical peak validates the compound's purity.

Figure 2: Workflow for Purity Assessment via RP-HPLC.

Methodology:

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid (provides protons to keep the carboxylic acid in its neutral form).

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: Start with a higher concentration of Solvent A and gradually increase the concentration of Solvent B over 15-20 minutes. This ensures that any impurities with different polarities are effectively separated.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the nitroaromatic chromophore absorbs strongly, typically around 254 nm.

  • Sample Preparation: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at approximately 1 mg/mL.

  • Validation: A pure sample will yield a single major peak in the chromatogram. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. A result of >98% is typically considered high purity for research applications.[11][12]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is paramount for ensuring personnel safety. The following guidelines are derived from safety data for structurally related nitrobenzoic acids.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[13][14]

  • Inhalation: The compound is a solid powder; avoid generating dust. Handle in a well-ventilated area or a chemical fume hood. May cause respiratory irritation.[15][16]

  • Skin and Eye Contact: Causes skin and serious eye irritation. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[13][16]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and bases.[15]

Conclusion

This compound is a well-defined chemical entity with distinct physicochemical properties governed by its unique substitution pattern. Its moderate lipophilicity, defined acidity, and crystalline nature make it a tractable and useful building block in synthetic chemistry. The analytical protocols detailed in this guide—melting point determination and RP-HPLC analysis—provide a robust framework for verifying its identity and purity, ensuring the reliability of downstream applications. A thorough understanding of this compound's properties, as outlined here, is essential for any scientist aiming to leverage its potential in research and development.

References

An In-depth Technical Guide to 3-Ethoxy-4-nitrobenzoic acid (CAS: 367501-32-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxy-4-nitrobenzoic acid, with the CAS number 367501-32-4, is a substituted aromatic carboxylic acid. Its structure, featuring an ethoxy group and a nitro group on a benzoic acid scaffold, makes it a valuable intermediate in organic synthesis. The electron-withdrawing nature of the nitro group and the carboxylic acid function, combined with the steric and electronic influence of the ethoxy group, impart a unique reactivity profile to the molecule. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, particularly in the realm of medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point in the range of 217-220 °C[1]. The presence of the carboxylic acid and nitro groups makes it a polar molecule. A summary of its key properties is presented in the table below.

PropertyValueSource
CAS Number 367501-32-4N/A
Molecular Formula C₉H₉NO₅[1]
Molecular Weight 211.17 g/mol [1]
Melting Point 217-220 °C[1]
Physical State Solid[1]
InChI InChI=1S/C9H9NO5/c1-2-15-8-5-6(9(11)12)3-4-7(8)10(13)14/h3-5H,2H2,1H3,(H,11,12)N/A
SMILES O=C(O)C1=CC=C(C(OCC)=C1)N(=O)=ON/A

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from a more readily available precursor. A plausible and efficient synthetic route involves the nitration of 3-ethoxybenzoic acid. The ethoxy group at the meta-position directs the incoming nitro group to the ortho and para positions. Due to steric hindrance from the ethoxy group and the carboxylic acid, the major product is the desired this compound.

An alternative approach involves the ethylation of 3-hydroxy-4-nitrobenzoic acid, a reaction that proceeds via a Williamson ether synthesis. This method is advantageous if the hydroxylated precursor is more accessible.

Experimental Protocol: Ethylation of 3-hydroxy-4-nitrobenzoic acid

This protocol describes a general procedure for the synthesis of this compound from 3-hydroxy-4-nitrobenzoic acid.

Materials:

  • 3-hydroxy-4-nitrobenzoic acid

  • Ethyl iodide (or diethyl sulfate)

  • Potassium carbonate (or another suitable base)

  • Acetone (or another suitable polar aprotic solvent)

  • Hydrochloric acid (for acidification)

  • Distilled water

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask, dissolve 3-hydroxy-4-nitrobenzoic acid (1.0 eq) in acetone.

  • Add potassium carbonate (2.0-3.0 eq) to the solution.

  • To the stirred suspension, add ethyl iodide (1.2-1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in water and acidify with hydrochloric acid to a pH of 2-3 to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product 3-hydroxy-4-nitrobenzoic_acid 3-hydroxy-4-nitrobenzoic acid Reaction_mixture Reaction Mixture 3-hydroxy-4-nitrobenzoic_acid->Reaction_mixture Ethyl_iodide Ethyl iodide Ethyl_iodide->Reaction_mixture Base Base (e.g., K2CO3) Base->Reaction_mixture Solvent Solvent (e.g., Acetone) Solvent->Reaction_mixture Reflux Reflux Reaction_mixture->Reflux Workup Aqueous Workup & Acidification Reflux->Workup Crude_product Crude this compound Workup->Crude_product Purification Recrystallization Crude_product->Purification Final_product Pure this compound Purification->Final_product

Caption: Williamson ether synthesis of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), and three aromatic protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro and carboxylic acid groups, and the electron-donating ethoxy group.

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, the aromatic C-H and C=C stretches, the C-O stretches of the ether and carboxylic acid, and the symmetric and asymmetric stretches of the nitro group.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound (211.17 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group, the nitro group, and the carboxylic acid group.

Applications in Drug Development

Nitrobenzoic acids and their derivatives are important building blocks in the synthesis of a wide range of pharmaceuticals. The nitro group can be readily reduced to an amino group, which can then be further functionalized to construct complex heterocyclic systems. The carboxylic acid group provides a handle for amide bond formation, a key reaction in medicinal chemistry.

While specific examples of blockbuster drugs synthesized from this compound are not prominent in the literature, its structural motifs are present in various biologically active compounds. For instance, the related compound, 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde, is an intermediate in the synthesis of entacapone, a drug used in the treatment of Parkinson's disease[1]. This suggests that this compound could serve as a valuable starting material for the synthesis of novel therapeutic agents.

The general workflow for utilizing a building block like this compound in drug discovery is outlined in the diagram below.

Drug_Discovery_Workflow Start This compound Step1 Functional Group Transformation (e.g., Reduction of NO2 to NH2) Start->Step1 Step2 Coupling Reactions (e.g., Amide bond formation) Step1->Step2 Step3 Cyclization/Further Modification Step2->Step3 Library Library of Diverse Compounds Step3->Library Screening Biological Screening (e.g., Enzyme assays, cell-based assays) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Role of this compound in a drug discovery workflow.

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.

Conclusion

This compound is a versatile chemical intermediate with significant potential in organic synthesis, particularly for the development of new pharmaceutical agents. Its synthesis is achievable through established chemical transformations. While detailed spectroscopic and application data are currently limited in the public domain, its structural features suggest it is a valuable building block for creating diverse molecular libraries for drug discovery. Further research into the reactivity and applications of this compound is warranted and will likely unveil its full potential in medicinal chemistry and materials science.

References

A Spectroscopic Investigation of 3-Ethoxy-4-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for 3-Ethoxy-4-nitrobenzoic acid, a substituted aromatic compound of interest in medicinal chemistry and materials science. In the absence of directly published experimental spectra, this document synthesizes information from analogous compounds and established spectroscopic principles to predict and interpret the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Introduction

This compound belongs to the family of substituted benzoic acids, which are pivotal structural motifs in a vast array of pharmaceuticals and functional materials. The specific arrangement of the ethoxy, nitro, and carboxylic acid groups on the benzene ring dictates the molecule's electronic properties, reactivity, and potential biological activity. Accurate structural elucidation is paramount, and spectroscopic techniques provide the most powerful and non-destructive means to achieve this.

This guide will delve into the theoretical underpinnings and practical application of NMR, IR, and MS for the characterization of this compound. By understanding the expected spectral features, researchers can confidently identify this compound, assess its purity, and gain insights into its molecular structure.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

G M [M]⁺ m/z = 211 M_minus_OH [M - OH]⁺ m/z = 194 M->M_minus_OH - OH M_minus_C2H4 [M - C₂H₄]⁺ m/z = 183 M->M_minus_C2H4 - C₂H₄ M_minus_OC2H5 [M - OC₂H₅]⁺ m/z = 166 M->M_minus_OC2H5 - OC₂H₅ M_minus_NO2 [M - NO₂]⁺ m/z = 165 M->M_minus_NO2 - NO₂

An In-depth Technical Guide to the Synthesis of 3-Ethoxy-4-nitrobenzoic Acid: Starting Materials and Strategic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethoxy-4-nitrobenzoic acid is a key building block in the synthesis of a variety of pharmacologically active compounds and functional materials. Its molecular architecture, featuring an ethoxy group and a nitro group on a benzoic acid scaffold, offers versatile handles for further chemical modifications. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the selection of starting materials and the rationale behind the chosen reaction pathways. We will explore two principal strategies: the etherification of a pre-functionalized nitro-aromatic core and the nitration of an ethoxy-substituted benzoic acid derivative. Each approach will be dissected to highlight its advantages, challenges, and practical considerations for laboratory and potential scale-up applications.

Introduction: The Significance of this compound

This compound serves as a crucial intermediate in organic synthesis. The presence of the carboxylic acid, nitro, and ethoxy groups allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of dyes, pigments, and importantly, pharmaceutical agents. The strategic positioning of these functional groups enables chemists to construct complex molecular frameworks with desired electronic and steric properties.

Retrosynthetic Analysis: Devising Synthetic Strategies

A retrosynthetic approach to this compound reveals two logical and convergent synthetic disconnections. These pathways form the basis of the most common and practical laboratory preparations of the target molecule.

G cluster_path1 Pathway 1: Ethylation cluster_path2 Pathway 2: Nitration This compound This compound 3-Hydroxy-4-nitrobenzoic acid 3-Hydroxy-4-nitrobenzoic acid This compound->3-Hydroxy-4-nitrobenzoic acid C-O Bond Formation 3-Ethoxybenzoic acid 3-Ethoxybenzoic acid This compound->3-Ethoxybenzoic acid Electrophilic Aromatic Substitution Ethylating Agent Ethylating Agent Nitrating Agent Nitrating Agent

Caption: Retrosynthetic analysis of this compound.

This guide will now delve into the practical execution of these two primary synthetic strategies.

Pathway 1: Ethylation of 3-Hydroxy-4-nitrobenzoic Acid

This is a widely employed and reliable method for the synthesis of this compound. The core of this strategy lies in the Williamson ether synthesis, a classic and robust C-O bond-forming reaction.

Starting Material: 3-Hydroxy-4-nitrobenzoic Acid

The commercially available 3-Hydroxy-4-nitrobenzoic acid is the cornerstone of this pathway.[1][2] Its synthesis is typically achieved through the nitration of m-hydroxybenzoic acid.[3][4] An alternative route involves the nitration of m-cresol followed by oxidation of the methyl group to a carboxylic acid.[5]

The Ethylation Reaction: Mechanism and Reagents

The ethylation of the phenolic hydroxyl group of 3-Hydroxy-4-nitrobenzoic acid proceeds via a nucleophilic substitution reaction. The hydroxyl group is first deprotonated by a suitable base to form a more nucleophilic phenoxide ion, which then attacks an ethylating agent.

Key Reagents for Ethylation:

Reagent CategorySpecific ExamplesRole in Reaction
Ethylating Agents Ethyl iodide, Ethyl bromide, Diethyl sulfateSource of the ethyl group
Bases Potassium carbonate, Sodium carbonate, Sodium hydroxideDeprotonates the phenolic hydroxyl group
Solvents Acetone, Dimethylformamide (DMF), EthanolProvides a medium for the reaction

The choice of reagents is critical for optimizing the reaction yield and minimizing side reactions. For instance, diethyl sulfate is often a more reactive and cost-effective ethylating agent than ethyl halides. The selection of the base and solvent system depends on the reactivity of the starting material and the desired reaction temperature.

Experimental Protocol: A Step-by-Step Guide

The following is a representative protocol for the ethylation of 3-hydroxy-4-nitrobenzoic acid.

  • Preparation: To a solution of 3-hydroxy-4-nitrobenzoic acid in a suitable solvent (e.g., ethanol), add a base such as potassium carbonate.

  • Addition of Ethylating Agent: Slowly add the ethylating agent (e.g., diethyl sulfate) to the reaction mixture.

  • Reaction: Heat the mixture to reflux for several hours to ensure complete reaction.

  • Work-up and Purification: After cooling, the reaction mixture is typically acidified to precipitate the product. The crude this compound can then be purified by recrystallization.

Pathway 2: Nitration of 3-Ethoxybenzoic Acid

An alternative and equally viable route involves the direct nitration of 3-Ethoxybenzoic acid. This pathway leverages the principles of electrophilic aromatic substitution, where the regioselectivity of the nitration is a key consideration.

Starting Material: 3-Ethoxybenzoic Acid

3-Ethoxybenzoic acid is a commercially available starting material.[6] It can be prepared from 3-hydroxybenzoic acid via ethylation, similar to the process described in Pathway 1.

The Nitration Reaction: Directing Effects and Reagents

The nitration of 3-Ethoxybenzoic acid involves the introduction of a nitro group onto the aromatic ring using a nitrating agent. The ethoxy group is an ortho-, para-directing activator, while the carboxylic acid group is a meta-directing deactivator.[7] The interplay of these directing effects will determine the position of the incoming nitro group. In this case, the activating effect of the ethoxy group directs the nitration to the positions ortho and para to it.

Common Nitrating Agents:

Nitrating AgentDescription
Mixed Acid A mixture of concentrated nitric acid and concentrated sulfuric acid is the most common and powerful nitrating agent.[7]
Fuming Nitric Acid A more reactive form of nitric acid, often used for less reactive substrates.[4]
Nitric Acid in Acetic Anhydride A milder nitrating system that can sometimes offer better selectivity.
Experimental Protocol: A Step-by-Step Guide

The following protocol outlines the general procedure for the nitration of 3-ethoxybenzoic acid.

  • Preparation of Nitrating Mixture: Carefully prepare a mixture of concentrated nitric acid and concentrated sulfuric acid, typically in a cold bath to control the exothermic reaction.

  • Addition of Substrate: Slowly add 3-ethoxybenzoic acid to the nitrating mixture while maintaining a low temperature.

  • Reaction: Allow the reaction to proceed at a controlled temperature for a specified period.

  • Work-up and Purification: Pour the reaction mixture onto ice to precipitate the product. The crude this compound is then collected by filtration and purified by recrystallization.

Alternative Synthetic Approaches

While the two pathways described above are the most common, other strategies for the synthesis of this compound and its analogs have been reported. These include:

  • Oxidation of 3-Ethoxy-4-nitrotoluene: This method involves the oxidation of the methyl group of 3-ethoxy-4-nitrotoluene to a carboxylic acid using strong oxidizing agents like potassium permanganate or sodium dichromate.[8][9][10][11] This approach is analogous to the synthesis of p-nitrobenzoic acid from p-nitrotoluene.[12]

  • Multi-step synthesis from vanillin: Vanillin can be converted to vanillic acid,[13][14][15] which can then be nitrated and subsequently ethylated to yield the desired product.

Conclusion

The synthesis of this compound can be achieved through several strategic pathways, with the ethylation of 3-hydroxy-4-nitrobenzoic acid and the nitration of 3-ethoxybenzoic acid being the most direct and widely used methods. The choice of the optimal route depends on factors such as the availability and cost of starting materials, desired scale of the reaction, and the specific requirements for purity. A thorough understanding of the underlying reaction mechanisms and careful control of reaction conditions are paramount for the successful and efficient synthesis of this valuable chemical intermediate.

References

An In-depth Technical Guide to 3-Ethoxy-4-nitrobenzoic Acid: Synthesis, Properties, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxy-4-nitrobenzoic acid, a substituted nitrobenzoic acid derivative, is a key organic intermediate with significant potential in various fields of chemical synthesis, particularly in the development of pharmaceuticals and novel materials. Its molecular architecture, featuring an ethoxy group and a nitro group on a benzoic acid scaffold, provides a versatile platform for a wide range of chemical modifications. The electron-withdrawing nature of the nitro group, combined with the directing effects of the ethoxy and carboxylic acid functionalities, makes it a valuable precursor for the synthesis of complex molecular targets. This guide provides a comprehensive overview of its commercial availability, synthesis, physicochemical properties, and key applications, offering a technical resource for researchers and professionals in drug discovery and chemical development.

Commercial Availability

This compound is commercially available from a number of specialized chemical suppliers. It is typically offered in various purity grades and quantities, catering to both small-scale research and larger developmental needs. When sourcing this compound, it is crucial to consider the purity, as impurities can significantly impact the outcome of subsequent synthetic steps.

Supplier CAS Number Molecular Formula Molecular Weight Purity Available Quantities
Various Fine Chemical Suppliers367501-32-4C₉H₉NO₅211.17 g/mol Typically ≥97%mg to kg scale

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the electrophilic nitration of 4-ethoxybenzoic acid. The presence of the activating ethoxy group and the deactivating but meta-directing carboxylic acid group on the benzene ring directs the incoming nitro group to the position ortho to the ethoxy group and meta to the carboxylic acid.

A well-established method for this transformation involves the use of a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, under controlled temperature conditions to minimize the formation of by-products. A patented process highlights an efficient method for the preparation of 3-nitro-4-alkoxybenzoic acids, which can be specifically applied to the synthesis of the ethoxy derivative with high purity and yield[1].

Experimental Protocol: Nitration of 4-Ethoxybenzoic Acid

This protocol is adapted from established procedures for the nitration of alkoxybenzoic acids[1].

Materials:

  • 4-Ethoxybenzoic acid

  • Concentrated Nitric Acid (60-70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Distilled water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add a stoichiometric excess of concentrated nitric acid to a measured amount of concentrated sulfuric acid. This process is highly exothermic and should be performed in an ice bath to maintain a low temperature.

  • Dissolution of Starting Material: In a round-bottom flask, dissolve 4-ethoxybenzoic acid in a sufficient amount of concentrated sulfuric acid. Cool this solution in an ice bath to 0-5 °C.

  • Nitration Reaction: While vigorously stirring the solution of 4-ethoxybenzoic acid, slowly add the pre-cooled nitrating mixture dropwise via a dropping funnel. It is critical to maintain the reaction temperature below 10 °C to prevent over-nitration and other side reactions.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at a low temperature for a designated period, typically 1-2 hours, to ensure the reaction goes to completion.

  • Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice. This will quench the reaction and precipitate the crude this compound as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield a product with high purity[1]. A patent for a similar process reports achieving a purity of 99.4% with a yield of 87.8%[1].

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product 4-Ethoxybenzoic Acid 4-Ethoxybenzoic Acid Nitration Nitration 4-Ethoxybenzoic Acid->Nitration Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Nitration Quenching on Ice Quenching on Ice Nitration->Quenching on Ice Filtration Filtration Quenching on Ice->Filtration Recrystallization Recrystallization Filtration->Recrystallization This compound This compound Recrystallization->this compound

Caption: Workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in synthesis. While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

Property Value / Description Reference/Note
CAS Number 367501-32-4-
Molecular Formula C₉H₉NO₅-
Molecular Weight 211.17 g/mol -
Appearance Expected to be a crystalline solidBased on related compounds
Melting Point 217-220 °C-
Solubility Expected to be soluble in common organic solvents like ethanol, acetone, and ethyl acetate; sparingly soluble in water.Inferred from related structures
Acidity (pKa) The nitro group's electron-withdrawing effect increases the acidity compared to benzoic acid.Inferred from related structures
Structural Elucidation by Spectroscopy

Spectroscopic techniques are essential for confirming the identity and purity of synthesized this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethoxy group, and the carboxylic acid proton. The aromatic region would likely display a complex splitting pattern due to the substitution pattern. The ethoxy group would present as a triplet for the methyl protons and a quartet for the methylene protons. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be observed at a downfield chemical shift. The aromatic carbons would appear in the typical aromatic region, with their chemical shifts influenced by the attached functional groups. The two carbons of the ethoxy group would be found in the aliphatic region.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the functional groups present. Key expected peaks include a broad O-H stretch for the carboxylic acid, a strong C=O stretch for the carbonyl group, and strong asymmetric and symmetric stretches for the N-O bonds of the nitro group. Aromatic C-H and C=C stretching vibrations would also be present.

  • Mass Spectrometry: Electron ionization mass spectrometry would likely show a molecular ion peak corresponding to the molecular weight of 211.17 g/mol . The fragmentation pattern would be expected to involve the loss of characteristic fragments such as the ethoxy group, the nitro group, and the carboxylic acid group.

Applications in Drug Discovery and Development

Nitroaromatic compounds, including nitrobenzoic acid derivatives, are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). The nitro group serves as a versatile functional handle that can be readily reduced to an amino group, opening up a plethora of synthetic possibilities for building complex molecular scaffolds.

While specific blockbuster drugs directly derived from this compound are not prominently documented, its structural motifs are present in various biologically active molecules. The 3-ethoxy-4-nitrophenyl moiety can be considered a key building block for the synthesis of compounds targeting a range of therapeutic areas. The general importance of such intermediates lies in their ability to be transformed into more complex molecules, such as substituted anilines, which are precursors to a wide array of pharmaceuticals.

The reduction of the nitro group in this compound yields 3-amino-4-ethoxybenzoic acid, a trifunctional molecule with amino, ethoxy, and carboxylic acid groups. This derivative can then be used in a variety of coupling reactions to construct larger, more complex molecules with potential therapeutic applications.

Application_Pathway This compound This compound Reduction of Nitro Group Reduction of Nitro Group This compound->Reduction of Nitro Group 3-Amino-4-ethoxybenzoic Acid 3-Amino-4-ethoxybenzoic Acid Reduction of Nitro Group->3-Amino-4-ethoxybenzoic Acid Further Synthetic Modifications Further Synthetic Modifications 3-Amino-4-ethoxybenzoic Acid->Further Synthetic Modifications Active Pharmaceutical Ingredients (APIs) Active Pharmaceutical Ingredients (APIs) Further Synthetic Modifications->Active Pharmaceutical Ingredients (APIs)

Caption: Synthetic utility of this compound in drug discovery.

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Nitro compounds can be toxic and may cause irritation upon contact with the skin or eyes, or upon inhalation. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed handling and safety information.

Conclusion

This compound is a commercially available and synthetically accessible intermediate with significant potential for applications in research and development, particularly in the pharmaceutical and fine chemical industries. Its straightforward synthesis via the nitration of 4-ethoxybenzoic acid, combined with the versatility of its functional groups, makes it a valuable building block for the creation of more complex and potentially bioactive molecules. This guide has provided a comprehensive overview of its synthesis, properties, and applications, serving as a valuable technical resource for scientists and researchers working in the field of organic synthesis and medicinal chemistry.

References

An In-depth Technical Guide to the Synthesis and Theoretical Yield of 3-Ethoxy-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxy-4-nitrobenzoic acid, a substituted nitrobenzoic acid derivative, is a valuable building block in organic synthesis. Its molecular structure, featuring an ethoxy group and a nitro group on a benzoic acid scaffold, offers multiple reactive sites for the construction of more complex molecules. This makes it a significant intermediate in the development of novel pharmaceuticals and other specialty chemicals.[1] The nitro group can be readily reduced to an amine, opening pathways to a diverse range of amide and heterocyclic compounds. The ethoxy group influences the molecule's lipophilicity and metabolic stability, properties of keen interest in drug design. This guide provides a comprehensive overview of the synthesis of this compound, with a detailed focus on the calculation of its theoretical yield, a critical parameter for assessing reaction efficiency.

Synthetic Pathway: The Williamson Ether Synthesis

The most common and efficient method for preparing this compound is through the Williamson ether synthesis. This classic S(_N)2 reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.[2][3] In this specific synthesis, the phenolic hydroxyl group of 3-hydroxy-4-nitrobenzoic acid is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile, attacking an ethylating agent like ethyl iodide.

The choice of reagents and reaction conditions is crucial for maximizing the yield and purity of the final product. A primary alkyl halide, such as ethyl iodide, is preferred to minimize the competing elimination reaction.[3] The selection of a suitable base and solvent system is also critical for ensuring the efficient formation of the phenoxide and facilitating the subsequent nucleophilic attack.

Calculating the Theoretical Yield

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. To calculate the theoretical yield of this compound, we must first identify the limiting reactant. This is the reactant that will be completely consumed first, thereby determining the maximum amount of product that can be formed.

The balanced chemical equation for the synthesis of this compound from 3-hydroxy-4-nitrobenzoic acid and ethyl iodide is:

C₇H₅NO₅ + C₂H₅I + NaOH → C₉H₉NO₅ + NaI + H₂O

The stoichiometry of the reaction is 1:1:1 between 3-hydroxy-4-nitrobenzoic acid, ethyl iodide, and sodium hydroxide to produce one mole of this compound.

Quantitative Data for Theoretical Yield Calculation

CompoundMolecular FormulaMolar Mass ( g/mol )
3-Hydroxy-4-nitrobenzoic acidC₇H₅NO₅183.12[4]
Ethyl IodideC₂H₅I155.97
Sodium HydroxideNaOH40.00
This compoundC₉H₉NO₅211.17[5]

To determine the limiting reactant, the number of moles of each reactant is calculated by dividing its mass by its molar mass. The reactant with the smallest number of moles, considering the stoichiometry, is the limiting reactant. The theoretical yield in grams is then calculated by multiplying the number of moles of the limiting reactant by the molar mass of the product.

Experimental Protocol

This protocol details a laboratory-scale synthesis of this compound based on the Williamson ether synthesis.

Materials:

  • 3-Hydroxy-4-nitrobenzoic acid

  • Ethyl iodide

  • Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • Acetone (anhydrous) or Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

  • Standard laboratory glassware

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-hydroxy-4-nitrobenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq) or sodium hydroxide (1.1 eq).

  • Solvent Addition: Add a suitable anhydrous solvent, such as acetone or DMF, to the flask.

  • Addition of Ethylating Agent: Add ethyl iodide (1.5 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent using a rotary evaporator.

  • Work-up - Acidification: To the residue, add deionized water. Slowly add 1 M HCl to acidify the aqueous solution to a pH of approximately 2, which will precipitate the crude this compound.

  • Work-up - Extraction: Extract the aqueous mixture with ethyl acetate.

  • Work-up - Washing: Combine the organic layers and wash them sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a solid product.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants 3-Hydroxy-4-nitrobenzoic Acid + Ethyl Iodide + Base (e.g., K2CO3) Reaction Reflux Reactants->Reaction Solvent Anhydrous Solvent (e.g., Acetone) Solvent->Reaction SolventRemoval Solvent Removal Reaction->SolventRemoval Acidification Acidification (HCl) SolventRemoval->Acidification Extraction Extraction (Ethyl Acetate) Acidification->Extraction Washing Washing (Water, Brine) Extraction->Washing Drying Drying (MgSO4) Washing->Drying Concentration Concentration Drying->Concentration Recrystallization Recrystallization Concentration->Recrystallization Product Pure this compound Recrystallization->Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides a comprehensive framework for the synthesis of this compound via the Williamson ether synthesis and a clear methodology for calculating its theoretical yield. The provided experimental protocol, based on established chemical principles, offers a reliable starting point for laboratory-scale preparation. As a versatile intermediate, this compound holds significant potential for applications in medicinal chemistry and materials science, making a thorough understanding of its synthesis a valuable asset for researchers in these fields.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 3-Ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the principles and practices governing electrophilic aromatic substitution (EAS) reactions on 3-ethoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the nuanced interplay of substituent effects that dictate the regioselectivity and reactivity of this versatile building block. We will move beyond simple procedural descriptions to explore the causal relationships behind experimental design, ensuring a robust and field-proven understanding of the topic.

Core Physicochemical Properties of 3-Ethoxybenzoic Acid

A foundational understanding of the substrate is paramount before exploring its reactivity. 3-Ethoxybenzoic acid is a white to off-white crystalline solid at ambient temperature.[1] Its key properties, essential for handling, storage, and reaction setup, are summarized below.[2][3]

PropertyValue
IUPAC Name 3-ethoxybenzoic acid
CAS Number 621-51-2
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Melting Point 136-140 °C
Appearance White to light yellow crystalline powder
SMILES CCOc1cccc(c1)C(=O)O

The Dueling Directives: Substituent Effects on the Aromatic Ring

The regiochemical outcome of any electrophilic attack on 3-ethoxybenzoic acid is determined by the competing electronic effects of its two substituents: the ethoxy group (-OCH₂CH₃) and the carboxylic acid group (-COOH).[4]

The Ethoxy Group: An Activating Ortho-, Para-Director

The ethoxy group is a powerful activating group.[5] The oxygen atom, directly attached to the benzene ring, possesses lone pairs of electrons that it can donate into the π-system through resonance (+R effect). This donation significantly increases the electron density of the ring, particularly at the positions ortho and para to itself (C2, C4, and C6), making the ring more nucleophilic and thus more reactive towards electrophiles.[4][6] While the oxygen is also electronegative and exerts an electron-withdrawing inductive effect (-I effect), the resonance effect is dominant in stabilizing the carbocation intermediate formed during electrophilic attack.

The Carboxylic Acid Group: A Deactivating Meta-Director

Conversely, the carboxylic acid group is a strong deactivating group.[5][7] Both the inductive and resonance effects (-I and -R) of the carbonyl and hydroxyl components withdraw electron density from the aromatic ring. This withdrawal makes the ring electron-deficient, less nucleophilic, and therefore less reactive towards electrophiles compared to unsubstituted benzene.[7][8] The resonance structures show that this electron withdrawal is most pronounced at the ortho and para positions, leaving the meta position (C5) as the least deactivated and thus the preferred site for electrophilic attack relative to the other positions.[4]

Predicting Regioselectivity: A Synthesis of Effects

When both an activating and a deactivating group are present, the activating group's directing effect typically governs the position of substitution. In 3-ethoxybenzoic acid, the powerful ortho-, para-directing influence of the ethoxy group overrides the meta-directing influence of the carboxylic acid.

The available positions for substitution are:

  • C2: ortho to -OEt, ortho to -COOH. Sterically hindered and deactivated by proximity to -COOH.

  • C4: ortho to -OEt, meta to -COOH. Activated by -OEt.

  • C5: meta to -OEt, meta to -COOH. The preferred position for the -COOH director, but less activated than C4/C6.

  • C6: para to -OEt, ortho to -COOH. Activated by -OEt.

Therefore, electrophilic attack is strongly favored at the C4 and C6 positions, which are activated by the ethoxy group. Between these two, C4 is often the major product due to reduced steric hindrance compared to the C2 position, which is flanked by two substituents.

Caption: Competing directing effects in 3-ethoxybenzoic acid.

Key Electrophilic Aromatic Substitution Reactions

The general mechanism for EAS involves two primary steps: 1) attack of the aromatic ring on a strong electrophile (E⁺) to form a resonance-stabilized carbocation known as an arenium ion, and 2) deprotonation to restore aromaticity.[9][10]

Nitration

Nitration is a classic EAS reaction that introduces a nitro group (-NO₂) onto the aromatic ring.[11] The electrophile is the nitronium ion (NO₂⁺), generated from a mixture of concentrated nitric acid and concentrated sulfuric acid.[7] For 3-ethoxybenzoic acid, nitration proceeds predictably, directed by the ethoxy group.

Predicted Major Product: 3-Ethoxy-4-nitrobenzoic acid.[12]

G substituent 3-Ethoxybenzoic Acid reagents HNO₃, H₂SO₄ (0-5 °C) substituent->reagents intermediate Arenium Ion (Resonance Stabilized) reagents->intermediate Attack by NO₂⁺ product This compound intermediate->product -H⁺ (Deprotonation)

Caption: Reaction mechanism for the nitration of 3-ethoxybenzoic acid.

Experimental Protocol: Synthesis of this compound [12]

  • Reaction Setup: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve 3-ethoxybenzoic acid (1.0 eq) in concentrated sulfuric acid.

  • Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid (1.1 eq) dropwise to concentrated sulfuric acid, keeping the mixture cool.

  • Addition: Slowly add the cold nitrating mixture dropwise to the solution of 3-ethoxybenzoic acid. It is critical to maintain the internal reaction temperature below 5°C to prevent over-nitration and side reactions.

  • Reaction: After the addition is complete, continue stirring the mixture at 0°C for 2 hours. Subsequently, allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Work-up: Pour the reaction mixture slowly over a large volume of crushed ice.

  • Isolation: Collect the resulting yellow precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral.

  • Purification: Dry the crude product. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for further purification if necessary.

Halogenation

Halogenation introduces a halogen atom (e.g., -Br, -Cl) onto the ring. The reaction typically requires a Lewis acid catalyst, such as FeBr₃ for bromination or AlCl₃ for chlorination, to polarize the halogen molecule and generate a sufficiently strong electrophile.[13]

  • Reagents: Br₂ / FeBr₃ or Cl₂ / AlCl₃

  • Predicted Major Products: A mixture of 4-bromo-3-ethoxybenzoic acid and 6-bromo-3-ethoxybenzoic acid.

The protocol would be analogous to standard aromatic halogenations, involving the slow addition of the halogen to a solution of 3-ethoxybenzoic acid and the Lewis acid catalyst in a suitable inert solvent.

Sulfonation

Sulfonation is the introduction of a sulfonic acid group (-SO₃H). It is typically achieved using fuming sulfuric acid (a solution of SO₃ in H₂SO₄).[11] The electrophile is sulfur trioxide (SO₃). This reaction is often reversible.

  • Reagents: Fuming H₂SO₄ (SO₃)

  • Predicted Major Products: A mixture of 3-ethoxy-4-sulfobenzoic acid and 3-ethoxy-6-sulfobenzoic acid.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are generally not effective on 3-ethoxybenzoic acid.[14] There are two primary reasons for this:

  • Deactivated Ring: The carboxylic acid group strongly deactivates the ring, making it insufficiently nucleophilic to attack the carbocation (alkylation) or acylium ion (acylation) electrophiles.[14]

  • Catalyst Complexation: The Lewis acid catalyst (e.g., AlCl₃) required for the reaction will preferentially coordinate with the lone pairs on the oxygen atoms of the carboxylic acid group, forming a complex. This further deactivates the ring and renders the catalyst ineffective for its intended purpose of generating the electrophile.[15]

General Experimental Workflow and Characterization

A robust experimental workflow is critical for successful synthesis and validation. The process involves careful execution of the reaction followed by systematic purification and characterization of the product.

G start Start: 3-Ethoxybenzoic Acid + Reagents reaction Reaction under Controlled Conditions (Temp, Time) start->reaction workup Quenching & Work-up (e.g., Ice water pour) reaction->workup isolation Crude Product Isolation (Vacuum Filtration) workup->isolation purification Purification (Recrystallization or Column Chromatography) isolation->purification characterization Product Characterization (NMR, MS, MP) purification->characterization end Pure Product characterization->end

Caption: General experimental workflow for EAS on 3-ethoxybenzoic acid.

Product identity and purity are confirmed using standard analytical techniques. For a hypothetical product like this compound, one would expect:

  • ¹H NMR: Distinct signals for the aromatic protons, with coupling patterns indicative of a 1,2,4-trisubstituted ring, along with a characteristic triplet and quartet for the ethoxy group.[1]

  • Mass Spectrometry: A molecular ion peak corresponding to the expected mass of the product. Common fragmentation patterns include the loss of -OH, -COOH, and the ethoxy group.[1]

  • Melting Point: A sharp melting point range consistent with a pure compound.

Conclusion

The electrophilic aromatic substitution of 3-ethoxybenzoic acid is a prime example of competitive substituent effects. The activating, ortho-, para-directing ethoxy group is the dominant influence, directing incoming electrophiles primarily to the C4 and C6 positions. However, the overall reactivity of the molecule is diminished by the deactivating meta-directing carboxylic acid group, which also precludes the use of standard Friedel-Crafts conditions. A thorough understanding of these electronic principles is essential for any scientist aiming to utilize 3-ethoxybenzoic acid as a scaffold in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, and materials science.[1][16]

References

Methodological & Application

The Strategic Utility of 4-Ethoxy-3-nitrobenzoic Acid in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in the design and synthesis of novel therapeutic agents. 4-Ethoxy-3-nitrobenzoic acid has emerged as a particularly valuable scaffold due to its inherent structural features that allow for diverse and strategic chemical modifications. The presence of a carboxylic acid, a nitro group, and an ethoxy group on a benzene ring provides a trifecta of reactive sites and modulating elements, making it a key intermediate in the synthesis of a range of biologically active molecules.[1]

This technical guide provides a comprehensive overview of the applications of 4-ethoxy-3-nitrobenzoic acid in pharmaceutical development. It details its role as a precursor, outlines key chemical transformations, and provides field-proven protocols for its utilization. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategies employed.

The Strategic Importance of Functional Groups

The utility of 4-ethoxy-3-nitrobenzoic acid in drug design is rooted in the distinct roles of its three functional groups:

  • Carboxylic Acid: This group serves as a primary handle for the formation of amide bonds, a ubiquitous linkage in pharmaceuticals. Amidation allows for the introduction of a vast array of side chains and functional groups, enabling the fine-tuning of a molecule's pharmacological and pharmacokinetic properties.[2]

  • Nitro Group: The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring.[1] More importantly, it serves as a masked amino group. The reduction of the nitro group to an amine is a fundamental transformation that opens up a plethora of synthetic possibilities, including the introduction of new pharmacophores and the formation of heterocyclic ring systems.[3]

  • Ethoxy Group: The ethoxy group plays a significant role in modulating the physicochemical properties of the final compound. Compared to a methoxy group, the ethoxy group can offer subtle but critical advantages in terms of lipophilicity, metabolic stability, and target engagement.[3] Structure-activity relationship (SAR) studies have shown that the ethoxy substituent can lead to enhanced potency in certain classes of bioactive molecules.[3]

Core Synthetic Transformations and Protocols

The journey from 4-ethoxy-3-nitrobenzoic acid to a potential drug candidate typically involves two key synthetic transformations: the reduction of the nitro group and the formation of an amide bond. The order of these steps can be strategically chosen based on the overall synthetic route and the compatibility of other functional groups.

Protocol 1: Catalytic Hydrogenation for Nitro Group Reduction

The reduction of the nitro group to an amine is a critical step in unlocking the synthetic potential of 4-ethoxy-3-nitrobenzoic acid. Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely used, efficient, and clean method for this transformation.

Reaction Scheme:

G start 4-Ethoxy-3-nitrobenzoic acid catalyst H₂, Pd/C Ethanol, rt start->catalyst product 4-Ethoxy-3-aminobenzoic acid catalyst->product G acid 4-Ethoxy-3-nitrobenzoic acid reagents EDC, HOBt DIPEA, DMF, rt acid->reagents amine R-NH₂ amine->reagents product 4-Ethoxy-3-nitrobenzamide derivative reagents->product G A 4-Ethoxy-3-nitrobenzoic acid B Amide Coupling (EDC, HOBt, Ethylamine) A->B C 4-Ethoxy-N-ethyl-3-nitrobenzamide B->C D Nitro Reduction (H₂, Pd/C) C->D E 4-Amino-3-ethoxy-N-ethylbenzamide D->E

References

Application Note & Protocols: Selective Reduction of the Nitro Group in 3-Ethoxy-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, pivotal for the production of pharmaceuticals, dyes, and agrochemicals.[1][2] This guide provides a comprehensive overview and detailed protocols for the selective reduction of 3-Ethoxy-4-nitrobenzoic acid to 3-Ethoxy-4-aminobenzoic acid, a valuable intermediate in drug development. We present two robust methodologies: catalytic hydrogenation using Palladium on Carbon (Pd/C) and a chemical reduction using Tin(II) Chloride (SnCl₂). This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical, field-proven protocols to ensure reliable and efficient synthesis.

Introduction: Significance and Strategy

3-Ethoxy-4-aminobenzoic acid is a key building block in medicinal chemistry. Its synthesis via the reduction of the corresponding nitro compound is a critical step. The choice of reduction method is paramount, as it dictates reaction efficiency, chemoselectivity, and scalability while needing to tolerate the existing ethoxy and carboxylic acid functionalities.

The transformation of a nitro group to an amine is a six-electron reduction that proceeds through nitroso and hydroxylamine intermediates.[3] The primary challenge lies in achieving high conversion and selectivity without affecting other functional groups or the aromatic ring. This guide compares two of the most reliable methods to achieve this transformation.[4]

Reaction_Scheme Start This compound End 3-Ethoxy-4-aminobenzoic acid Start->End [Reduction]

Caption: General reaction scheme for the reduction of this compound.

Mechanistic Considerations: The Reduction Pathway

The reduction of nitroarenes to anilines can follow two primary mechanistic pathways, though the "direct hydrogenation" route is most commonly cited for the methods discussed herein.[3]

  • Direct Hydrogenation Pathway: This involves the stepwise addition of hydrogen (or electron/proton equivalents) to the nitrogen atom.

    • R-NO₂ (Nitro): The starting material.

    • R-NO (Nitroso): A two-electron reduction product.

    • R-NHOH (Hydroxylamine): A four-electron reduction intermediate. This species can sometimes accumulate, especially under specific pH or catalyst conditions.[5]

    • R-NH₂ (Amine): The final, fully reduced six-electron product.

  • Condensation Pathway: This route involves the condensation of intermediates like nitrosoarenes and hydroxylamines to form azoxy, azo, and hydrazo species, which are then reductively cleaved to the aniline. This pathway is less common under the conditions described but can lead to impurities if the reaction is not optimized.

Understanding these pathways is crucial for troubleshooting, as the presence of dimeric impurities can indicate incomplete reduction or non-optimal reaction conditions.

Method 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Catalytic hydrogenation is often the preferred method due to its high efficiency, clean reaction profile, and simple work-up, as the catalyst can be removed by filtration.[6][7] Palladium on carbon (Pd/C) is a highly effective and versatile heterogeneous catalyst for the reduction of nitro groups.[8]

Principle: The reaction occurs on the surface of the palladium catalyst. Gaseous hydrogen (H₂) is adsorbed onto the metal surface and dissociates into reactive hydrogen atoms. The nitro compound also adsorbs onto the surface, where it undergoes stepwise reduction by the activated hydrogen.[9]

Experimental Protocol: Pd/C Hydrogenation

This protocol details the reduction of this compound using a standard hydrogenation apparatus (e.g., a Parr shaker) or a balloon hydrogenation setup.

Safety Precautions:

  • Palladium on carbon is pyrophoric, especially when dry and exposed to air after use. Handle with care and never allow the filtered catalyst to dry completely in the open.

  • Hydrogen gas is highly flammable and explosive. Ensure the apparatus is properly sealed and operated in a well-ventilated fume hood, away from ignition sources.

Materials & Equipment:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas source (cylinder or balloon)

  • Hydrogenation vessel (e.g., Parr bottle) or round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel with Celite®)

Reagent Table:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeMolar Equiv.
This compound211.1810.02.11 g1.0
10% Pd/C (50% wet)N/AN/A~100-200 mg5-10 mol% (dry basis)
Solvent (Methanol)32.04N/A50 mLN/A
Hydrogen (H₂)2.02Excess1-3 atm (50 psi)N/A

Step-by-Step Procedure:

  • Vessel Preparation: To a hydrogenation vessel, add this compound (2.11 g, 10.0 mmol) and a magnetic stir bar.

  • Solvent Addition: Add methanol (50 mL) to dissolve the starting material.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst (~100 mg, dry basis) to the solution. Note: Add the catalyst last to minimize exposure to air.

  • System Purge: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system by evacuating the air and backfilling with nitrogen or argon three times. Then, repeat the purge cycle three times with hydrogen gas.

  • Reaction: Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-3 atmospheres or up to 50 psi on a Parr apparatus) and begin vigorous stirring.

  • Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake on the apparatus gauge. Alternatively, the reaction can be monitored by TLC or LC-MS by carefully depressurizing, purging with nitrogen, and removing a small aliquot.

  • Work-up: Once the reaction is complete (typically 2-4 hours), carefully vent the hydrogen pressure and purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucial Safety Step: Keep the Celite® pad and the filtered catalyst wet with solvent at all times to prevent ignition. Wash the filter cake with additional methanol (2 x 10 mL).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield 3-Ethoxy-4-aminobenzoic acid as a solid. The product is often of high purity but can be recrystallized from an ethanol/water mixture if necessary.

Workflow_PdC cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation A Charge Vessel with Substrate & Solvent B Add Pd/C Catalyst A->B C Purge System with N₂ then H₂ B->C D Pressurize with H₂ & Stir C->D E Monitor H₂ Uptake / TLC D->E F Purge with N₂ E->F G Filter through Celite (KEEP WET) F->G H Concentrate Filtrate G->H I Recrystallize (optional) H->I

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

Method 2: Chemical Reduction with Tin(II) Chloride (SnCl₂)

Chemical reduction using metals in acidic media is a classic and highly reliable method.[4] Tin(II) chloride (SnCl₂) is a mild and effective reagent for the reduction of aromatic nitro groups, often used when catalytic hydrogenation is not feasible due to catalyst poisoning or over-reduction of other functional groups.[6][10]

Principle: The reduction proceeds via a series of single-electron transfers from the Sn²⁺ ion to the nitro group.[11] In an acidic medium, the resulting negatively charged intermediates are protonated, eventually leading to the formation of the amine. The overall stoichiometry requires multiple equivalents of the tin reagent.[12]

Experimental Protocol: SnCl₂ Reduction

This protocol describes the reduction using Tin(II) Chloride dihydrate in an alcoholic solvent.

Safety Precautions:

  • Concentrated hydrochloric acid is highly corrosive. Handle in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • The reaction can be exothermic.

  • Tin compounds can be toxic; handle with care and dispose of waste properly.[11]

Materials & Equipment:

  • This compound

  • Tin(II) Chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 5 M)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

Reagent Table:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeMolar Equiv.
This compound211.1810.02.11 g1.0
SnCl₂·2H₂O225.6335.07.90 g3.5
Ethanol (95%)N/AN/A60 mLN/A
Conc. HCl (optional)36.46N/A~1-2 mLN/A
5 M NaOH40.00N/AAs needed (~pH 8)N/A

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (2.11 g, 10.0 mmol) in ethanol (60 mL).

  • Reagent Addition: Add Tin(II) Chloride dihydrate (7.90 g, 35.0 mmol) to the solution. If the dissolution is slow, a small amount of concentrated HCl (~1-2 mL) can be added to aid the process and maintain an acidic environment.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Work-up - Quenching: After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Work-up - Basification: Slowly and carefully add 5 M sodium hydroxide solution to the cooled mixture with stirring. A thick, white precipitate of tin hydroxides will form. Continue adding the base until the pH of the solution is approximately 8. This step deprotonates the amine and precipitates the tin salts.

  • Filtration: Filter the slurry through a Büchner funnel to remove the inorganic tin salts. Wash the filter cake thoroughly with ethanol or ethyl acetate (3 x 15 mL).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude solid can be further purified by recrystallization from an ethanol/water mixture.

Workflow_SnCl2 cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Isolation A Dissolve Substrate in Ethanol B Add SnCl₂·2H₂O A->B C Heat to Reflux B->C D Monitor by TLC C->D E Cool Reaction Mixture D->E F Basify with NaOH to pH 8 E->F G Filter to Remove Tin Salts F->G H Concentrate Filtrate G->H I Recrystallize Product H->I

Caption: Experimental workflow for the SnCl₂ reduction of this compound.

Method Comparison and Selection

The choice between catalytic hydrogenation and chemical reduction depends on available equipment, substrate compatibility, and desired scale.

FeatureCatalytic Hydrogenation (Pd/C)Chemical Reduction (SnCl₂)
Principle Heterogeneous catalysis with H₂ gasStoichiometric single-electron transfer from a metal salt
Advantages High atom economy, clean work-up (filtration), reusable catalyst (potentially), mild conditions (RT, low pressure).[13]High functional group tolerance (e.g., halides, C=C bonds), no specialized pressure equipment needed, rapid reaction times.[10]
Disadvantages Requires specialized pressure equipment, catalyst is pyrophoric, potential for catalyst poisoning, may reduce other functional groups (alkenes, alkynes).[6]Generates significant stoichiometric inorganic waste (tin salts), work-up can be cumbersome, potential for heavy metal contamination in the product.[11]
Best Suited For Clean, scalable synthesis where sensitive functional groups that can be hydrogenolyzed are absent.Bench-scale synthesis, substrates with catalyst poisons (e.g., thiols), or when avoiding high-pressure H₂ is desired.

Conclusion

The reduction of this compound to 3-Ethoxy-4-aminobenzoic acid is a critical transformation that can be accomplished efficiently by several methods. Catalytic hydrogenation with Pd/C offers a green and highly efficient route for large-scale synthesis, provided the necessary safety protocols and equipment are in place. For laboratory-scale synthesis or for substrates incompatible with hydrogenation, reduction with Tin(II) Chloride provides a robust and reliable alternative, despite a more demanding work-up procedure. By understanding the principles and practical details of each protocol, researchers can confidently select and execute the optimal method for their specific synthetic needs.

References

esterification reactions of 3-Ethoxy-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Esterification of 3-Ethoxy-4-nitrobenzoic Acid: Application Notes and Protocols

For researchers, synthetic chemists, and professionals in drug development, this compound is a valuable building block. Its esters are key intermediates in the synthesis of a wide range of biologically active molecules and functional materials. The presence of both an electron-donating ethoxy group and a powerful electron-withdrawing nitro group on the aromatic ring presents unique challenges and opportunities in its chemical transformations.

This guide provides a comprehensive overview of the primary methods for the esterification of this compound. It moves beyond simple procedural lists to explain the underlying chemical principles, helping researchers select and optimize the most suitable protocol for their specific synthetic goals. We will explore three robust and widely adopted methodologies: the classic Fischer-Speier acid-catalyzed reaction, the mild carbodiimide-mediated Steglich esterification, and the versatile Mitsunobu reaction.

Choosing the Right Esterification Strategy

The optimal esterification method depends on several factors, including the stability of the alcohol, the desired reaction scale, and the required level of purity. The following diagram outlines a general decision-making framework.

start Select Esterification Method for This compound q1 Is the alcohol simple (primary/secondary) and thermally stable? start->q1 q2 Is the alcohol acid-sensitive or sterically hindered? q1->q2 No fischer Protocol 1: Fischer-Speier Esterification q1->fischer Yes (Economical, Scalable) q3 Are extremely mild, neutral conditions required? q2->q3 No steglich Protocol 2: Steglich Esterification q2->steglich Yes (Mild, Room Temp) q3->fischer No mitsunobu Protocol 3: Mitsunobu Reaction q3->mitsunobu Yes (High functional group tolerance)

Caption: Decision workflow for selecting an esterification protocol.

Protocol 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a time-honored and cost-effective method for producing esters from carboxylic acids and alcohols.[1] It operates under strong acidic conditions, typically with a catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2]

Principle and Rationale

This reaction is an equilibrium-limited process. The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the strong acid catalyst. This crucial step significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.[3][4][5] To drive the reaction toward the ester product, the equilibrium must be shifted. This is typically achieved by using a large excess of the alcohol or by removing the water byproduct as it forms, often through azeotropic distillation with a Dean-Stark apparatus.[2][4][6]

Reaction Mechanism

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol

This protocol is adapted for the synthesis of methyl 3-ethoxy-4-nitrobenzoate.

  • Reagent Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 10.0 g, 47.3 mmol).

  • Solvent and Catalyst Addition: Add anhydrous methanol (150 mL, a large excess). While stirring, carefully add concentrated sulfuric acid (1.5 mL) dropwise.

  • Reaction: Heat the mixture to a gentle reflux (approx. 65-70°C) for 4-6 hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Pour the reaction mixture slowly into a beaker containing ice-water (approx. 400 mL) with stirring. The product should precipitate as a solid.[7]

    • Isolate the crude product by suction filtration and wash the solid thoroughly with cold water to remove any remaining acid.[7]

  • Purification:

    • The crude solid can be recrystallized from a suitable solvent, such as methanol or an ethanol/water mixture, to yield the pure ester.[7]

    • Dry the purified product under vacuum.

Data Summary (Representative)
AlcoholCatalystTemperature (°C)Time (h)Typical YieldNotes
MethanolH₂SO₄~65 (Reflux)4-685-95%A large excess of methanol serves as both reactant and solvent.
EthanolH₂SO₄~78 (Reflux)4-685-95%Similar to methanol; product is ethyl 3-ethoxy-4-nitrobenzoate.[8]
n-Butanolp-TsOH~118 (Reflux)6-1080-90%Toluene can be used as a co-solvent with a Dean-Stark trap to remove water.[2]

Protocol 2: Steglich Esterification

The Steglich esterification is a mild and highly efficient method that utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[9][10]

Principle and Rationale

This method is ideal for substrates that are sensitive to harsh acidic or basic conditions. The reaction proceeds at room temperature.[9][11] The carboxylic acid first reacts with the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate.[12] This intermediate is susceptible to a side reaction—an intramolecular 1,3-rearrangement to a stable N-acylurea, which is unreactive towards the alcohol.[9][12] DMAP is a crucial catalyst that intercepts the O-acylisourea intermediate to form a reactive N-acylpyridinium salt ("active ester"). This species reacts rapidly with the alcohol to form the desired ester and regenerates the DMAP catalyst, effectively suppressing the side reaction.[12][13] The main byproduct, dicyclohexylurea (DCU), is largely insoluble in most organic solvents and can be easily removed by filtration.

Reaction Mechanism

RCOOH 3-Ethoxy-4-nitro- benzoic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC DMAP DMAP ROH Alcohol (R'-OH) N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Slow Rearrangement (Uncatalyzed) Acyl_DMAP N-Acylpyridinium Salt (Active Ester) O_Acylisourea->Acyl_DMAP + DMAP (Fast) Ester Ester Acyl_DMAP->Ester + R'-OH - DMAP DCU DCU (Byproduct)

Caption: Mechanism of DMAP-catalyzed Steglich Esterification.

Experimental Protocol

This protocol is suitable for esterification with a more complex or sensitive alcohol.

  • Reagent Setup: To a solution of this compound (1.0 equiv.), the desired alcohol (1.1 equiv.), and DMAP (0.1 equiv.) in anhydrous dichloromethane (DCM) at 0°C (ice bath), add a solution of DCC (1.1 equiv.) in DCM dropwise.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up:

    • The precipitated dicyclohexylurea (DCU) is removed by vacuum filtration.

    • Wash the filtrate with 1M HCl solution to remove excess DMAP, followed by a saturated aqueous NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Data Summary (Representative)
Coupling AgentCatalystTemperature (°C)Time (h)Typical YieldNotes
DCCDMAP0 to RT12-2480-95%DCU byproduct is removed by filtration.[9]
EDC·HClDMAP0 to RT12-2480-95%EDC byproduct is water-soluble, simplifying work-up.[13]

Protocol 3: Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for forming esters under exceptionally mild, redox-neutral conditions.[14][15] It is particularly renowned for its ability to invert the stereochemistry of chiral secondary alcohols, although this feature is not relevant for the esterification of achiral alcohols.[16][17]

Principle and Rationale

The reaction involves the condensation of a carboxylic acid and an alcohol using a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14] The mechanism is complex but begins with the nucleophilic attack of PPh₃ on DEAD to form a betaine intermediate. This intermediate deprotonates the carboxylic acid. The resulting carboxylate anion then displaces an activated alcohol (as an oxyphosphonium salt), forming the ester.[14][16] Carboxylic acids with lower pKa values, such as nitrobenzoic acids, are excellent nucleophiles in this reaction.[18] The reaction is generally high-yielding, but purification can be challenging due to the formation of triphenylphosphine oxide (TPPO) and dialkyl hydrazinedicarboxylate byproducts.

Reaction Mechanism

RCOOH 3-Ethoxy-4-nitro- benzoic Acid ROH Alcohol PPh3 PPh₃ Betaine [PPh₃⁺-N⁻-R'] PPh3->Betaine + DEAD DEAD DEAD IonPair [RCOO⁻] [Betaine-H⁺] Betaine->IonPair + RCOOH Oxyphosphonium [RO-PPh₃⁺] IonPair->Oxyphosphonium + ROH Ester Ester Oxyphosphonium->Ester + RCOO⁻ (SN2) TPPO PPh₃=O Hydrazine DEAD-H₂

Caption: Simplified mechanism of the Mitsunobu Reaction.

Experimental Protocol
  • Reagent Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv.), the alcohol (1.1 equiv.), and triphenylphosphine (1.2 equiv.) in anhydrous tetrahydrofuran (THF).

  • Reaction: Cool the solution to 0°C in an ice bath. Add DIAD or DEAD (1.2 equiv.) dropwise to the stirred solution.[14] After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for 4-18 hours until completion (monitored by TLC).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • The primary challenge is separating the product from the triphenylphosphine oxide and hydrazine byproducts.

  • Purification: Purification is typically achieved by flash column chromatography on silica gel.

Data Summary (Representative)
AzodicarboxylatePhosphineTemperature (°C)Time (h)Typical YieldNotes
DEADPPh₃0 to RT4-1875-90%Classic reagent; purification from byproducts is key.[14]
DIADPPh₃0 to RT4-1875-90%Often used interchangeably with DEAD.[15]

References

Application Note: 3-Ethoxy-4-nitrobenzoic Acid as a Versatile Intermediate for the Synthesis of Azo Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, constituting over 60% of all dyes used in a myriad of industries, including textiles, printing, and food. Their defining feature is the azo group (–N=N–), which connects two aromatic rings to form an extended conjugated system responsible for their vibrant colors. The synthesis of these crucial compounds is predominantly achieved through a well-established two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1]

3-Ethoxy-4-nitrobenzoic acid is a valuable aromatic intermediate. Its structure contains a nitro group that can be readily reduced to a primary amine, making it an excellent precursor for the diazo component in azo dye synthesis. This application note provides a detailed protocol for the synthesis of a representative azo dye starting from this compound, highlighting the key chemical transformations and offering insights into the rationale behind the experimental procedures.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the starting material and key intermediates is crucial for successful synthesis.

PropertyThis compound4-Amino-3-ethoxybenzoic acid
Molecular Formula C₉H₉NO₅C₉H₁₁NO₃
Molecular Weight 211.17 g/mol 181.19 g/mol [2]
Appearance Typically a solidSolid
Melting Point Data not readily available; related compound 3-hydroxy-4-nitrobenzoic acid melts at 229-231 °C[3]Data not readily available
CAS Number 1373228-53-7 (example)367501-31-3[2]

Synthetic Pathway and Core Principles

The conversion of this compound into an azo dye involves three fundamental steps, each rooted in classic organic chemistry principles:

  • Reduction of the Nitro Group: The nitro group (–NO₂) is chemically reduced to a primary amino group (–NH₂). This transformation is the critical first step to prepare the molecule for diazotization.

  • Diazotization: The newly formed primary aromatic amine is converted into a reactive diazonium salt (–N₂⁺Cl⁻) by treatment with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures.[1]

  • Azo Coupling: The diazonium salt, a weak electrophile, is then reacted with an electron-rich aromatic compound (the coupling component), such as 2-naphthol, to form the final azo dye.[4][5]

G cluster_0 Overall Synthetic Transformation A This compound B 4-Amino-3-ethoxybenzoic acid A->B Step 1: Reduction (SnCl₂ / HCl) C Diazonium Salt Intermediate B->C Step 2: Diazotization (NaNO₂ / HCl, 0-5°C) D Final Azo Dye C->D Step 3: Azo Coupling (+ 2-Naphthol, NaOH) G cluster_reduction Protocol 1: Reduction cluster_diazo Protocol 2: Diazotization cluster_coupling Protocol 3: Azo Coupling r1 Suspend Starting Material in Ethanol r2 Add SnCl₂·2H₂O and Conc. HCl r1->r2 r3 Reflux for 3-4 hours r2->r3 r4 Cool to RT and Neutralize with NaHCO₃ r3->r4 r5 Filter to remove Tin Salts r4->r5 r6 Product: Amine in Filtrate r5->r6 d1 Cool Amine Filtrate with HCl (0-5°C) d3 Add NaNO₂ dropwise to Amine solution d1->d3 d2 Prepare cold NaNO₂ solution d2->d3 d4 Stir for 15 mins at 0-5°C d3->d4 d5 Product: Diazonium Salt d4->d5 c2 Slowly add Diazonium Salt to 2-Naphthol solution d5->c2 c1 Prepare cold alkaline 2-Naphthol solution c1->c2 c3 Stir for 30 mins at 0-5°C c2->c3 c4 Filter and wash precipitate c3->c4 c5 Recrystallize and Dry c4->c5 c6 Final Product: Azo Dye c5->c6

References

Application Note: Strategic Derivatization of 3-Ethoxy-4-nitrobenzoic Acid for Enhanced Biological Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the chemical derivatization of 3-Ethoxy-4-nitrobenzoic acid, a versatile scaffold for generating novel chemical entities for biological screening. We detail strategic modifications targeting its core functional groups—the carboxylic acid and the aromatic nitro group—to systematically explore structure-activity relationships (SAR). This document outlines field-proven protocols for amide and ester formation, nitro group reduction, and subsequent biological evaluation using standard in vitro assays, including cytotoxicity, enzyme inhibition, and antimicrobial susceptibility testing. The methodologies are designed to be robust and reproducible, providing researchers in drug discovery and chemical biology with the tools to build and evaluate compound libraries based on this promising chemical starting point.

Introduction: The Rationale for Derivatization

In the landscape of modern drug discovery, the modification of known chemical scaffolds is a cornerstone of lead optimization. This compound presents an attractive starting point due to its distinct functional handles: a carboxylic acid amenable to a wide array of coupling reactions and a nitro group whose electronic and structural properties can be modulated or transformed.

The derivatization of this molecule is driven by several key objectives:

  • SAR Exploration: Systematically altering the substituents allows for a detailed exploration of how chemical changes impact biological activity.

  • Modulation of Physicochemical Properties: Modifications can improve critical drug-like properties such as solubility, lipophilicity (LogP), and cell permeability.

  • Bioisosteric Replacement: The nitro group, while a useful pharmacophore, can sometimes be associated with metabolic liabilities. Replacing it with bioisosteres can mitigate these risks while preserving or enhancing activity.[1][2]

  • Introduction of New Pharmacophores: Derivatization can introduce new functional groups capable of forming key interactions (e.g., hydrogen bonds, ionic bonds) with biological targets.

This guide provides the strategic and practical foundation for undertaking such a chemical exploration, bridging synthetic chemistry with biological evaluation.

G cluster_synthesis Chemical Synthesis & Diversification cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start This compound (Starting Material) Deriv Derivatization Strategies Start->Deriv Lib Synthesized Compound Library Deriv->Lib Purify Purification & Characterization (HPLC, NMR, MS) Lib->Purify Assay Biological Assays Purify->Assay Screening Cytotox Cytotoxicity (e.g., MTT Assay) Assay->Cytotox Enzyme Enzyme Inhibition Assay->Enzyme Antimicrobial Antimicrobial (e.g., MIC Assay) Assay->Antimicrobial Data Data Analysis (IC50 / MIC Determination) Cytotox->Data Enzyme->Data Antimicrobial->Data SAR Structure-Activity Relationship (SAR) Data->SAR SAR->Deriv Informs next synthesis cycle

Figure 1: High-level workflow from synthesis to biological evaluation.

Core Derivatization Strategies

The two primary functional groups of this compound offer distinct avenues for chemical modification.

Modification of the Carboxylic Acid Moiety

The carboxylic acid is a versatile handle for introducing a wide variety of substituents, primarily through the formation of amides and esters.

2.1.1. Amide Bond Formation Amide coupling is one of the most frequently utilized reactions in medicinal chemistry, allowing for the connection of the parent acid to a virtually limitless pool of primary and secondary amines.[3] Direct condensation is inefficient, thus requiring the carboxylic acid to be "activated" by a coupling reagent.[4] This activation step forms a highly reactive intermediate that is readily attacked by the amine nucleophile.[5][6]

Common coupling systems include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive such as N-hydroxysuccinimide (NHS) to improve efficiency and minimize side reactions.[4]

Figure 2: Conceptual scheme for amide synthesis.

2.1.2. Ester Bond Formation Esterification is another key strategy, often employed to increase a compound's lipophilicity or to create prodrugs that are hydrolyzed in vivo to release the active carboxylic acid. The Fischer esterification, a classic method involving heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), is effective but can be harsh for sensitive substrates.[7][8][9] Milder, modern methods use coupling reagents similar to those in amide synthesis or reagents like di-t-butyl dicarbonate ((BOC)₂O) with a catalytic amount of DMAP.[10][11]

Modification of the Nitro Group

The aromatic nitro group is a strong electron-withdrawing group that significantly influences the molecule's electronic properties. Its modification can lead to dramatic changes in biological activity.

2.2.1. Reduction to an Aniline The reduction of an aromatic nitro group to a primary amine (aniline) is a fundamental transformation.[12] This conversion changes the substituent from a π-acceptor to a π-donor, altering its interaction with biological targets. The resulting aniline is itself a versatile functional group that can undergo further reactions (e.g., acylation, sulfonylation, reductive amination). A wide variety of reagents can accomplish this reduction, with common lab-scale methods including the use of metals in acidic media (e.g., Fe/HCl, SnCl₂) or catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst).[13][14][15]

Figure 3: Conceptual scheme for nitro group reduction.

2.2.2. Advanced Strategies: Palladium Cross-Coupling For more advanced library design, the nitro group can be converted through multiple steps (e.g., reduction to amine, diazotization, Sandmeyer reaction) into a halide or triflate. This functional group then serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[16][17] This reaction forges a new carbon-carbon bond between the aromatic ring and an organoboron species, allowing for the introduction of a vast array of aryl, heteroaryl, or alkyl groups.[18][19][20] While beyond the scope of this note's core protocols, it represents a powerful next step for expanding chemical diversity.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Review the Safety Data Sheet (SDS) for all chemicals before use.

Protocol 1: Amide Synthesis via EDC/NHS Coupling

This protocol describes a general procedure for coupling this compound with a representative primary amine.

Materials:

  • This compound

  • Amine of choice (e.g., Benzylamine, 1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents)

  • N-hydroxysuccinimide (NHS, 1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA, 2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard work-up and purification reagents (Ethyl acetate, 1M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄)

Procedure:

  • Activation: In a dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add NHS (1.2 eq) and EDC (1.2 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes to pre-activate the carboxylic acid.[4]

  • Coupling: To the activated mixture, add the amine (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure amide.

Protocol 2: Ester Synthesis via Fischer Esterification

This protocol details the synthesis of the methyl ester as a representative example.

Materials:

  • This compound

  • Methanol (large excess, serves as solvent and reagent)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~3-5 drops)

Procedure:

  • Reaction Setup: Suspend this compound (1 equivalent) in an excess of methanol in a round-bottom flask.

  • Catalysis: Carefully add a few drops of concentrated H₂SO₄ to the mixture while stirring.[9]

  • Heating: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, saturated aqueous NaHCO₃ (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.

  • Purification: The product can be further purified by recrystallization or flash chromatography if necessary.

Protocol 3: Nitro Group Reduction using Iron

This protocol describes a common and cost-effective method for reducing the aromatic nitro group to an aniline.[12][15]

Materials:

  • This compound derivative (e.g., an amide or ester from previous steps)

  • Iron powder (Fe, 5-10 equivalents)

  • Ammonium Chloride (NH₄Cl, 1-2 equivalents)

  • Ethanol/Water solvent mixture (e.g., 4:1)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the nitro compound (1 equivalent), iron powder (5-10 eq), and ammonium chloride (1-2 eq).

  • Add the ethanol/water solvent mixture.

  • Heating: Attach a reflux condenser and heat the vigorously stirred suspension to reflux (approx. 80-90°C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with ethanol or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude aniline derivative by flash column chromatography.

Biological Evaluation of Derivatives

Once synthesized and purified, the derivatives must be screened to determine their biological activity. Simple, rapid in vitro bioassays are essential for initial screening.[21][22][23]

Protocol 4: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[24][25] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[26]

Materials:

  • Human cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compounds (dissolved in DMSO to make stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT stock solution to each well and incubate for another 4 hours.[27]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently.[26]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

G cluster_workflow MTT Assay Principle MTT MTT (Yellow, Soluble) Enzyme Mitochondrial Dehydrogenases (in living cells) MTT->Enzyme Formazan Formazan (Purple, Insoluble) Solubilize Solubilization (e.g., DMSO) Formazan->Solubilize Enzyme->Formazan Reduction Measure Measure Absorbance (570 nm) Solubilize->Measure

Figure 4: Principle of the MTT cytotoxicity assay.

Protocol 5: General Enzyme Inhibition Assay

This protocol provides a template for testing compounds against a specific enzyme target using a spectrophotometric assay.[28][29]

Materials:

  • Purified enzyme of interest

  • Enzyme-specific substrate

  • Assay buffer (optimized for the enzyme)

  • 96-well microplate (UV-transparent if applicable)

  • Test compounds and a known inhibitor (positive control)

  • Microplate reader

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds and the positive control in assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed amount of enzyme, and the various concentrations of the inhibitor to the wells.[30] Include a control well with no inhibitor.

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for 15-30 minutes at the optimal temperature for the enzyme.[31]

  • Reaction Initiation: Start the reaction by adding the substrate to all wells.

  • Measurement: Immediately place the plate in a microplate reader and measure the rate of product formation (or substrate depletion) by monitoring the change in absorbance or fluorescence over time.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the percentage of inhibition relative to the no-inhibitor control. Plot the percentage of inhibition against the inhibitor concentration to calculate the IC₅₀ value.[32]

Protocol 6: Antimicrobial Susceptibility (MIC Assay)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[33] This protocol describes the broth microdilution method.[34]

Materials:

  • Bacterial strain (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well microtiter plate

  • Test compounds and a known antibiotic (positive control)

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

Procedure:

  • Compound Dilution: Add 50 µL of sterile MHB to each well of a 96-well plate. Prepare a 2-fold serial dilution of the test compounds directly in the plate, resulting in concentrations ranging over a desired range (e.g., 256 µg/mL to 0.5 µg/mL).[35]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control (no compound, should show growth) and a negative control (no bacteria, should show no growth).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[36][37]

Data Presentation and Interpretation

Systematic derivatization allows for the construction of a clear SAR table. By comparing the biological activity of the derivatives to the parent compound, researchers can deduce which chemical modifications are favorable for activity.

Table 1: Hypothetical Biological Data for a Library of this compound Derivatives

Compound IDR Group ModificationCytotoxicity IC₅₀ (µM) [HeLa Cells]Target Enzyme IC₅₀ (µM)Antimicrobial MIC (µg/mL) [S. aureus]
Parent -COOH> 100> 100> 256
D-01 -CONH-Benzyl85.245.1128
D-02 -CONH-(4-Cl-Phenyl)43.510.364
D-03 -COOCH₃> 10092.7> 256
D-04 (Amine) -CONH-(4-Cl-Phenyl) with -NO₂ reduced to -NH₂25.12.516

Interpretation:

  • Converting the carboxylic acid to an amide (D-01, D-02) introduces biological activity.

  • Adding an electron-withdrawing group (Cl) to the benzylamine moiety (D-02 vs. D-01) enhances both enzyme inhibition and antimicrobial activity.

  • Esterification (D-03) does not confer significant activity, suggesting the amide linkage is important.

  • Reduction of the nitro group to an aniline (D-04) dramatically increases potency across all assays, indicating this modification is highly favorable for the hypothetical biological target.

Conclusion

This compound serves as an excellent and versatile starting scaffold for the development of biologically active small molecules. The strategic derivatization of its carboxylic acid and nitro group functionalities, coupled with systematic biological screening, provides a powerful and logical pathway for hit-to-lead development. The protocols and strategies outlined in this application note offer a robust foundation for researchers to build diverse chemical libraries and uncover novel compounds with therapeutic potential.

References

Application Note: A Detailed Protocol for the Regioselective Nitration of 3-Ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the nitration of 3-ethoxybenzoic acid. We delve into the mechanistic underpinnings of the electrophilic aromatic substitution reaction, detailing the directing effects of the ethoxy and carboxylic acid substituents that favor the formation of 3-ethoxy-4-nitrobenzoic acid. This guide offers a step-by-step experimental procedure, critical safety protocols for handling potent nitrating agents, and robust analytical methods for the purification and characterization of the final product. The content herein is curated for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Introduction: Significance and Synthetic Utility

3-Ethoxybenzoic acid and its derivatives are valuable intermediates in organic synthesis. The introduction of a nitro group onto the aromatic ring via electrophilic aromatic substitution significantly enhances the molecule's utility as a precursor for a wide range of pharmaceuticals and dyestuffs.[1] The nitro group can be readily reduced to an amine, which can then be further functionalized, for instance, through diazotization to form azo dyes.[1] The regioselective synthesis of nitrated 3-ethoxybenzoic acid is therefore a critical transformation for accessing a diverse array of complex organic molecules.

Mechanistic Insights: The Basis for Regioselectivity

The nitration of 3-ethoxybenzoic acid is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[2] The reaction proceeds through the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[3][4][5]

Equation 1: Generation of the Nitronium Ion HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻[5]

The aromatic π-system of 3-ethoxybenzoic acid then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2] Aromaticity is subsequently restored by the loss of a proton.[4]

The regiochemical outcome of the reaction is dictated by the directing effects of the two substituents on the benzene ring: the ethoxy group (-OCH₂CH₃) and the carboxylic acid group (-COOH).

  • Ethoxy Group: As an oxygen-containing substituent with lone pairs, the ethoxy group is a powerful activating, ortho, para-director due to its ability to donate electron density to the ring through resonance.

  • Carboxylic Acid Group: The carboxylic acid group is a deactivating, meta-director because the carbonyl group withdraws electron density from the ring through both inductive and resonance effects.[6][7]

In the case of 3-ethoxybenzoic acid, the positions ortho to the ethoxy group are positions 2 and 4, and the para position is position 6. The positions meta to the carboxylic acid are positions 2 and 5. The activating ortho, para-directing effect of the ethoxy group is stronger than the deactivating meta-directing effect of the carboxylic acid group. Nitration is therefore directed to the positions activated by the ethoxy group. Steric hindrance from the adjacent carboxylic acid group at position 3 makes position 2 less favorable. Consequently, the major product of the reaction is This compound .[1]

Experimental Protocol

This protocol outlines a reliable method for the nitration of 3-ethoxybenzoic acid to yield this compound.[1]

Materials and Equipment
Material/EquipmentSpecifications
3-Ethoxybenzoic acid≥98% purity
Concentrated Sulfuric Acid (H₂SO₄)98%
Concentrated Nitric Acid (HNO₃)70%
Deionized Water
Crushed Ice
Round-bottom flaskAppropriate size for the reaction scale
Magnetic stirrer and stir bar
Dropping funnel
Ice bath
Beaker
Büchner funnel and flask
Filter paper
Standard laboratory glassware
Step-by-Step Procedure
  • Preparation of the Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid (1.1 equivalents) to chilled concentrated sulfuric acid. This mixture is highly exothermic and should be prepared in an ice bath to maintain a low temperature.

  • Dissolution of the Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-ethoxybenzoic acid (1.0 equivalent) in concentrated sulfuric acid. Place the flask in an ice bath and cool the solution.

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the solution of 3-ethoxybenzoic acid using a dropping funnel. It is crucial to maintain the reaction temperature below 5°C throughout the addition to minimize the formation of by-products.[1]

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0°C for 2 hours. Then, allow the mixture to warm to room temperature and stir for an additional 4 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Pour the reaction mixture slowly and carefully onto a generous amount of crushed ice with vigorous stirring. The product will precipitate out of the solution.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel.[1] Wash the collected solid thoroughly with copious amounts of cold deionized water to remove any residual acid.

  • Drying: Dry the product, this compound, in a desiccator or a vacuum oven at a low temperature.

Workflow Diagram

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_nitrating Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Cool in Ice Bath reaction Slowly Add Nitrating Mixture to Starting Material (T < 5°C) prep_nitrating->reaction prep_starting Dissolve 3-Ethoxybenzoic Acid in H₂SO₄ Cool in Ice Bath prep_starting->reaction stirring Stir at 0°C for 2h, then at RT for 4h reaction->stirring quench Pour Reaction Mixture onto Crushed Ice stirring->quench filtration Collect Precipitate by Vacuum Filtration quench->filtration washing Wash with Cold Water filtration->washing drying Dry the Product washing->drying product This compound drying->product

Caption: Workflow for the nitration of 3-ethoxybenzoic acid.

Safety Precautions: A Critical Overview

The nitration of aromatic compounds involves the use of highly corrosive and reactive chemicals.[8][9] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8][10]

  • Fume Hood: Conduct the entire experiment in a well-ventilated chemical fume hood to avoid inhalation of toxic and corrosive fumes from nitric and sulfuric acids.[5][8]

  • Handling Acids: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns upon contact with skin or eyes.[10][11] Always add acid slowly to water or other solutions, never the other way around, to control the exothermic reaction.

  • Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible.[8][11] Have appropriate spill containment and neutralization materials (such as sodium bicarbonate) on hand.[10]

  • Thermal Runaway: Nitration reactions are exothermic and have the potential for thermal runaway if the temperature is not carefully controlled.[9] Maintaining a low reaction temperature with an ice bath is critical.

Purification and Characterization

The crude product obtained after filtration may contain impurities, such as other nitro isomers or unreacted starting material.

Purification

Recrystallization is a common and effective method for purifying the crude this compound. A suitable solvent system, such as an ethanol/water mixture, can be employed. The crude product is dissolved in a minimum amount of the hot solvent, and then the solution is allowed to cool slowly to induce the formation of pure crystals, which can then be isolated by filtration.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

TechniqueExpected Results
Melting Point A sharp melting point range close to the literature value indicates high purity.
¹H NMR The spectrum should show characteristic peaks for the aromatic protons, the ethoxy group (a quartet and a triplet), and the absence of signals from the starting material. The substitution pattern will be evident from the coupling constants of the aromatic protons.
¹³C NMR The number of signals in the ¹³C NMR spectrum will correspond to the number of unique carbon atoms in the this compound molecule.
Infrared (IR) Spectroscopy The IR spectrum should display characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as the N-O stretches of the nitro group.

Conclusion

This application note provides a detailed and reliable protocol for the nitration of 3-ethoxybenzoic acid, a key transformation in synthetic organic chemistry. By understanding the underlying reaction mechanism and adhering strictly to the outlined experimental and safety procedures, researchers can confidently synthesize this compound in good yield and purity. The methods for purification and characterization described herein will ensure the quality of the final product for its intended downstream applications.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues with 3-Ethoxy-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Ethoxy-4-nitrobenzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility challenges encountered during experimentation. By understanding the physicochemical properties of this compound and applying systematic solubilization strategies, you can ensure reliable and reproducible results in your work.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its solubility?

A1: Understanding the fundamental properties of this compound is the first step in troubleshooting solubility. The molecule's structure, featuring a carboxylic acid group, a nitro group, and an ethoxy group on a benzene ring, dictates its behavior in various solvents.

The carboxylic acid moiety provides a site for ionization. The electron-withdrawing nature of the nitro group increases the acidity of the carboxylic proton compared to unsubstituted benzoic acid, making it easier to deprotonate.[1][2][3] This is a key characteristic to exploit for pH-dependent solubilization. The ethoxy group adds some lipophilicity to the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
CAS Number 367501-32-4[4]
Molecular Formula C₉H₉NO₅[4]
Molecular Weight 211.17 g/mol [4]
Appearance Light brown solid[4]
Melting Point 217-220 °C (lit.)[4]
pKa (Predicted) ~3.3-3.5[3][5]
General Solubility Poorly soluble in water, soluble in some organic solvents.[6][7]

Note: The pKa is predicted based on structurally similar compounds like 3-hydroxy-4-nitrobenzoic acid (pKa ~3.30) and 3-nitrobenzoic acid (pKa ~3.47).[3][5] The strong electron-withdrawing nitro group makes it a stronger acid than benzoic acid (pKa ~4.2).

Troubleshooting Guide: Common Solubility Problems

Q2: My this compound is not dissolving in my aqueous buffer (e.g., PBS pH 7.4). Why is this happening and how can I fix it?

A2: This is a common issue. In its neutral (protonated) form, this compound has very low aqueous solubility because the energy required to break its crystal lattice is not sufficiently compensated by the energy of hydration.[8] At physiological pH (7.4), which is significantly above its predicted pKa of ~3.3-3.5, the carboxylic acid group will be deprotonated to a carboxylate anion (-COO⁻). While this salt form is inherently more water-soluble than the neutral acid, the overall solubility might still be insufficient for your desired concentration.

Solutions:

  • pH Modification: The most effective strategy is to increase the pH of your solvent. By preparing a basic solution, you can fully deprotonate the carboxylic acid, forming a highly soluble salt.[8][9] See Protocol 2 for a detailed method.

  • Co-solvents: If you cannot alter the pH of your final solution, preparing a concentrated stock in a water-miscible organic co-solvent is the standard approach.[10][11] See Protocol 1 .

Q3: I dissolved the compound in DMSO, but it crashed out (precipitated) when I diluted it into my aqueous cell culture media. What should I do?

A3: This phenomenon, known as precipitation upon dilution, occurs when the concentration of the organic co-solvent (like DMSO) is drastically lowered by adding the stock to the aqueous medium. The aqueous medium cannot maintain the solubility of the compound at that concentration.

Solutions & Pro-Tips:

  • Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO. This will result in a lower final DMSO concentration in your assay, which is often better for cell health, and may keep the compound in solution.

  • Increase Final DMSO Concentration: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) can help maintain solubility. Always run a vehicle control to account for any effects of the solvent.

  • Use a Different Co-Solvent: For some systems, solvents like ethanol or methanol may be suitable alternatives. The solubility of nitrobenzoic acids is generally high in these solvents.[12]

  • Warm the Aqueous Medium: Gently warming your buffer or media to 37°C before adding the DMSO stock can sometimes help, as solubility is often temperature-dependent.[8]

  • Add Stock Slowly with Vortexing: Add the DMSO stock dropwise into the aqueous medium while vigorously vortexing or stirring. This rapid mixing helps to avoid localized high concentrations that can initiate precipitation.

Q4: Which organic solvents are best for creating a stock solution?

A4: The choice of solvent depends on your experimental constraints, particularly downstream applications (e.g., cell-based assays vs. chemical reactions).

Table 2: Recommended Organic Solvents for Nitrobenzoic Acid Derivatives

SolventRelative SolubilityComments & ConsiderationsSource
Methanol HighGood for general lab use and chromatography.[12]
Ethanol HighOften preferred for in vivo studies over DMSO.[12]
Acetone HighUseful for chemical synthesis but less common for biological assays.[13]
Dimethyl Sulfoxide (DMSO) HighExcellent solvent for creating highly concentrated stocks for biological assays. Be mindful of final concentration due to potential cytotoxicity.[6]
Acetonitrile Moderate-HighCommonly used in analytical chemistry (e.g., HPLC).[12][14]
Dichloromethane Low-ModeratePrimarily for organic synthesis and extraction. Not for aqueous applications.[12]

Note: This data is based on trends for similar nitrobenzoic acids. It's always recommended to perform a small-scale solubility test with your specific lot of this compound.

Visualizing the Strategy: A Troubleshooting Workflow

The following diagram outlines a systematic approach to achieving successful solubilization.

G cluster_0 Decision Point cluster_1 Organic Pathway cluster_2 Aqueous Pathway start Start: Need to dissolve This compound q_solvent Is the final medium aqueous or organic? start->q_solvent organic_solvents Select an appropriate organic solvent (DMSO, EtOH, MeOH, etc.). See Table 2. q_solvent->organic_solvents Organic q_ph Can the final pH be modified to > 6.0? q_solvent->q_ph Aqueous organic_success Success: Compound Dissolved organic_solvents->organic_success Test small scale ph_mod Use pH modification. See Protocol 2. q_ph->ph_mod Yes cosolvent Use a co-solvent stock. See Protocol 1. q_ph->cosolvent No aqueous_success Success: Compound Dissolved ph_mod->aqueous_success precip_check Check for precipitation upon dilution. cosolvent->precip_check precip_check->aqueous_success No Precipitation troubleshoot Precipitation occurred. Troubleshoot: - Lower stock concentration - Add slowly with vortexing - Warm buffer precip_check->troubleshoot Precipitation troubleshoot->cosolvent Re-optimize

Caption: Troubleshooting workflow for solubilizing this compound.

Detailed Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent (e.g., 10 mM in DMSO)

This protocol is ideal for preparing a stock solution for use in cell-based assays or other experiments where the final concentration of the organic solvent must be kept low (typically ≤0.5%).

Materials:

  • This compound (MW: 211.17 g/mol )

  • Dimethyl Sulfoxide (DMSO), anhydrous or cell-culture grade

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile microcentrifuge tubes or amber glass vials

Procedure:

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 211.17 g/mol * (1000 mg / 1 g) = 2.11 mg

  • Weigh Compound: Accurately weigh 2.11 mg of this compound and place it into a sterile vial.

  • Add Solvent: Add 1 mL of high-purity DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If necessary, gentle warming in a 37°C water bath can be used to aid dissolution. Ensure the solution is completely clear with no visible particulates.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Preparation of an Aqueous Solution using pH Modification (e.g., 1 mg/mL in Basic Buffer)

This method leverages the acidic nature of the compound to create a soluble salt form in an aqueous solution.[9][15] This is useful when an organic co-solvent is not permissible.

Materials:

  • This compound

  • 1 M Sodium Hydroxide (NaOH) solution

  • Deionized water or desired buffer (e.g., PBS)

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Weigh Compound: Weigh the desired amount of this compound (e.g., 10 mg).

  • Add Water/Buffer: Add it to a volume of deionized water or buffer that is slightly less than your final target volume (e.g., 8 mL for a final volume of 10 mL). The compound will likely not dissolve at this stage and will form a slurry.

  • Adjust pH: While stirring, add the 1 M NaOH solution dropwise. Monitor the pH continuously with a calibrated pH meter.

  • Observe Dissolution: As the pH increases above ~4.5-5.0, you will observe the solid begin to dissolve as it converts to its sodium salt. Continue adding NaOH dropwise until all the solid has dissolved and the solution is clear. The target pH should be well above the pKa; a pH of 7.0-8.0 is usually sufficient.

  • Final Volume Adjustment: Once the compound is fully dissolved, adjust the final volume to your target (e.g., 10 mL) with the water or buffer.

  • Verify Final pH: Check the final pH and adjust if necessary.

  • Sterilization: If required for your application, sterile-filter the final solution through a 0.22 µm filter.

References

Technical Support Center: A Guide to Controlled Mono-Nitration of 3-Ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-ethoxybenzoic acid derivatives. The nitration of 3-ethoxybenzoic acid is a critical step in the synthesis of various important intermediates, particularly in the dyestuff and pharmaceutical industries. However, a common and significant challenge in this process is controlling the reaction to achieve selective mono-nitration while minimizing the formation of di-nitrated byproducts.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you optimize your reaction conditions, improve yield, and ensure the purity of your target compound.

Troubleshooting Guide: Minimizing Di-nitration

This section addresses specific issues you may encounter during the nitration of 3-ethoxybenzoic acid.

Q1: I'm observing significant amounts of a di-nitro byproduct. What are the primary causes?

A1: The formation of di-nitro derivatives is a classic case of over-nitration. The primary causes are typically related to reaction conditions that are too harsh for the substrate. 3-Ethoxybenzoic acid contains both an activating group (the ethoxy group, -OEt) and a deactivating group (the carboxylic acid group, -COOH). The ethoxy group is a strong ortho, para-director and it activates the ring, making it highly susceptible to electrophilic attack.[1][2] Once the first nitro group is added, the ring is deactivated, but if the reaction conditions are too forcing, a second nitration can still occur.

Key contributing factors include:

  • High Reaction Temperature: The rate of nitration is highly sensitive to temperature. Elevated temperatures increase the reaction rate dramatically, often leading to a loss of selectivity and the formation of di-nitro and other side products.[3][4]

  • Excess Nitrating Agent: Using a significant excess of the nitrating agent (the nitric acid/sulfuric acid mixture) increases the concentration of the active electrophile, the nitronium ion (NO₂⁺), driving the reaction towards multiple substitutions.[5]

  • Concentrated Reagents: While concentrated acids are necessary to generate the nitronium ion, excessively harsh conditions (e.g., using fuming nitric acid) can lead to runaway reactions and over-nitration.[6]

  • Poor Heat Dissipation: The nitration reaction is highly exothermic. If the heat generated is not efficiently removed, localized "hot spots" can form within the reaction mixture, leading to uncontrolled side reactions.

Q2: How can I adjust my reaction temperature to favor mono-nitration?

A2: Strict temperature control is arguably the most critical parameter for achieving selective mono-nitration.

  • Optimal Temperature Range: For this specific substrate, it is highly recommended to maintain a low temperature, typically between 0 °C and 5 °C , throughout the addition of the nitrating agent.[5][7] Some protocols even advise temperatures below 0 °C.[8]

  • Implementation:

    • Pre-cooling: Cool the solution of 3-ethoxybenzoic acid in sulfuric acid to the target temperature before starting the addition of the nitrating mixture.

    • Ice/Salt Bath: Use an ice/salt bath to achieve and maintain temperatures below 0 °C.

    • Slow, Dropwise Addition: The nitrating mixture should be added very slowly, dropwise, to the substrate solution. This allows the cooling bath to dissipate the heat generated from the reaction effectively, preventing temperature spikes.

    • Internal Monitoring: Use a low-temperature thermometer to monitor the internal temperature of the reaction flask, not just the bath temperature.

Temperature RangeExpected Outcome on Selectivity (Mono-nitro:Di-nitro)Associated Risks
< 5°C High Slower reaction rate, may require longer reaction times.
10-25°C Moderate to Low Increased rate of di-nitration.
> 30°C Very Low Significant di-nitration, potential for runaway reaction, and formation of oxidative byproducts.[4]
Q3: What is the optimal nitrating agent and concentration to use?

A3: The standard nitrating agent for this type of reaction is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst to generate the highly reactive nitronium ion (NO₂⁺) electrophile.[9][10]

  • Stoichiometry: To minimize di-nitration, it is crucial to use a controlled amount of nitric acid. A slight excess, typically 1.05 to 1.1 equivalents , is often sufficient to drive the reaction to completion without promoting a second nitration.[11]

  • Milder Alternatives: If di-nitration remains a problem even under controlled conditions, consider milder nitrating systems. These reagents generate the nitronium ion more slowly or are less reactive, offering better control.[5] Examples include:

    • Nitric acid in acetic anhydride: This generates acetyl nitrate in situ, which is a milder nitrating agent.[12]

    • Metal nitrates (e.g., Cu(NO₃)₂): These can provide more controlled nitration, especially for activated substrates.[5]

    • Dinitrogen pentoxide (N₂O₅): This is a powerful but effective nitrating agent that can be used stoichiometrically, reducing waste and side reactions.[12]

Q4: How can I effectively monitor the reaction progress to stop it before significant di-nitration occurs?

A4: Monitoring the reaction is key to quenching it at the optimal time—when the starting material is consumed, but before the di-nitro product begins to form in significant quantities.

  • Thin-Layer Chromatography (TLC): TLC is a fast and effective way to qualitatively monitor the reaction. Spot the reaction mixture alongside your starting material. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progress. You can develop a TLC system (e.g., using a hexane/ethyl acetate mixture) that separates the starting material, the mono-nitro product, and the di-nitro product to track the formation of the byproduct.

  • High-Performance Liquid Chromatography (HPLC): For more precise, quantitative monitoring, HPLC is the preferred method.[13] By taking small aliquots from the reaction mixture at regular intervals (and quenching them immediately), you can accurately determine the ratio of starting material to products. This data allows you to stop the reaction at the point of maximum mono-nitro product yield.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the mono-nitration of 3-ethoxybenzoic acid?

A1: The regioselectivity is determined by the directing effects of the two substituents on the ring.

  • The ethoxy group (-OEt) is an activating, ortho, para-director due to its ability to donate electron density through resonance.[1][14]

  • The carboxylic acid group (-COOH) is a deactivating, meta-director due to its electron-withdrawing nature.[1][3]

The powerful activating effect of the ethoxy group dominates the directing effects. Therefore, the incoming nitro group will be directed to the positions that are ortho and para to the ethoxy group. The meta-directing influence of the carboxylic acid group reinforces this selectivity for one of the ortho positions.

The primary mono-nitrated products expected are 3-ethoxy-4-nitrobenzoic acid and 3-ethoxy-6-nitrobenzoic acid . The steric hindrance from the adjacent carboxylic acid group may slightly disfavor substitution at the 2-position.

Q2: Why is sulfuric acid essential in this nitration reaction?

A2: Sulfuric acid serves two critical roles. First, as a stronger acid than nitric acid, it protonates the nitric acid. This protonated nitric acid can then lose a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the benzene ring.[15][16][17] Second, sulfuric acid acts as a dehydrating agent, consuming the water produced during the reaction. This prevents the reverse reaction from occurring and maintains a high concentration of the nitronium ion.

Q3: After quenching the reaction, my product is difficult to purify. What are the best practices for work-up and purification?

A3: A clean work-up is essential for obtaining a pure product.

  • Quenching: The reaction is typically quenched by pouring the acidic reaction mixture slowly onto a large amount of crushed ice.[11] This precipitates the crude nitro-benzoic acid product.

  • Filtration: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

  • Recrystallization: The most common method for purifying the crude product is recrystallization. A suitable solvent system is often an ethanol/water mixture.[13] Dissolve the crude solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes cloudy. Allow it to cool slowly to form pure crystals.

  • Column Chromatography: If recrystallization does not effectively separate the mono- and di-nitrated products, column chromatography using silica gel is a reliable alternative. A solvent system with a gradient of hexane and ethyl acetate is typically effective.[5]

Experimental Protocols

Protocol 1: Recommended Procedure for Controlled Mono-Nitration

CAUTION: This reaction uses highly corrosive concentrated acids. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Preparation of Substrate Solution: In a round-bottom flask equipped with a magnetic stirrer and an internal thermometer, dissolve 3-ethoxybenzoic acid (1.0 eq) in concentrated sulfuric acid (approx. 2.5 mL per gram of starting material).

  • Cooling: Place the flask in an ice/salt bath and cool the solution to between 0 °C and -5 °C with stirring.[7][8]

  • Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (approx. 1 mL per gram of starting material).[11] Cool this mixture in an ice bath.

  • Reaction: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of 3-ethoxybenzoic acid. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition. [11] The addition rate must be slow enough to prevent any rise in temperature.

  • Stirring: After the addition is complete, continue to stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress using TLC or HPLC.

  • Work-up: Once the starting material is consumed, slowly pour the reaction mixture onto a generous amount of crushed ice in a large beaker with vigorous stirring.

  • Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the solid extensively with cold deionized water until the washings are neutral to pH paper.

  • Purification: Dry the crude product and purify by recrystallization from an ethanol/water mixture.

Protocol 2: HPLC Method for Product Ratio Analysis

This method provides a starting point for analyzing the reaction mixture to quantify the starting material, mono-nitrated, and di-nitrated products. Optimization may be required.

  • Column: C18 bonded silica (e.g., 5 µm, 150 mm x 4.6 mm).[18][19]

  • Mobile Phase: A mixture of an aqueous acidic solution and an organic solvent. For example, 2-Propanol:Water:Acetic Acid (20:80:0.4, v/v/v).[19] Alternatively, a gradient elution using 0.1% phosphoric acid in water (A) and acetonitrile (B) can be used.[20]

  • Flow Rate: 1.0 - 1.2 mL/min.[19]

  • Detection: UV at 254 nm.[18][19]

  • Sample Preparation: Dilute a small, quenched aliquot of the reaction mixture in the mobile phase.

  • Analysis: Inject the sample and integrate the peak areas for the starting material and products. Retention times will need to be determined using pure standards.

Visualizations

Reaction Pathway and Side Reaction

The following diagram illustrates the desired mono-nitration pathways and the undesired di-nitration side reaction.

Nitration_Pathway cluster_start Starting Material cluster_mono Desired Mono-Nitration Products cluster_di Undesired Di-Nitration Product A 3-Ethoxybenzoic Acid B This compound A->B + HNO₃/H₂SO₄ (Controlled) C 3-Ethoxy-6-nitrobenzoic Acid A->C + HNO₃/H₂SO₄ (Controlled) D Di-nitro Product (e.g., 3-Ethoxy-4,6-dinitrobenzoic Acid) B->D + HNO₃/H₂SO₄ (Harsh Conditions) C->D + HNO₃/H₂SO₄ (Harsh Conditions)

Caption: Reaction scheme for the nitration of 3-ethoxybenzoic acid.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving issues with di-nitration.

Troubleshooting_Workflow Start Start: Di-nitration Observed Q1 Is reaction temperature strictly maintained at 0-5°C? Start->Q1 A1_No Action: Implement stricter temperature control. (Ice/salt bath, slow addition) Q1->A1_No No Q2 Is a stoichiometric amount (1.05-1.1 eq) of HNO₃ used? Q1->Q2 Yes A1_No->Q1 A2_No Action: Reduce amount of nitrating agent. Q2->A2_No No Q3 Is di-nitration still high? Q2->Q3 Yes A2_No->Q2 A3_Yes Action: Consider milder nitrating agents. (e.g., HNO₃/Acetic Anhydride) Q3->A3_Yes Yes End End: Mono-nitration Optimized Q3->End No A3_Yes->End

Caption: A step-by-step workflow for troubleshooting di-nitration.

References

Technical Support Center: Scaling Up the Synthesis of 3-Ethoxy-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Ethoxy-4-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to safely and efficiently scale this synthesis from the laboratory bench to larger-scale production.

The synthesis of this compound, a key intermediate in various pharmaceutical and chemical industries, primarily involves the nitration of 4-ethoxybenzoic acid. While the reaction appears straightforward on a small scale, scaling up introduces significant challenges, particularly concerning reaction control, safety, and product purity. This guide is structured to address these challenges head-on, providing practical solutions grounded in established chemical principles.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound in a question-and-answer format.

Issue 1: Low Yield of this compound

  • Question: We are experiencing a significantly lower yield than expected after scaling up the reaction. What are the likely causes and how can we mitigate this?

  • Answer: Low yields during scale-up can stem from several factors. A primary concern is incomplete reaction, which can be due to suboptimal temperature control or inefficient mixing. Nitration is a highly exothermic reaction, and localized overheating can lead to side reactions and degradation of both the starting material and the product.[1][2]

    Possible Causes & Solutions:

    • Inadequate Temperature Control: On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[1] This can lead to a rise in internal temperature, promoting the formation of unwanted byproducts.

      • Solution: Implement a robust cooling system for the reactor. For pilot and larger scale, this may involve a jacketed reactor with a circulating coolant. The rate of addition of the nitrating agent must be carefully controlled to maintain the desired reaction temperature. Reaction calorimetry is highly recommended before scaling up to understand the thermal profile of the reaction.[3][4][5]

    • Inefficient Mixing: Poor agitation can result in localized "hot spots" and areas of high reactant concentration, leading to side reactions.

      • Solution: Ensure the reactor is equipped with an appropriate stirrer (e.g., overhead mechanical stirrer) capable of providing vigorous and uniform agitation throughout the reaction mixture. The viscosity of the reaction mixture may change as the reaction progresses, so the stirring speed may need to be adjusted.

    • Loss During Work-up and Purification: Significant amounts of product can be lost during extraction, washing, and recrystallization steps.

      • Solution: Optimize the work-up procedure. Ensure complete precipitation of the product by adjusting the pH and temperature. When washing the crude product, use ice-cold water to minimize solubility losses. For recrystallization, a careful selection of the solvent system is crucial to maximize recovery of the pure product.

Issue 2: Formation of Impurities and Byproducts

  • Question: Our final product is contaminated with significant levels of isomeric impurities and dinitro compounds. How can we improve the selectivity of the reaction?

  • Answer: The formation of isomeric byproducts, such as 2-nitro and dinitro derivatives, is a common issue in the nitration of substituted benzoic acids. The regioselectivity of the nitration is highly dependent on the reaction conditions, particularly the temperature and the choice of nitrating agent.[2]

    Possible Causes & Solutions:

    • High Reaction Temperature: Higher temperatures can overcome the activation energy barrier for the formation of less favored isomers and promote dinitration.[1]

      • Solution: Maintain a consistently low reaction temperature, typically between 0-10°C, throughout the addition of the nitrating agent.[6] Precise temperature control is paramount for achieving high regioselectivity.

    • Choice and Concentration of Nitrating Agent: The composition of the nitrating mixture (e.g., nitric acid in sulfuric acid, or nitric acid alone) significantly influences the reaction's outcome.

      • Solution: A common and effective nitrating agent is a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). Using fuming nitric acid can increase reactivity but may also lead to more byproducts if not carefully controlled. A patent for a similar process suggests using 40-80% nitric acid in large excess.[6] Careful optimization of the ratio of nitric acid to sulfuric acid and the overall concentration is necessary.

Issue 3: Runaway Reaction and Safety Concerns

  • Question: We are concerned about the potential for a runaway reaction during scale-up. What are the critical safety measures we should implement?

  • Answer: The nitration of aromatic compounds is a notoriously energetic process, and the risk of a thermal runaway is a serious concern, especially at scale.[1][3][4] A runaway reaction can lead to a rapid increase in temperature and pressure, potentially resulting in an explosion.

    Critical Safety Measures:

    • Reaction Calorimetry: Before any scale-up, perform reaction calorimetry studies (e.g., using an RC1 calorimeter) to determine the heat of reaction, the rate of heat evolution, and the adiabatic temperature rise.[5] This data is crucial for designing a safe process and ensuring the cooling capacity of the reactor is sufficient.

    • Controlled Addition of Reagents: The nitrating agent should be added slowly and subsurface to the well-stirred reaction mixture. The addition rate should be tied to the reactor's ability to dissipate the generated heat, maintaining a stable internal temperature.

    • Emergency Preparedness: Have a clear emergency plan in place. This should include a quenching protocol (e.g., a pre-chilled quenching agent that can be rapidly introduced to stop the reaction) and ensuring the reactor is equipped with appropriate pressure relief devices.

    • Personal Protective Equipment (PPE): Always use appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a lab coat. Conduct the reaction in a well-ventilated fume hood or a designated hazardous reaction area.

Frequently Asked Questions (FAQs)

  • Q1: What is a typical laboratory-scale protocol for the synthesis of this compound?

    • A1: A common method involves the direct nitration of 4-ethoxybenzoic acid. In a flask equipped with a stirrer and a dropping funnel, 4-ethoxybenzoic acid is dissolved in concentrated sulfuric acid and cooled in an ice bath. A mixture of concentrated nitric acid and sulfuric acid is then added dropwise while maintaining the temperature below 10°C. After the addition is complete, the reaction is stirred for a period at low temperature and then allowed to warm to room temperature. The reaction mixture is then poured onto crushed ice to precipitate the product, which is collected by filtration, washed with cold water, and purified by recrystallization.

  • Q2: How can the purity of the final product be assessed?

    • A2: High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the purity of this compound and quantifying any isomeric or dinitro impurities. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acid modifier (e.g., formic or phosphoric acid) typically provides good separation. Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis are also essential for structural confirmation and purity assessment.

  • Q3: What are suitable solvents for the recrystallization of this compound?

    • A3: The choice of recrystallization solvent depends on the impurities present. Common solvents for similar nitrobenzoic acids include ethanol, acetic acid, or mixtures of ethanol and water.[7] The goal is to find a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at lower temperatures.

  • Q4: Are there alternative synthetic routes?

    • A4: While direct nitration of 4-ethoxybenzoic acid is the most common route, other methods could be considered, such as the nitration of a precursor followed by functional group manipulation. However, for industrial-scale production, the direct nitration approach is often the most economically viable.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel with appropriate safety precautions in place.

Materials and Equipment:

  • 4-ethoxybenzoic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • In a 250 mL round-bottom flask, carefully add concentrated sulfuric acid (50 mL).

  • Cool the sulfuric acid to 0-5°C in an ice-salt bath.

  • Slowly add 4-ethoxybenzoic acid (10.0 g, 0.06 mol) to the cold, stirred sulfuric acid.

  • In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (6.0 mL, 0.09 mol) to concentrated sulfuric acid (10 mL). Cool this mixture in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred solution of 4-ethoxybenzoic acid over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, continue stirring the reaction mixture at 0-10°C for 1 hour.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with several portions of ice-cold water until the washings are neutral to pH paper.

  • Dry the crude product in a vacuum oven at 50-60°C.

  • For further purification, recrystallize the crude product from an appropriate solvent such as an ethanol/water mixture.

ReagentMolar Mass ( g/mol )Amount (g)MolesEquivalents
4-Ethoxybenzoic acid166.1710.00.061.0
Nitric acid (70%)63.01~8.4~0.09~1.5
Sulfuric acid (98%)98.08---
Scale-Up Considerations for Pilot Plant Synthesis (1 kg Scale)
ParameterLaboratory Scale (10 g)Pilot Plant Scale (1 kg)Key Considerations for Scale-Up
Reactor 250 mL Round-bottom flask20 L Jacketed glass reactorEnsure adequate heat transfer and mixing.
Agitation Magnetic stirrerOverhead mechanical stirrerMaintain good suspension and prevent localized heating.
Temperature Control Ice bathCirculating chiller/heaterPrecise and responsive temperature control is critical.
Reagent Addition Dropping funnelDosing pumpControlled and consistent addition rate.
Work-up Pouring onto icePumping into a quench vesselSafe handling of large volumes of acidic solution.
Filtration Büchner funnelNutsche filter/dryerEfficient solid-liquid separation and drying.

Visualizations

Reaction Pathway

Reaction_Pathway 4-Ethoxybenzoic acid 4-Ethoxybenzoic acid This compound This compound 4-Ethoxybenzoic acid->this compound HNO3, H2SO4 Troubleshooting_Workflow cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Solution Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Poor Temperature Control Poor Temperature Control Low Yield->Poor Temperature Control Inefficient Mixing Inefficient Mixing Low Yield->Inefficient Mixing High Impurity High Impurity High Impurity->Poor Temperature Control Side Reactions Side Reactions High Impurity->Side Reactions Monitor Reaction (TLC/HPLC) Monitor Reaction (TLC/HPLC) Incomplete Reaction->Monitor Reaction (TLC/HPLC) Improve Cooling/Control Addition Rate Improve Cooling/Control Addition Rate Poor Temperature Control->Improve Cooling/Control Addition Rate Optimize Agitation Optimize Agitation Inefficient Mixing->Optimize Agitation Adjust Nitrating Agent/Temperature Adjust Nitrating Agent/Temperature Side Reactions->Adjust Nitrating Agent/Temperature

References

Technical Support Center: Characterizing 3-Ethoxy-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support resource for 3-Ethoxy-4-nitrobenzoic acid. This guide is designed for researchers, analytical chemists, and formulation scientists who work with this compound. We understand that robust and reproducible analytical data is the cornerstone of successful research and development. This document addresses the common—and often complex—challenges encountered during the characterization of this compound, providing not just solutions, but the scientific reasoning behind them.

Section 1: Physicochemical Properties & Handling

A foundational understanding of a compound's properties is critical for developing effective analytical methods.

Question: What are the key physicochemical properties of this compound that influence analytical method development?

Answer: The analytical behavior of this compound is governed by its key functional groups: the carboxylic acid, the nitro group, and the ethoxy group. These impart a specific combination of polarity, acidity, and chromophoric activity.

  • Acidity (pKa): The carboxylic acid group makes the molecule acidic. Its pKa value dictates the compound's ionization state at a given pH. This is the most critical parameter for developing reversed-phase HPLC methods, as slight changes in mobile phase pH can dramatically affect retention time and peak shape.

  • Polarity & Solubility: The presence of the polar nitro and carboxylic acid groups, combined with the more nonpolar ethoxy and benzene ring components, gives the molecule intermediate polarity. It is typically soluble in organic solvents like methanol and acetonitrile and slightly soluble in hot water.[1] Poor solubility in a chosen analytical solvent can lead to issues with sample preparation and inaccurate quantification.

  • UV Absorbance: The nitroaromatic system acts as a strong chromophore, making UV-Vis spectrophotometry a highly effective detection method for HPLC analysis. The maximum absorbance wavelengths (λmax) are typically found in the UV region.[2]

Table 1: Key Physicochemical Properties

Property Value / Expected Behavior Analytical Implication
Molecular Formula C₉H₉NO₅ ---
Molecular Weight 211.17 g/mol Essential for mass spectrometry identification.[3]
Appearance White to off-white crystalline solid Visual check for gross contamination or degradation.
Solubility Soluble in methanol, ethanol, acetonitrile; slightly soluble in water. Guides solvent selection for sample preparation and HPLC mobile phases.[1]
Acidity Acidic (due to -COOH group) Critical for controlling retention and peak shape in HPLC by adjusting mobile phase pH.

| UV Chromophore | Strong (nitroaromatic system) | Allows for sensitive detection using UV detectors in HPLC, typically in the 230-300 nm range.[2][4] |

Question: Are there any specific safety and handling precautions for this compound?

Answer: Yes. While specific toxicity data for this compound is limited, its chemical class (nitroaromatic acids) warrants careful handling. Similar compounds, such as 3-Methoxy-4-nitrobenzoic acid, are known to cause skin, eye, and respiratory irritation.[5] Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Section 2: Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity and potency of this compound.

Question: I'm developing an HPLC method and my peak shape is poor (tailing or fronting). What is the cause and how can I fix it?

Answer: Poor peak shape for an acidic compound like this compound is almost always related to secondary interactions on the column or improper pH control of the mobile phase.

The primary cause is often that the mobile phase pH is too close to the compound's pKa. In this state, the molecule exists as a mixture of its ionized (deprotonated) and non-ionized (protonated) forms, which have different affinities for the stationary phase, leading to peak broadening or splitting. The carboxylic acid can also engage in unwanted ionic interactions with residual, un-capped silanol groups on the silica-based stationary phase, causing peak tailing.

Troubleshooting Protocol: Improving HPLC Peak Shape

  • Mobile Phase pH Adjustment: The most effective solution is to acidify the mobile phase. Add a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the aqueous portion of your mobile phase to achieve a pH of approximately 2.5-3.0. This ensures the carboxylic acid is fully protonated, leading to a single, well-retained species and sharp, symmetrical peaks. For Mass Spectrometry (MS) compatibility, formic acid is preferred over non-volatile acids like phosphoric acid.[4][6]

  • Column Selection: If pH adjustment is insufficient, consider using a column with high-purity silica and advanced end-capping (e.g., a modern C18 column). These columns have fewer free silanol groups, minimizing secondary interactions.[6]

  • Sample Overload: Injecting too much sample can saturate the column, leading to broad, triangular peaks. Prepare a more dilute sample (e.g., 0.1 mg/mL) and re-inject.

  • Solvent Mismatch: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your initial mobile phase. Dissolving the sample in a much stronger solvent (e.g., 100% acetonitrile) can cause peak distortion.

HPLC_Troubleshooting start Poor Peak Shape (Tailing/Fronting) check_ph Is Mobile Phase pH < 3.5? start->check_ph adjust_ph Action: Add 0.1% Formic Acid or TFA to Mobile Phase check_ph->adjust_ph No check_overload Is Sample Concentration < 0.5 mg/mL? check_ph->check_overload Yes adjust_ph->check_overload dilute_sample Action: Dilute Sample and Re-inject check_overload->dilute_sample No check_column Is Column Modern & End-capped? check_overload->check_column Yes dilute_sample->check_column change_column Action: Use High-Purity, End-capped C18 Column check_column->change_column No good_peak Symmetrical Peak Achieved check_column->good_peak Yes change_column->good_peak

Caption: HPLC Peak Shape Troubleshooting Workflow.

Question: How do I separate this compound from its potential positional isomers, such as 4-Ethoxy-3-nitrobenzoic acid?

Answer: Separating positional isomers is a common chromatographic challenge because they often have very similar polarities. The key is to use a high-resolution HPLC system and optimize the mobile phase to exploit subtle differences in their structure.

Positional isomers can have slightly different pKa values and dipole moments. These differences can be leveraged for separation.

Recommended HPLC Protocol for Isomer Separation

  • Objective: To resolve this compound from potential isomeric impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: High-resolution C18 column (e.g., 150 mm x 4.6 mm, ≤ 3 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program: A shallow gradient is crucial for resolving closely eluting species.

    • Start at a low percentage of organic solvent (e.g., 20-30% B) and slowly increase it over a longer run time (e.g., 20-30 minutes). This enhances the differential partitioning of the isomers between the mobile and stationary phases.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C. Elevating the temperature can improve peak efficiency and sometimes alter selectivity.

  • Detection: UV at a suitable wavelength (e.g., 265 nm).[2]

Section 3: Spectroscopic and Spectrometric Characterization

Question: What are the expected ¹H and ¹³C NMR signals for this compound, and what issues might I encounter?

Answer: NMR spectroscopy is essential for unambiguous structural confirmation. The expected signals are predictable based on the structure. However, issues like peak broadening or incorrect chemical shifts can arise from sample preparation.

Expected NMR Signals (in CDCl₃ or DMSO-d₆):

  • ¹H NMR:

    • Carboxylic Acid (-COOH): A very broad singlet, highly downfield (>10 ppm). Its position is highly dependent on concentration and solvent. In DMSO-d₆, it is often more clearly visible than in CDCl₃.

    • Aromatic Protons: Three protons on the benzene ring, exhibiting complex splitting patterns (doublets, doublet of doublets) in the 7.5-8.5 ppm region. The specific shifts are influenced by the electron-withdrawing nitro group and the electron-donating ethoxy group.

    • Ethoxy Methylene (-OCH₂CH₃): A quartet around 4.2-4.5 ppm.

    • Ethoxy Methyl (-OCH₂CH₃): A triplet around 1.4-1.5 ppm.

  • ¹³C NMR:

    • Carboxylic Carbonyl (-COOH): A signal in the 164-168 ppm range.

    • Aromatic Carbons: Six distinct signals between ~110-155 ppm. The carbon attached to the nitro group will be significantly downfield.

    • Ethoxy Carbons: Methylene carbon (~62 ppm) and methyl carbon (~14 ppm).

Table 2: Representative NMR Data for a Substituted Nitrobenzoate Note: This data is for a closely related structure, Ethyl 3-nitrobenzoate, and serves as an estimation. Shifts for the target molecule will vary.

Group ¹H NMR (CDCl₃, 400 MHz) δ (ppm) ¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
Aromatic-H 8.87 (d), 8.54–8.25 (m), 7.67 (t) 124.50, 127.25, 129.54, 132.17, 135.24, 148.19
-COOH >10 (Broad, not in ester) ~164.42
-OCH₂CH₃ 4.45 (q) 61.91
-OCH₂CH₃ 1.44 (t) 14.24

(Source: Adapted from supporting information for related compounds)[2]

Troubleshooting Common NMR Issues:

  • Broad -COOH Peak: This is normal. The acidic proton undergoes rapid chemical exchange. Running the sample in DMSO-d₆ often yields a sharper peak.

  • Shifting Peaks: Chemical shifts, especially for the -COOH and aromatic protons, can be sensitive to concentration. Always report the solvent and concentration used.

  • Water Peak: If your deuterated solvent is not dry, a large water peak can obscure signals. Use high-quality NMR solvents.

Question: How can I use mass spectrometry to confirm the identity of this compound and its impurities?

Answer: Mass spectrometry (MS) is a powerful tool for confirming molecular weight and identifying impurities. When coupled with HPLC (LC-MS), it allows you to get mass information for each peak in your chromatogram.[7]

  • Ionization: Electrospray ionization (ESI) is ideal for this molecule.

    • Negative Ion Mode (ESI-): This is often the most sensitive mode. You will observe the deprotonated molecule [M-H]⁻ at an m/z corresponding to its molecular weight minus one (e.g., 210.05 for C₉H₉NO₅).

    • Positive Ion Mode (ESI+): You may observe the protonated molecule [M+H]⁺ at m/z 212.06 or adducts like [M+Na]⁺.

  • High-Resolution MS (HRMS): Using an instrument like a TOF or Orbitrap analyzer provides a highly accurate mass measurement. This can confirm the elemental composition and differentiate your compound from impurities with the same nominal mass.

  • Fragmentation (MS/MS): Fragmenting the molecular ion can provide structural information. Expected fragmentation patterns include the loss of the ethoxy group, the nitro group, or the carboxylic acid group.

Impurity_ID start Unknown Peak in HPLC lcms Perform LC-MS Analysis start->lcms ms_data Obtain [M-H]⁻ or [M+H]⁺ for the unknown peak lcms->ms_data compare_mw Does m/z match a known impurity? ms_data->compare_mw known_imp Impurity Tentatively Identified (e.g., starting material, isomer) compare_mw->known_imp Yes unknown_imp Unknown Impurity compare_mw->unknown_imp No hrms Perform HRMS to get formula unknown_imp->hrms nmr Isolate by Prep-HPLC and run NMR for structure confirmation hrms->nmr final_id Structure Confirmed nmr->final_id

Caption: Logical workflow for identifying an unknown impurity.

Section 4: Stability and Degradation

Question: Is this compound susceptible to degradation, and what are the likely products?

Answer: Yes, like many nitroaromatic and benzoic acid derivatives, this compound can degrade under certain conditions. Understanding its stability is crucial for ensuring the accuracy of analytical results and for defining storage conditions.

  • Thermal Degradation: High temperatures can lead to decarboxylation, where the carboxylic acid group is lost as CO₂. This would result in the formation of 1-ethoxy-2-nitrobenzene. Studies on similar benzoic acid derivatives show significant degradation at temperatures above 200°C.[8]

  • Photodegradation: Aromatic nitro compounds can be susceptible to degradation upon exposure to UV light. Samples should be stored in amber vials or protected from light to prevent the formation of photoproducts.

  • Chemical Degradation:

    • Reduction of Nitro Group: The nitro group can be reduced to an amino group (-NH₂) in the presence of reducing agents or certain microbial contaminants.[9] This would form 4-amino-3-ethoxybenzoic acid, a significantly different compound.

    • Hydrolysis: While the ethoxy ether linkage is generally stable, extreme pH conditions combined with heat could potentially lead to its cleavage.

When performing stability studies, HPLC is the ideal method to monitor for the appearance of new peaks (degradants) and the decrease in the main peak area over time.

References

Technical Support Center: Synthesis of 3-Ethoxy-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-ethoxy-4-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. My goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes. This document is structured as a dynamic troubleshooting guide, addressing the most pressing questions that arise in the lab.

Overview of Synthetic Strategies

The synthesis of this compound is typically approached via two primary routes:

  • Electrophilic Nitration: The most direct method involves the nitration of 4-ethoxybenzoic acid. This route leverages the activating, ortho-, para- directing effects of the ethoxy group to guide the nitro group to the desired 3-position.

  • Williamson Ether Synthesis: An alternative route involves the ethylation of 3-hydroxy-4-nitrobenzoic acid. This can be an effective strategy if the starting phenol is readily available.

Each route presents a unique set of challenges, from controlling regioselectivity and preventing side reactions in the nitration pathway to ensuring complete conversion in the ether synthesis. This guide will address issues pertinent to both.

Troubleshooting Workflow: A Logical Approach

Before diving into specific FAQs, consider this logical workflow when a synthesis does not proceed as expected.

G cluster_analysis Analysis of Crude Product Reveals: start Experiment Fails (Low Yield / Impure Product) check_reagents Verify Purity & Stoichiometry of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions analyze_crude Analyze Crude Product (TLC, NMR, LC-MS) start->analyze_crude unreacted_sm Unreacted Starting Material analyze_crude->unreacted_sm Incomplete Conversion side_products Unexpected Side Products analyze_crude->side_products Poor Selectivity isomer_mix Mixture of Isomers analyze_crude->isomer_mix Poor Regioselectivity sol_incomplete Solution: - Increase reaction time/temp - Increase reagent equivalents - Check catalyst activity unreacted_sm->sol_incomplete sol_selectivity Solution: - Lower temperature - Slow reagent addition - Use milder reagents - See FAQs on Dinitration side_products->sol_selectivity sol_regio Solution: - Optimize temperature - Change solvent system - See FAQs on Isomer Control isomer_mix->sol_regio

Caption: A logical workflow for troubleshooting synthesis issues.

Frequently Asked Questions (FAQs)

Section 1: Low Yield and Purity Issues

Q1: My overall yield of this compound is consistently low after purification. What are the most likely causes?

Low yield is a multifaceted issue that can stem from incomplete reactions, the formation of side-products, or losses during workup and purification. Here’s how to dissect the problem:

  • Incomplete Reaction: The primary cause is often insufficient reaction time or suboptimal temperature. For the nitration of 4-ethoxybenzoic acid, temperatures that are too low may significantly slow the reaction rate.[1] It is crucial to monitor the reaction's progress via Thin Layer Chromatography (TLC) until the starting material is consumed.[2]

  • Side-Product Formation: The most common side reaction in the nitration of activated rings is dinitration.[3] This consumes your starting material and complicates purification. Another possibility is the hydrolysis of the ethoxy group under harsh acidic conditions, particularly if the reaction temperature is too high.

  • Purification Losses: this compound is typically purified by recrystallization. If the incorrect solvent is chosen, or if the solution is cooled too rapidly, significant amounts of product can be lost in the mother liquor or can crash out with impurities.[1] Ensure you are using a solvent where the product has high solubility when hot and low solubility when cold (e.g., ethanol/water mixtures).

Q2: My final product is contaminated with an impurity that I can't easily remove. How do I identify and eliminate it?

The identity of the impurity depends on your synthetic route.

  • Route A (Nitration):

    • Unreacted 4-Ethoxybenzoic Acid: If the reaction was incomplete, this will be your main impurity. It can be removed by careful recrystallization. Its presence is easily confirmed by ¹H NMR, looking for the characteristic signal patterns of the starting material.

    • Dinitro Compounds: Overly aggressive nitrating conditions (high temperature, excess nitric acid) can lead to the formation of dinitrated products.[4] These are often more yellow and may have different solubility profiles. To avoid them, add the nitrating agent slowly while maintaining a low temperature (e.g., 0-10°C).[2]

    • Isomeric Impurities: While the ethoxy group strongly directs nitration to the 3-position, small amounts of the 2-nitro isomer can form. Isomers are often the most difficult impurities to remove. Fractional crystallization may be required, which involves multiple, careful recrystallization steps to enrich the desired isomer.

  • Route B (Ethylation):

    • Unreacted 3-Hydroxy-4-nitrobenzoic Acid: Incomplete ethylation is a common problem. Ensure you are using a suitable base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF or acetone) to facilitate the Sₙ2 reaction. Adding a catalytic amount of sodium iodide can sometimes accelerate the reaction with ethyl bromide or chloride.

    • Ethyl Ester Formation: The carboxylic acid can compete with the phenol for the ethylating agent, forming ethyl 3-hydroxy-4-nitrobenzoate. Using a weaker base and carefully controlling stoichiometry can minimize this.

Section 2: Reaction Control and Optimization (Nitration Route)

Q3: I am observing the formation of dinitrated byproducts. How can I improve the selectivity for mono-nitration?

This is a classic challenge when nitrating a strongly activated aromatic ring. The initial product, this compound, is still susceptible to a second nitration.

Causality: The electron-donating ethoxy group makes the ring highly reactive towards the nitronium ion (NO₂⁺). Once the first nitro group is added, the ring is deactivated, but harsh conditions can still force a second addition.

Solutions:

  • Temperature Control: This is your most critical parameter. Perform the reaction at or below 10°C.[5] The rate of the second nitration is often more sensitive to temperature increases than the first.

  • Controlled Addition of Nitrating Agent: Add your nitrating mixture (e.g., HNO₃/H₂SO₄) dropwise to the solution of 4-ethoxybenzoic acid using an addition funnel.[1] This maintains a low instantaneous concentration of the nitrating agent, favoring mono-nitration.

  • Stoichiometry: Use a modest excess of nitric acid, typically between 1.1 and 1.3 molar equivalents relative to the substrate.[4] A large excess will significantly increase the likelihood of dinitration.

ParameterRecommended ConditionRationale
Temperature 0–10°CMinimizes the rate of side reactions, especially dinitration.[2]
Nitric Acid 1.1–1.3 equivalentsSufficient for complete reaction while minimizing over-nitration.[4]
Addition Rate Slow, dropwisePrevents localized overheating and high concentrations of NO₂⁺.[1]
Reaction Time Monitor by TLCAvoids prolonged exposure to harsh conditions after completion.[6]

Q4: The reaction seems to be very slow or stalls completely. What should I check?

  • Nitrating Agent Potency: Ensure your nitric and sulfuric acids are concentrated and have not absorbed atmospheric moisture, which would reduce their effectiveness. The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion from nitric acid; if it is too dilute, this equilibrium will not favor the formation of NO₂⁺.[5]

  • Reaction Temperature: While high temperatures are detrimental, a temperature that is too low (e.g., < 0°C) may slow the reaction to an impractical rate.[1] Finding the optimal balance is key.

  • Substrate Solubility: Ensure your starting material, 4-ethoxybenzoic acid, is adequately suspended or dissolved in the reaction medium (typically sulfuric acid) before beginning the addition of the nitrating agent. Poor mixing can lead to a stalled reaction.

Section 3: Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration

This protocol is a representative procedure based on established methods for the nitration of activated benzoic acids.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Prepare Nitrating Mixture: Slowly add HNO₃ (1.2 eq) to cooled, stirring H₂SO₄. addition 3. Add nitrating mixture dropwise to substrate solution. Maintain temp < 10°C. substrate 2. Prepare Substrate Solution: Dissolve 4-Ethoxybenzoic Acid (1 eq) in H₂SO₄ in an ice bath (0-5°C). stir 4. Stir at 0-10°C. Monitor by TLC until starting material is consumed. addition->stir quench 5. Quench reaction by pouring slowly onto crushed ice. stir->quench filter 6. Filter the precipitated solid. Wash with cold water. quench->filter purify 7. Recrystallize crude product from a suitable solvent (e.g., ethanol/water). filter->purify

Caption: Experimental workflow for the nitration of 4-ethoxybenzoic acid.

Detailed Steps:

  • Safety First: Always perform nitration reactions in a well-ventilated fume hood. Wear chemical-resistant gloves, a lab coat, and splash-proof goggles or a face shield. Nitrating mixtures are extremely corrosive and oxidizing.[4]

  • Prepare the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid (e.g., 68%) to concentrated sulfuric acid (e.g., 98%). Prepare this mixture beforehand and allow it to cool.

  • Dissolve the Substrate: In a separate reaction flask equipped with a magnetic stirrer and thermometer, suspend 4-ethoxybenzoic acid in concentrated sulfuric acid and cool the mixture to 0-5°C in an ice/salt bath.

  • Reaction: Add the cold nitrating mixture dropwise to the stirred suspension of 4-ethoxybenzoic acid. The rate of addition should be carefully controlled to ensure the internal temperature does not rise above 10°C.[2]

  • Monitoring: After the addition is complete, allow the mixture to stir at a low temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.[4]

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acids.

  • Purification: Recrystallize the crude solid from an appropriate solvent system, such as an ethanol/water mixture, to yield pure this compound.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Ethoxy-4-nitrobenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the efficient and robust production of key intermediates is paramount. 3-Ethoxy-4-nitrobenzoic acid, a valuable building block in the development of various therapeutic agents, presents multiple synthetic avenues. This guide provides an in-depth, objective comparison of three primary routes for its synthesis: direct nitration of 4-ethoxybenzoic acid, Williamson ether synthesis starting from 3-hydroxy-4-nitrobenzoic acid, and nucleophilic aromatic substitution of 3-chloro-4-nitrobenzoic acid. Each route is evaluated based on reaction mechanisms, experimental protocols, performance metrics, and considerations of safety and environmental impact, offering researchers the insights needed to make informed decisions for their specific applications.

Route 1: Direct Electrophilic Nitration of 4-Ethoxybenzoic Acid

This approach represents the most straightforward pathway, involving the direct introduction of a nitro group onto the aromatic ring of the readily available 4-ethoxybenzoic acid.

Mechanistic Insights

The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. The ethoxy group is a moderately activating, ortho-, para- directing group. However, due to the steric hindrance from the ethoxy group, nitration is favored at the less hindered ortho position (position 3) relative to the carboxylic acid group. The nitrating agent, typically a mixture of nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich aromatic ring.

Experimental Protocol
  • Materials: 4-ethoxybenzoic acid, 40-80% nitric acid.

  • Procedure: In a manner similar to the process described for related compounds, 4-ethoxybenzoic acid is suspended in an excess of 40-80% nitric acid (at least 8 times the weight of the starting material).[1] The mixture is heated to a temperature between 30-100°C and stirred until the reaction is complete.[1] Upon cooling, the this compound product crystallizes and can be isolated by filtration, followed by washing with water and drying.[1] A patent for a similar process using 4-ethoxybenzoic acid reported a yield of 87.8% with a purity of 99.4%.[1]

Data Presentation
ParameterValueReference
Starting Material4-Ethoxybenzoic acid
Key ReagentsNitric acid[1]
Yield87.8%[1]
Purity99.4%[1]
Reaction TimeNot specified

Visualization of the Workflow

Route 1 Workflow start 4-Ethoxybenzoic Acid reaction Nitration (30-100°C) start->reaction reagents 40-80% Nitric Acid reagents->reaction workup Cooling, Filtration, Washing, Drying reaction->workup product This compound workup->product

Caption: Workflow for the direct nitration of 4-ethoxybenzoic acid.

Route 2: Two-Step Synthesis via Williamson Ether Synthesis

This pathway involves the initial synthesis of 3-hydroxy-4-nitrobenzoic acid, followed by an ethylation step to yield the final product.

Mechanistic Insights

The first step is the nitration of a suitable precursor to form 3-hydroxy-4-nitrobenzoic acid. A high-yield method involves the nitration of m-cresol followed by oxidation of the methyl group.[2] The second step is a Williamson ether synthesis, a classic SN2 reaction.[3][4] The phenolic hydroxyl group of 3-hydroxy-4-nitrobenzoic acid is deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks an ethylating agent, such as ethyl iodide or diethyl sulfate, displacing the leaving group to form the ether linkage.[3][4]

Experimental Protocols

Step 2a: Synthesis of 3-Hydroxy-4-nitrobenzoic Acid

A high-yield (over 90%) synthesis has been reported starting from m-cresol, which involves nitration followed by oxidation with hydrogen peroxide.[2]

  • Materials: m-cresol, nitric acid, sulfuric acid, hydrogen peroxide.

  • Procedure: m-cresol is first nitrated using a mixture of nitric and sulfuric acid to produce 5-methyl-2-nitrophenol. This intermediate is then oxidized using hydrogen peroxide in an alcoholic solvent under pressure to yield 3-hydroxy-4-nitrobenzoic acid.[2]

Step 2b: Ethylation of 3-Hydroxy-4-nitrobenzoic Acid

  • Materials: 3-hydroxy-4-nitrobenzoic acid, ethyl bromide or diethyl sulfate, a suitable base (e.g., K₂CO₃, NaOH), and a polar aprotic solvent (e.g., DMF, acetone).

  • Procedure: 3-hydroxy-4-nitrobenzoic acid is dissolved in a suitable solvent, and a base is added to deprotonate the phenolic hydroxyl group. The ethylating agent (ethyl bromide or diethyl sulfate) is then added, and the mixture is heated to reflux until the reaction is complete (monitored by TLC). The reaction mixture is then cooled, and the product is isolated by extraction and purified by recrystallization. A similar procedure for the ethylation of 3-hydroxy-4-decyloxy nitrobenzene has been described, which can be adapted for this synthesis.[5]

Data Presentation
ParameterValueReference
Starting Materialm-Cresol[2]
Key ReagentsHNO₃/H₂SO₄, H₂O₂, Ethylating agent[2]
Yield (Step 2a)>90%[2]
Yield (Step 2b)Estimated to be high
PurityHigh after recrystallization
Reaction TimeMulti-step, longer than Route 1

Visualization of the Workflow

Route 2 Workflow start m-Cresol nitration Nitration start->nitration oxidation Oxidation (H₂O₂) nitration->oxidation intermediate 3-Hydroxy-4-nitrobenzoic Acid oxidation->intermediate ethylation Williamson Ether Synthesis (Ethylation) intermediate->ethylation product This compound ethylation->product

Caption: Workflow for the two-step synthesis via Williamson ether synthesis.

Route 3: Nucleophilic Aromatic Substitution (SNAr)

This route utilizes a nucleophilic attack on an aromatic ring activated by an electron-withdrawing group, displacing a leaving group.

Mechanistic Insights

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. In 3-chloro-4-nitrobenzoic acid, the chlorine atom at the 3-position is ortho to the activating nitro group. A strong nucleophile, such as sodium ethoxide, attacks the carbon bearing the chlorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group (chloride) is then expelled to restore aromaticity.

Experimental Protocol

Step 3a: Synthesis of 3-Chloro-4-nitrobenzoic Acid

The starting material can be synthesized by the nitration of 3-chlorobenzoic acid.

Step 3b: Nucleophilic Aromatic Substitution

  • Materials: 3-chloro-4-nitrobenzoic acid, sodium ethoxide, ethanol.

  • Procedure: Based on analogous reactions with similar substrates, 3-chloro-4-nitrobenzoic acid would be dissolved in ethanol.[6] A solution of sodium ethoxide in ethanol is then added, and the mixture is heated to reflux. The progress of the reaction can be monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by acidification to precipitate the carboxylic acid, followed by filtration and recrystallization.

Data Presentation
ParameterValueReference
Starting Material3-Chlorobenzoic acid
Key ReagentsNitrating agent, Sodium ethoxide
YieldNot reported for this specific reaction
PurityExpected to be high after purification
Reaction TimeLikely shorter than Route 2

Visualization of the Workflow

Route 3 Workflow start 3-Chlorobenzoic Acid nitration Nitration start->nitration intermediate 3-Chloro-4-nitrobenzoic Acid nitration->intermediate snar Nucleophilic Aromatic Substitution (Sodium Ethoxide) intermediate->snar product This compound snar->product

Caption: Workflow for the synthesis via nucleophilic aromatic substitution.

Comparative Analysis and Concluding Remarks

FeatureRoute 1: Direct NitrationRoute 2: Williamson Ether SynthesisRoute 3: Nucleophilic Aromatic Substitution (SNAr)
Overall Yield High (87.8%)[1]Potentially high, but multi-stepUnknown for this specific reaction
Number of Steps OneTwoTwo
Starting Materials Readily availableReadily availableRequires synthesis of the chloro-derivative
Reagent Hazards Strong acids (HNO₃, H₂SO₄)[7]Strong acids, peroxide, flammable solventsStrong base (sodium ethoxide)
Environmental Impact Generates acidic waste[7]Use of organic solvents and potential for halogenated wasteUse of strong base and organic solvents
Scalability Demonstrated in patentsFeasible, but more complexPotentially scalable
Key Advantage Simplicity and high yieldHigh-yielding synthesis of the intermediateMilder conditions for the final step
Key Disadvantage Use of harsh, corrosive acidsLonger reaction sequenceLack of specific data for the target molecule
  • Route 1 (Direct Nitration) stands out for its simplicity, high reported yield, and atom economy, making it an attractive option for large-scale production. However, the use of harsh and corrosive acids necessitates careful handling and waste management.[7]

  • Route 2 (Williamson Ether Synthesis) offers a viable alternative, particularly with the high-yield synthesis of the 3-hydroxy-4-nitrobenzoic acid intermediate. This multi-step process provides greater control over the introduction of the ethoxy group but at the cost of a longer synthetic sequence.

Ultimately, for projects prioritizing efficiency and high throughput, direct nitration appears to be the most compelling route. For applications requiring greater modularity or avoiding the direct use of mixed acids in the final step, the Williamson ether synthesis provides a robust, albeit longer, alternative. Further process development and optimization would be beneficial to fully elucidate the potential of the nucleophilic aromatic substitution pathway.

References

A Comparative Guide to the Reactivity of 3-Ethoxy-4-nitrobenzoic Acid vs. 3-Methoxy-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks in a synthetic campaign is a critical decision. Subtle structural modifications can have profound impacts on reaction kinetics, yield, and even the biological activity of the final compound. This guide provides an in-depth comparative analysis of two closely related and commercially significant intermediates: 3-Ethoxy-4-nitrobenzoic acid and 3-Methoxy-4-nitrobenzoic acid. While differing by only a single methylene unit, their electronic and steric profiles present nuances that can be leveraged in targeted synthesis.

This document moves beyond a simple cataloging of properties to explain the chemical causality behind their reactivity profiles. We will explore their intrinsic electronic and steric effects and then apply this understanding to predict and rationalize their behavior in key chemical transformations relevant to pharmaceutical synthesis. All claims are supported by established chemical principles and experimental data from authoritative sources.

Section 1: Fundamental Electronic and Steric Properties

The reactivity of an aromatic compound is dictated by the electronic nature and size of its substituents. In the case of 3-alkoxy-4-nitrobenzoic acids, we must consider the interplay between the alkoxy, nitro, and carboxylic acid groups.

1.1. Electronic Effects: A Tale of Two Influences

The defining feature of an alkoxy group (like methoxy or ethoxy) attached to an aromatic ring is its dual electronic nature. It exerts two opposing effects:

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the alkoxy group withdraws electron density from the benzene ring through the sigma (σ) bond framework.

  • Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the π-system of the aromatic ring. This is a powerful electron-donating effect that increases electron density, particularly at the ortho and para positions relative to the alkoxy group.[1][2]

For alkoxy groups, the electron-donating resonance effect (+M) is significantly stronger and more influential on the ring's reactivity than the electron-withdrawing inductive effect (-I).[3]

When comparing methoxy (-OCH₃) and ethoxy (-OC₂H₅), the primary difference lies in the alkyl group. The ethyl group is slightly more electron-donating via induction (+I effect) than the methyl group. This makes the ethoxy group, as a whole, a marginally stronger electron-donating group than the methoxy group. However, this difference is often subtle in practice.

G M_Ring Aromatic Ring M_NO2 -NO₂ (-M, -I) M_Ring->M_NO2 Ring → Group M_COOH -COOH (-M, -I) M_Ring->M_COOH Ring → Group M_OCH3 -OCH₃ M_OCH3->M_Ring +M >> -I E_Ring Aromatic Ring E_NO2 -NO₂ (-M, -I) E_Ring->E_NO2 Ring → Group E_COOH -COOH (-M, -I) E_Ring->E_COOH Ring → Group E_OCH2CH3 -OCH₂CH₃ E_OCH2CH3->E_Ring +M >> -I (Slightly more e⁻ donating)

Figure 1: Dominant electronic effects of substituents.

1.2. Steric Hindrance

The most apparent difference between the two molecules is size. The ethoxy group is sterically bulkier than the methoxy group due to the presence of an additional methyl moiety.[4] This increased steric profile can influence the rate of reactions occurring at adjacent positions on the ring by physically impeding the approach of reagents.

Table 1: Comparison of Core Physicochemical Properties

Property3-Methoxy-4-nitrobenzoic acidThis compoundRationale for Difference
Molecular Formula C₈H₇NO₅[5]C₉H₉NO₅Addition of a -CH₂- group.
Molecular Weight 197.14 g/mol [5]211.17 g/mol Addition of a -CH₂- group.
Predicted Acidity (pKa) Slightly Lower (More Acidic)Slightly Higher (Less Acidic)The +I effect of the ethyl group slightly destabilizes the carboxylate anion more than the methyl group.[6]
Steric Bulk LowerHigherThe ethyl group is larger than the methyl group.[4]

Section 2: Comparative Reactivity in Key Transformations

We will now analyze how the subtle electronic and steric differences manifest in common synthetic reactions.

2.1. Acidity of the Carboxylic Acid

The acidity of a benzoic acid derivative is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups (EWGs) stabilize the negative charge, increasing acidity, while electron-donating groups (EDGs) destabilize it, decreasing acidity.

In both molecules, the powerful electron-withdrawing nitro group (-M, -I effect) para to the alkoxy group significantly increases the acidity compared to benzoic acid itself.[7][8] The alkoxy group is meta to the carboxylic acid. At the meta position, the resonance effect is minimal, so the primary influence is the electron-withdrawing inductive (-I) effect, which would slightly increase acidity.[9]

Comparison: The key differentiator is the weak inductive donating (+I) nature of the alkyl portion of the alkoxy group. The ethoxy group has a slightly stronger +I effect than the methoxy group. This effect, though small, will slightly destabilize the negative charge on the carboxylate anion of the ethoxy derivative more than the methoxy derivative.

2.2. Amide Bond Formation via Carboxylic Acid Activation

A frequent application of these molecules is in the synthesis of amides, a cornerstone reaction in medicinal chemistry. The process typically involves the activation of the carboxylic acid (e.g., conversion to an acyl chloride or use of a coupling reagent) followed by nucleophilic attack by an amine.[10][11]

G start 3-Alkoxy-4-nitrobenzoic Acid activation Activation (e.g., SOCl₂, EDC) start->activation intermediate Activated Intermediate (Acyl Chloride / O-Acylisourea) activation->intermediate coupling Nucleophilic Acyl Substitution intermediate->coupling amine Amine (R₂NH) amine->coupling product Final Amide Product coupling->product

Figure 2: Generalized workflow for amide bond formation.

Comparison: The reactivity in this case is governed by the electrophilicity of the carbonyl carbon.

  • Electronic Effects: The electronic influence of the meta-alkoxy group on the carboxylic acid is minimal and nearly identical for both methoxy and ethoxy.

  • Steric Effects: The alkoxy group is too distant from the carboxylic acid to exert any significant steric hindrance on the approaching amine nucleophile.

2.3. Reduction of the Nitro Group

The conversion of the aromatic nitro group to a primary amine is a fundamental transformation, unlocking a wealth of subsequent chemistry. This is commonly achieved by catalytic hydrogenation (e.g., H₂ over Pd/C) or with reducing metals in acidic media (e.g., Fe, Sn, Zn in HCl).[12][13]

Comparison: The rate of nitro group reduction can be influenced by the electron density on the aromatic ring.

  • Electronic Effects: As established, the ethoxy group is a slightly stronger electron donor than the methoxy group. This leads to a marginally higher electron density on the aromatic ring in the ethoxy-substituted compound. This increased electron density could, in theory, make the nitro group slightly less electrophilic and thus marginally slow down the rate of reduction compared to the methoxy analogue.

  • Steric Effects: The steric bulk of the ortho-alkoxy group is unlikely to significantly affect the interaction of the para-nitro group with a catalyst surface or small reducing agents.

2.4. Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions involve the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group.[14] For these substrates, the reaction is highly activated by the presence of the strong electron-withdrawing nitro group, which can stabilize the negatively charged intermediate (a Meisenheimer complex).[15][16] The nitro group itself could potentially serve as the leaving group.

G reactant 3-Alkoxy-4-nitro-Ar-X attack Addition Step (Rate-Limiting) reactant->attack nucleophile Nucleophile (Nu⁻) nucleophile->attack meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) attack->meisenheimer Forms Intermediate elimination Elimination Step meisenheimer->elimination Loses Leaving Group product Substituted Product (3-Alkoxy-4-Nu-Ar-X) elimination->product

Figure 3: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Comparison: The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex.

  • Electronic Effects: The electron-donating resonance effect (+M) of the alkoxy group disfavors SNAr by increasing the electron density of the ring, making it less attractive to an incoming nucleophile. Since the ethoxy group is slightly more electron-donating, it would deactivate the ring towards SNAr slightly more than the methoxy group.

  • Steric Effects: The bulkier ethoxy group, being ortho to the nitro group (a potential site of attack or a key activating group), could provide more steric shield, hindering the approach of the nucleophile to the C4 position.

Section 3: Experimental Protocols

The following protocols are representative procedures and should be adapted and optimized based on specific substrates and laboratory conditions.

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

This protocol describes a standard method for forming an amide bond, which is expected to work with high efficiency for both substrates.

  • Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-alkoxy-4-nitrobenzoic acid (1.0 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane or Dimethylformamide).

  • Activator Addition: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq.) to the solution. Stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture, followed by a tertiary base such as Diisopropylethylamine (DIPEA) (2.0 eq.) if the amine is used as a salt.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired amide.

Protocol 2: General Procedure for Nitro Group Reduction to an Amine

This procedure uses tin(II) chloride, a mild and effective reagent for the selective reduction of aromatic nitro groups.[12]

  • Suspension: In a round-bottom flask, suspend 3-alkoxy-4-nitrobenzoic acid (1.0 eq.) in a solvent such as Ethanol or Ethyl Acetate.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq.) to the suspension.

  • Reaction: Heat the mixture to reflux (typically 60-80°C) and stir vigorously. The reaction is often complete within 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it into a saturated solution of NaHCO₃ or by adding 1M NaOH until the pH is basic (~8-9) to precipitate tin salts.

  • Extraction: Filter the mixture through a pad of celite to remove inorganic solids, washing the pad thoroughly with the reaction solvent. Extract the filtrate with an organic solvent (e.g., Ethyl Acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 3-alkoxy-4-aminobenzoic acid, which can be further purified if necessary.

Section 4: Conclusion

This compound and 3-Methoxy-4-nitrobenzoic acid are highly similar chemical building blocks whose reactivity profiles are largely interchangeable for many common synthetic transformations.

  • Key Similarities: Their reactivity in crucial reactions like amide bond formation and nitro group reduction is expected to be nearly identical. The choice between them in these contexts can be based on non-chemical factors like price and availability.

  • Key Differences: The primary distinction arises from the ethoxy group's slightly greater electron-donating character and increased steric bulk. This leads to the most significant predictable difference in Nucleophilic Aromatic Substitution (SNAr) , where This compound is expected to be the less reactive substrate.

For the practicing chemist, this guide serves as a framework for rational substrate selection. While for most applications, these compounds are functional equivalents, in scenarios where reactivity needs to be finely tuned—particularly in competitive reactions or those sensitive to steric hindrance—understanding these subtle differences can be the key to a successful synthetic outcome.

References

A Comparative Guide to the Biological Activity of 3-Ethoxy-4-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, attributable to the versatile functionalization of the benzene ring. This guide provides an in-depth comparative analysis of the biological activities of 3-Ethoxy-4-nitrobenzoic acid derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. By synthesizing data from various studies, we will explore the antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory potential of this class of compounds, supported by experimental data and detailed methodologies.

Antimicrobial Activity: A Comparative Analysis

The antimicrobial efficacy of benzoic acid derivatives is often linked to their ability to disrupt microbial cell membranes and interfere with essential cellular processes. The introduction of ethoxy and nitro groups at specific positions on the benzene ring can significantly modulate this activity.

Comparative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various benzoic acid derivatives against different microbial strains, providing a comparative perspective on their potency. While direct data for a series of this compound derivatives is limited, the presented data for structurally related compounds offers valuable insights.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Benzoic AcidE. coli1000[1]
2-Hydroxybenzoic AcidE. coli500[1]
3,4-Dihydroxybenzoic AcidE. coli2600[1]
3-Ethoxy-4-hydroxybenzaldehyde oxime estersVarious pathogens31.25 - 125[2]
p-Aminobenzoic acid Schiff basesB. subtilis2.11 (pMICbs in µM/ml)[3]

Expert Insights: The position of substituents on the benzoic acid ring plays a crucial role in determining antimicrobial activity. For instance, the addition of a hydroxyl group at the ortho position (2-hydroxybenzoic acid) enhances activity against E. coli compared to the parent benzoic acid.[1] Furthermore, the conversion of the carboxylic acid group into esters or amides, as seen with 3-ethoxy-4-hydroxybenzaldehyde oxime esters and p-aminobenzoic acid derivatives, can lead to potent antimicrobial agents.[2][3] This suggests that derivatization of this compound into amides or esters could be a promising strategy to enhance its antimicrobial profile.

Experimental Protocol: Micro Broth Dilution Method

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Methodology:

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Test Compounds: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth within a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plate is then incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Microbial Culture B Standardized Inoculum (0.5 McFarland) A->B Standardization E 96-Well Plate B->E Inoculation C Test Compound Stock D Serial Dilutions C->D Dilution Series D->E Addition of Compound F Incubation E->F Incubate G Visual Inspection/ Spectrophotometry F->G Read Results H MIC Determination G->H Lowest concentration with no growth

Caption: Workflow for the Micro Broth Dilution Method.

Anti-inflammatory Activity: A Mechanistic and Comparative Overview

Benzoic acid derivatives have been investigated for their anti-inflammatory properties, often attributed to their ability to inhibit key inflammatory mediators.

Comparative Anti-inflammatory Data

The following table presents the half-maximal inhibitory concentration (IC50) values of various compounds in inhibiting nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells, a common in vitro model for inflammation.

Compound/DerivativeCell LineIC50 (µg/mL) for NO InhibitionReference
Diclofenac Derivative (Compound 4)RAW 264.7<20[4]
Diclofenac Derivative (Compound 8c)RAW 264.7<20[4]
Eucalyptus eximia extractRAW 264.734.14 ± 7.1[5]
Eucalyptus acmenoides extractRAW 264.756.93 ± 11.8[5]

Expert Insights: The data on diclofenac derivatives, which are themselves derivatives of a benzoic acid analog, highlight the potential for potent anti-inflammatory activity within this chemical class.[4] The mechanism often involves the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the suppression of inflammatory mediators such as nitric oxide (NO) and prostaglandins. The nitro group in this compound derivatives could potentially modulate this activity through electronic effects.

Signaling Pathway: Inhibition of Inflammatory Mediators

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates NFkB NF-κB Pathway TLR4->NFkB Initiates iNOS iNOS Expression NFkB->iNOS Induces NO Nitric Oxide (NO) (Pro-inflammatory) iNOS->NO Produces Derivative 3-Ethoxy-4-nitrobenzoic Acid Derivative Derivative->NFkB Inhibits

Caption: Potential anti-inflammatory mechanism of action.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium and seeded in a 96-well plate.

  • Compound Treatment: The cells are pre-treated with various concentrations of the this compound derivatives for a specific duration.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and nitric oxide production.

  • Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control, and the IC50 value is determined.

Anticancer Activity: Targeting Cancer Cell Proliferation

Several benzoic acid derivatives have shown promise as anticancer agents by inducing apoptosis and inhibiting cell cycle progression in various cancer cell lines.

Comparative Anticancer Data

The following table summarizes the IC50 values of different benzoic acid derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3,4-Dihydroxybenzoic Acid (DHBA)HCT-116 (Colon)~50-60% growth inhibition[6]
Diclofenac Derivative (Compound 8c)B16-F10 (Melanoma)13-27[4]
Diclofenac Derivative (Compound 4)Hep-G2 (Liver)13-27[4]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybridsHeLa (Cervical)10 and 100[7]
Benzoic AcidMG63 (Bone)85.54 ± 3.17 (µg/ml)[8]

Expert Insights: The anticancer activity of benzoic acid derivatives can be attributed to various mechanisms, including the inhibition of histone deacetylases (HDACs).[6] For instance, 3,4-dihydroxybenzoic acid has been shown to inhibit HDAC activity, leading to cancer cell growth inhibition.[6] The presence of the nitro group in this compound could enhance its anticancer potential, as nitro-containing compounds are known to exhibit a wide range of biological activities, including antineoplastic effects.

Signaling Pathway: Induction of Apoptosis

G Derivative 3-Ethoxy-4-nitrobenzoic Acid Derivative HDAC HDAC Derivative->HDAC Inhibits Gene_Expression Altered Gene Expression (e.g., p53, Bax/Bcl-2) HDAC->Gene_Expression Regulates Caspase Caspase Activation Gene_Expression->Caspase Leads to Apoptosis Apoptosis Caspase->Apoptosis Induces G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A α-Amylase Solution D Pre-incubation (Enzyme + Compound) A->D B Starch Solution E Enzymatic Reaction (Add Starch) B->E C Test Compound Dilutions C->D D->E F Reaction Termination (Add DNS Reagent) E->F G Color Development (Heating) F->G H Absorbance Measurement (540 nm) G->H I IC50 Calculation H->I

References

A Comparative Cost-Analysis of Synthesis Methods for 3-Ethoxy-4-nitrobenzoic Acid: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Ethoxy-4-nitrobenzoic acid is a valuable building block in organic synthesis, finding significant application as an intermediate in the preparation of various pharmaceuticals and dyestuffs. The strategic placement of its ethoxy, nitro, and carboxylic acid functionalities makes it a versatile precursor for the construction of more complex molecular architectures. For researchers and professionals in drug development, the efficient and cost-effective synthesis of this intermediate is of paramount importance. This guide provides an in-depth, objective comparison of the primary synthesis methods for this compound, with a focus on a comprehensive cost-analysis to aid in the selection of the most appropriate method for laboratory and pilot-scale production. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a transparent breakdown of the associated costs.

Method 1: The Classical Approach - Mixed Acid Nitration of 4-Ethoxybenzoic Acid

The traditional and most widely employed method for the synthesis of this compound is the electrophilic aromatic substitution of 4-ethoxybenzoic acid using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. The potent electrophile, the nitronium ion (NO₂⁺), is generated in situ through the protonation of nitric acid by the stronger sulfuric acid.

Mechanistic Rationale

The ethoxy group at the 4-position is an ortho-, para-directing activator due to its electron-donating resonance effect. However, the carboxylic acid group at the 1-position is a meta-directing deactivator. In this case, the directing effects of the two groups are synergistic, both favoring substitution at the 3-position (ortho to the ethoxy group and meta to the carboxylic acid group). The strong activation by the ethoxy group facilitates the reaction under relatively mild conditions, although careful temperature control is crucial to prevent side reactions such as dinitration.

Diagram of the Mixed Acid Nitration Workflow

reagents Conc. Nitric Acid + Conc. Sulfuric Acid reaction Nitration Reaction (0-10 °C) reagents->reaction start 4-Ethoxybenzoic Acid start->reaction workup Quenching on Ice & Filtration reaction->workup purification Recrystallization (Ethanol/Water) workup->purification product This compound purification->product

Caption: Workflow for the mixed acid nitration of 4-ethoxybenzoic acid.

Experimental Protocol

Materials:

  • 4-Ethoxybenzoic acid

  • Concentrated nitric acid (70%)

  • Concentrated sulfuric acid (98%)

  • Crushed ice

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g (0.06 mol) of 4-ethoxybenzoic acid in 30 mL of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Prepare the nitrating mixture by slowly adding 5.0 mL of concentrated nitric acid to 10.0 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 4-ethoxybenzoic acid over a period of 30-45 minutes, ensuring the reaction temperature is maintained below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-10 °C for an additional 1-2 hours.

  • Slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Allow the ice to melt, and collect the precipitated solid by vacuum filtration.

  • Wash the crude product thoroughly with cold deionized water until the washings are neutral to litmus paper.

  • Purify the crude product by recrystallization from a mixture of ethanol and water to afford pure this compound.

Cost Analysis

The following cost analysis is based on typical laboratory-scale synthesis and current market prices for reagents. Prices are estimates and can vary based on supplier and quantity.

Reagent/MaterialQuantity (per 10g product)Cost (USD)Source
4-Ethoxybenzoic acid11.4 g$5.00[1][2][3][4]
Concentrated Nitric Acid (70%)7.1 mL$1.50[5]
Concentrated Sulfuric Acid (98%)40 mL$2.00[6][7][8][9]
Ethanol (for recrystallization)~50 mL$1.00[10][11]
Estimated Reagent Cost $9.50
Waste Disposal (acidic waste)~50 mL$2.00 - $5.00[12][13][14][15][16]
Total Estimated Cost $11.50 - $14.50

Method 2: The "Greener" Alternative - Nitration with Nitric Acid Alone

In an effort to reduce the environmental impact and improve the safety profile of the nitration process, methods have been developed that avoid the use of large quantities of sulfuric acid and halogenated solvents. One such method involves the direct nitration of 4-ethoxybenzoic acid using a moderately concentrated nitric acid solution.[17] This approach minimizes the generation of acidic waste, making it a more environmentally friendly option.

Mechanistic Rationale

While the absence of a strong acid like sulfuric acid reduces the concentration of the highly reactive nitronium ion, the activating effect of the ethoxy group on the aromatic ring is sufficient to allow the reaction to proceed with nitric acid alone, albeit under slightly more forcing conditions (higher temperatures and longer reaction times). The reaction still proceeds via an electrophilic aromatic substitution mechanism.

Diagram of the Nitric Acid-Only Nitration Workflow

reagent 40-80% Nitric Acid reaction Nitration Reaction (Elevated Temperature) reagent->reaction start 4-Ethoxybenzoic Acid start->reaction workup Cooling & Filtration reaction->workup purification Recrystallization (Ethanol/Water) workup->purification product This compound purification->product

Caption: Workflow for the nitric acid-only nitration of 4-ethoxybenzoic acid.

Experimental Protocol

Materials:

  • 4-Ethoxybenzoic acid

  • Nitric acid (60-70%)

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 10.0 g (0.06 mol) of 4-ethoxybenzoic acid in 80 mL of 60% nitric acid.

  • Heat the mixture to 80-90 °C and maintain this temperature with stirring for 2-3 hours. The solid will gradually dissolve as the reaction progresses.

  • After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.

  • The product will crystallize out upon cooling. Collect the solid by vacuum filtration.

  • Wash the product thoroughly with cold deionized water.

  • Purify the crude product by recrystallization from a mixture of ethanol and water. A patent describing a similar process for a related substrate reports a yield of 87.8% and a purity of 99.4%.[17]

Cost Analysis
Reagent/MaterialQuantity (per 10g product)Cost (USD)Source
4-Ethoxybenzoic acid11.4 g$5.00[1][2][3][4]
Nitric Acid (60-70%)80 mL$1.70[5]
Ethanol (for recrystallization)~50 mL$1.00[10][11]
Estimated Reagent Cost $7.70
Waste Disposal (dilute nitric acid)~80 mL$1.50 - $3.00[12][13][14][15][16]
Total Estimated Cost $9.20 - $10.70

Performance Comparison

ParameterMethod 1: Mixed Acid NitrationMethod 2: Nitric Acid-OnlyJustification
Yield Typically high (80-90%)High (reported at 87.8%)[17]Both methods can achieve high yields with proper optimization.
Purity High after recrystallizationHigh after recrystallization (reported at 99.4%)[17]Recrystallization is effective for both methods.
Reaction Time Shorter (1-2 hours)Longer (2-3 hours)The higher concentration of the nitronium ion in the mixed acid method leads to a faster reaction.
Temperature Control Critical (0-10 °C)Less critical (80-90 °C)The mixed acid reaction is highly exothermic and requires careful cooling to prevent side reactions.
Safety Higher risk due to the use of concentrated sulfuric acid and a highly exothermic reaction.Lower risk due to the absence of concentrated sulfuric acid and a more controlled reaction.The handling of a large excess of concentrated sulfuric acid increases the potential hazards.
Environmental Impact Higher, due to the generation of a significant amount of acidic waste (mixed nitric and sulfuric acids).Lower, as it avoids the use of sulfuric acid and generates a less hazardous waste stream (dilute nitric acid).The disposal of mixed acid waste is more problematic and costly.[18][19]
Cost-Effectiveness Higher reagent and waste disposal costs.Lower reagent and waste disposal costs.The elimination of sulfuric acid significantly reduces the overall cost.

Conclusion and Recommendations

Both the mixed acid nitration and the nitric acid-only method are viable for the synthesis of this compound.

The mixed acid nitration is a well-established and rapid method that consistently provides high yields. However, it comes with significant safety and environmental drawbacks, including the handling of highly corrosive concentrated sulfuric acid and the generation of a substantial amount of mixed acidic waste, which incurs higher disposal costs.

The nitric acid-only method presents a more modern, "greener," and cost-effective alternative. While it may require slightly longer reaction times and higher temperatures, it eliminates the need for concentrated sulfuric acid, thereby reducing safety hazards and environmental impact. The cost savings in both reagents and waste disposal make this method particularly attractive for larger-scale preparations.

For laboratories and drug development professionals seeking a balance of efficiency, safety, and cost-effectiveness, the nitric acid-only method is the recommended choice for the synthesis of this compound. Its favorable environmental profile and lower operational costs outweigh the slightly longer reaction time, making it a more sustainable and economical option in the long run.

References

A Comparative Guide to Purity Analysis of 3-Ethoxy-4-nitrobenzoic Acid: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final drug product.[1][2] This guide provides an in-depth, objective comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of 3-Ethoxy-4-nitrobenzoic acid, a key building block in various synthetic pathways.

This document is designed for researchers, scientists, and drug development professionals, offering not just a side-by-side comparison but also the underlying scientific rationale for choosing the optimal method. We will delve into the physicochemical properties of this compound, explore the principles of each technique, and provide detailed, actionable experimental protocols to guide your method development and validation efforts.

The Analytical Challenge: Understanding this compound

Before selecting an analytical technique, a fundamental understanding of the analyte's properties is paramount. This compound is a nitroaromatic carboxylic acid. Its structure, featuring a polar carboxylic acid group, a nitro group, and an ethoxy group on a benzene ring, dictates its analytical behavior.

Key Physicochemical Properties:

  • Polarity: The presence of the carboxylic acid and nitro groups makes it a polar molecule. This high polarity suggests good solubility in polar solvents, a key consideration for HPLC.[3]

  • Volatility and Thermal Stability: Aromatic carboxylic acids are generally non-volatile solids.[4] More critically, nitroaromatic compounds can be thermally labile, meaning they are susceptible to degradation at elevated temperatures.[5][6][7] This is a crucial factor when considering GC-MS, which requires the analyte to be vaporized at high temperatures. Studies on nitrobenzoic acid isomers have shown significant decomposition at temperatures between 125-210°C.[8][9]

These properties form the basis of our analytical decision-making process, as we will see in the subsequent sections.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes

HPLC is a powerful separation technique that is particularly well-suited for non-volatile and thermally unstable compounds, making it a primary choice for the analysis of many pharmaceutical compounds.[1][10][11] Separation is achieved based on the analyte's differential partitioning between a liquid mobile phase and a solid stationary phase.

Why HPLC is a Strong Candidate for this compound

Given the polar and thermally sensitive nature of this compound, HPLC, particularly in the reversed-phase mode, stands out as the more direct and robust analytical approach. The compound's polarity allows for good retention and separation on appropriate reversed-phase columns, and the analysis is performed at or near ambient temperature, thus avoiding thermal degradation.[10]

Experimental Workflow for HPLC Analysis

The logical flow of an HPLC-based purity analysis is depicted below. This workflow emphasizes the direct nature of the analysis, requiring minimal sample preparation.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on Reversed-Phase Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity (Area Normalization) Integrate->Calculate Identify Identify Impurities (if standards available) Integrate->Identify

Caption: HPLC workflow for purity analysis of this compound.

Detailed Experimental Protocol: HPLC-UV

This protocol provides a robust starting point for developing a validated purity method for this compound.

Objective: To determine the purity of this compound and quantify related impurities by HPLC with UV detection.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: A reversed-phase column with a phenyl or C18 stationary phase is recommended for separating aromatic and polar compounds. A Phenyl Hydride column can offer unique selectivity for nitroaromatics. For example, a Cogent Phenyl Hydride™, 4µm, 100Å, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) %B
    0 25
    15 70
    16 25

    | 20 | 25 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or optimized based on the UV spectrum of the analyte).

  • Injection Volume: 5 µL.

Standard and Sample Preparation:

  • Diluent: 50:50 (v/v) Acetonitrile/Water.

  • Standard Preparation: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of diluent to obtain a 1.0 mg/mL solution.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the test sample in 10 mL of diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Calculate the purity using the area normalization method: % Purity = (Area of main peak / Total area of all peaks) x 100

  • Identify and quantify known impurities against their respective reference standards.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[11] It is the method of choice for volatile and semi-volatile compounds.[1] However, for non-volatile and thermally labile compounds like this compound, its application is more complex.

The Challenge of Using GC-MS for this compound

Direct analysis of this compound by GC-MS is problematic due to its low volatility and potential for thermal degradation in the high-temperature GC inlet.[6][10] The carboxylic acid group can also lead to poor peak shape due to its interaction with the stationary phase. To overcome these challenges, a chemical modification step known as derivatization is necessary.[4][12] Derivatization converts the polar, non-volatile analyte into a more volatile and thermally stable derivative suitable for GC analysis.[13]

Experimental Workflow for GC-MS Analysis (with Derivatization)

The workflow for GC-MS is more involved than HPLC due to the required derivatization step.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Anhydrous Solvent Sample->Dissolve Derivatize Add Derivatizing Agent (e.g., BSTFA) & Heat Dissolve->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Separation on Capillary Column Inject->Separate Detect Mass Spectrometry Detection (EI) Separate->Detect Integrate Integrate Peaks Detect->Integrate Identify Identify Impurities (Mass Spectral Library) Integrate->Identify Calculate Calculate % Purity (Area Normalization) Integrate->Calculate

Caption: GC-MS workflow for purity analysis, including the essential derivatization step.

Detailed Experimental Protocol: GC-MS with Silylation

This protocol outlines a typical derivatization and analysis procedure. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common method to derivatize carboxylic acids.[12]

Objective: To identify and quantify volatile and semi-volatile impurities in this compound after derivatization.

Instrumentation:

  • Gas Chromatograph with a split/splitless inlet, coupled to a Mass Spectrometer (e.g., single quadrupole or ion trap).

Derivatization Procedure:

  • Accurately weigh approximately 1 mg of the sample into a 2 mL autosampler vial.

  • Add 500 µL of a suitable anhydrous solvent (e.g., Pyridine or Acetonitrile).

  • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions:

  • Column: A low-polarity column such as a HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split injection, e.g., 20:1, to avoid overloading).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

Data Analysis:

  • Identify the main peak corresponding to the silylated derivative of this compound.

  • Identify impurity peaks by comparing their mass spectra to spectral libraries (e.g., NIST).

  • Calculate purity based on the area percentage of the derivatized analyte peak.

Head-to-Head Comparison: HPLC vs. GC-MS

FeatureHPLCGC-MS
Analyte Suitability Excellent for polar, non-volatile, and thermally labile compounds.Best for volatile and thermally stable compounds.[10]
Sample Preparation Simple: dissolve and inject.Complex: requires derivatization to increase volatility and thermal stability.[11][12]
Risk of Analyte Degradation Low, as analysis is performed at or near ambient temperature.High, due to high temperatures in the injector and column; potential for incomplete derivatization.[6][14]
Separation Efficiency Good, with high-efficiency columns available.Very high, capillary GC columns offer superior resolution.[10]
Detection Typically UV-Vis, providing quantitative data. LC-MS can provide structural information.Mass Spectrometry provides definitive identification of impurities through fragmentation patterns and library matching.[10][15]
Throughput High, with typical run times of 15-30 minutes.Lower, due to the additional sample preparation (derivatization) step.
Robustness Generally very robust and reproducible for this type of analyte.Less robust due to potential issues with derivatization efficiency and inlet reactivity.

Conclusion and Recommendation

For the routine purity analysis of this compound, HPLC is the unequivocally superior technique. Its ability to directly analyze the polar, non-volatile, and potentially thermally labile compound without derivatization makes it a more robust, efficient, and reliable method.[1][10] The risk of altering the impurity profile through thermal degradation or incomplete derivatization is virtually eliminated.

GC-MS, while a powerful tool for structural elucidation, should be considered a complementary or secondary technique in this context. Its primary utility would be in the identification of unknown volatile or semi-volatile impurities that are not amenable to HPLC analysis, or for confirmatory identification of impurities detected by HPLC, provided they can be successfully derivatized.[11]

Ultimately, the choice of analytical methodology must be guided by the physicochemical properties of the analyte. For this compound, these properties point decisively towards HPLC as the primary tool for ensuring its quality and purity in a regulated environment.

References

A Researcher's Guide to the Structural Validation of 3-Ethoxy-4-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, benzoic acid derivatives serve as indispensable building blocks. Among these, the 3-Ethoxy-4-nitrobenzoic acid scaffold is of particular interest due to the versatile reactivity endowed by its constituent functional groups. The ethoxy moiety can enhance lipophilicity, the nitro group is a key precursor for an amine, and the carboxylic acid provides a handle for amide or ester formation.[1] However, the synthesis of novel derivatives from this scaffold demands rigorous and unequivocal structural validation.

This guide provides an in-depth, technically-grounded framework for researchers, scientists, and drug development professionals to validate the structures of this compound derivatives. We will move beyond a simple checklist of techniques, explaining the causality behind experimental choices and emphasizing an orthogonal, self-validating approach to structural elucidation.

The Imperative of an Orthogonal Approach

The logical flow of this validation process is depicted below, illustrating how different analytical outputs are synthesized to arrive at a confirmed structure.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow cluster_data Data Interpretation cluster_validation Validation ProposedStructure Proposed Structure (e.g., Ethyl 3-ethoxy-4-nitrobenzoate) NMR NMR Spectroscopy (¹H, ¹³C) ProposedStructure->NMR Analysis MS Mass Spectrometry (LRMS, HRMS) ProposedStructure->MS Analysis IR IR Spectroscopy ProposedStructure->IR Analysis NMR_Data C-H Framework Connectivity NMR->NMR_Data MS_Data Molecular Weight Elemental Formula MS->MS_Data IR_Data Functional Groups IR->IR_Data ValidatedStructure Validated Structure NMR_Data->ValidatedStructure Data Convergence MS_Data->ValidatedStructure Data Convergence IR_Data->ValidatedStructure Data Convergence

Caption: Orthogonal workflow for structural validation.

Context: Synthesis of a Model Derivative

To ground our discussion, let's consider a common derivative: Ethyl 3-ethoxy-4-nitrobenzoate . This compound can be synthesized via a Fischer-Speier esterification of the parent acid. Understanding the starting materials (this compound and ethanol) and potential side products (e.g., unreacted starting material) is the first step in a logical validation process.

Primary Validation Techniques: The Analytical Workhorses

These three techniques form the core of routine structural validation for small organic molecules.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the C-H Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the specific arrangement and connectivity of atoms in an organic molecule.[5] It provides detailed information about the carbon-hydrogen framework.

Expert Insight: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common starting point, but for compounds with limited solubility or acidic protons that may exchange, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[6]

¹H NMR (Proton NMR) Interpretation

¹H NMR reveals the chemical environment of each proton, the number of protons in each environment (integration), and the number of neighboring protons (splitting or multiplicity).[7][8] For our model compound, Ethyl 3-ethoxy-4-nitrobenzoate, we expect to see distinct signals for the aromatic protons and the two different ethoxy groups.

  • Aromatic Region (δ 7.5-8.5 ppm): The electron-withdrawing effects of the nitro and ester groups will significantly deshield the aromatic protons.[9] We expect three signals in this region, corresponding to the protons at positions 2, 5, and 6 of the benzene ring. Their specific shifts and splitting patterns (doublets and double-doublets) are dictated by their proximity to the substituents.

  • Ethoxy Group (Ester) (δ ~4.4 ppm, quartet; δ ~1.4 ppm, triplet): The CH₂ group is directly attached to the ester oxygen, making it more deshielded (~4.4 ppm) than the CH₂ of the ether. It will be split into a quartet by the three neighboring protons of the CH₃ group (n+1 rule).[10] The corresponding CH₃ will appear as a triplet further upfield (~1.4 ppm), split by the two CH₂ protons.

  • Ethoxy Group (Ether) (δ ~4.2 ppm, quartet; δ ~1.5 ppm, triplet): Similar to the ester's ethoxy group, the ether's CH₂ will be a quartet and the CH₃ a triplet. The chemical shifts will be slightly different due to the different electronic environments.

¹³C NMR Interpretation

¹³C NMR spectroscopy provides a count of the non-equivalent carbon atoms in a molecule and information about their chemical environment (e.g., aromatic, carbonyl, alkyl).

  • Carbonyl Carbon (δ ~165 ppm): The ester carbonyl carbon is highly deshielded and typically appears in this region.[11]

  • Aromatic Carbons (δ 110-150 ppm): We expect six distinct signals for the six aromatic carbons. The carbons bearing the nitro and ethoxy groups (ipso-carbons) will have characteristic shifts.[12]

  • Alkyl Carbons (δ 14-70 ppm): Four signals are expected: two CH₂ carbons and two CH₃ carbons from the two ethoxy groups. The carbons attached to oxygen (O-CH₂) will be more deshielded (δ ~60-70 ppm) than the terminal methyl carbons (δ ~14-16 ppm).[13]

Experimental Protocol: NMR Sample Preparation

  • Weigh 5-10 mg of the purified, dry derivative into a clean NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm.[6]

  • Cap the tube and gently invert to dissolve the sample completely.

  • Place the tube in the NMR spectrometer for analysis.

Mass Spectrometry (MS): The Molecular Weight and Formula

MS provides the molecular weight of a compound and, through fragmentation patterns, can offer clues about its structure.[4] High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the elemental composition with high accuracy.[14][15]

Expert Insight: For nitroaromatic compounds, electrospray ionization (ESI) in negative ion mode is often very effective, as the acidic and electronegative nature of the molecule readily forms a [M-H]⁻ ion.[16]

  • Low-Resolution MS (LRMS): For Ethyl 3-ethoxy-4-nitrobenzoate (C₁₁H₁₃NO₅), the molecular weight is 239.23 g/mol . LRMS should show a prominent molecular ion peak (M⁺) or related ion (e.g., [M+H]⁺, [M+Na]⁺) around m/z 239.[17]

  • High-Resolution MS (HRMS): HRMS measures the mass-to-charge ratio to several decimal places, allowing for the unambiguous determination of the molecular formula. This is a critical self-validation step.

  • Fragmentation Pattern: Nitroaromatic compounds often exhibit characteristic losses of NO₂ (46 Da) and NO (30 Da).[16][18] The loss of the ethoxy group (45 Da) from the ester is also a common fragmentation pathway.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups within a molecule.[3] Each functional group absorbs infrared radiation at a characteristic frequency.

Expert Insight: The carboxylic acid O-H stretch, a very broad band from ~2500-3300 cm⁻¹, present in the starting material, should be conspicuously absent in the successfully synthesized ester derivative. This is a key diagnostic indicator of reaction completion.[19]

Characteristic Absorption Bands for Ethyl 3-ethoxy-4-nitrobenzoate:

  • C=O Stretch (Ester): A strong, sharp peak around 1720-1740 cm⁻¹.[20]

  • N-O Stretch (Nitro Group): Two strong peaks, typically around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).[21][22]

  • C-O Stretch (Ether & Ester): Strong absorptions in the 1000-1300 cm⁻¹ region.

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

  • Alkyl C-H Stretch: Peaks just below 3000 cm⁻¹.

Definitive Validation: X-ray Crystallography

When absolute, unambiguous proof of structure is required—for instance, for a novel compound intended for clinical trials or to resolve stereochemistry—single-crystal X-ray crystallography is the gold standard.[23][24] This technique provides a precise three-dimensional map of the atomic arrangement in a molecule.[25][26]

G Start Purified Derivative Crystal Grow Single Crystal (e.g., slow evaporation) Start->Crystal Diffraction Mount Crystal & Collect X-ray Diffraction Data Crystal->Diffraction Processing Process Data & Solve Structure Diffraction->Processing Final Refine Model & Generate 3D Structure Processing->Final

Caption: High-level workflow for X-ray crystallography.

Comparative Data Summary

To consolidate the information, the table below presents the expected analytical data for our model compound, Ethyl 3-ethoxy-4-nitrobenzoate. Researchers can use this as a template to compare their experimental findings.

Analytical Technique Parameter Expected Value / Observation for Ethyl 3-ethoxy-4-nitrobenzoate
¹H NMR (400 MHz, CDCl₃)Aromatic Protonsδ ~8.4 (d), ~7.9 (dd), ~7.7 (d) ppm
Ester -OCH₂-δ ~4.4 (q) ppm
Ether -OCH₂-δ ~4.2 (q) ppm
Ether -CH₃δ ~1.5 (t) ppm
Ester -CH₃δ ~1.4 (t) ppm
¹³C NMR (100 MHz, CDCl₃)C=O (Ester)δ ~165 ppm
Aromatic C-NO₂δ ~150 ppm
Aromatic C-OEtδ ~148 ppm
Other Aromatic Cδ ~115-135 ppm (4 signals)
Ester -OCH₂-δ ~62 ppm
Ether -OCH₂-δ ~65 ppm
Ester -CH₃δ ~14.1 ppm
Ether -CH₃δ ~14.5 ppm
HRMS (ESI)Molecular FormulaC₁₁H₁₃NO₅
Calculated [M+H]⁺m/z 240.0817
Observed [M+H]⁺± 5 ppm of calculated value
FTIR (ATR)C=O Stretch~1725 cm⁻¹ (strong)
N-O Asymmetric Stretch~1530 cm⁻¹ (strong)
N-O Symmetric Stretch~1350 cm⁻¹ (strong)
C-O Stretches~1250 cm⁻¹, ~1100 cm⁻¹ (strong)

Conclusion

The structural validation of novel this compound derivatives is a critical exercise that underpins the reliability of subsequent research. A rigorous, orthogonal approach that combines NMR, MS, and IR spectroscopy provides a self-validating system for structural confirmation. By understanding the "why" behind each technique and systematically comparing experimental data against predicted values, researchers can ensure the scientific integrity of their work and proceed with confidence in their molecular architecture. For absolute structural proof, particularly for high-stakes applications, X-ray crystallography remains the definitive method.

References

A Senior Application Scientist's Comparative Guide to Purity Assessment of Synthesized 3-Ethoxy-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Ethoxy-4-nitrobenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The purity of this building block is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and potential safety and efficacy issues in active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of analytical techniques for assessing the purity of synthesized this compound, offering insights into the rationale behind methodological choices to ensure robust and reliable quality control.

Understanding Potential Impurities

A robust purity assessment begins with understanding the potential impurities that may arise during synthesis. The common synthesis of this compound involves the nitration of 4-ethoxybenzoic acid.[1] This process can lead to several process-related impurities.

Potential Impurities May Include:

  • Unreacted Starting Material: 4-Ethoxybenzoic acid.

  • Positional Isomers: 2-Nitro-4-ethoxybenzoic acid.

  • Over-nitrated or Under-nitrated Species: Dinitro- or non-nitrated precursors.

  • Residual Solvents and Reagents: Nitric acid, sulfuric acid, or organic solvents used during synthesis and workup.

The ability to separate and quantify these impurities is the benchmark of a successful purity assessment strategy.

cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities 4-Ethoxybenzoic_Acid 4-Ethoxybenzoic Acid (Starting Material) Reaction Nitration (HNO3/H2SO4) 4-Ethoxybenzoic_Acid->Reaction Product This compound (Target Compound) Reaction->Product Impurity1 Unreacted Starting Material Reaction->Impurity1 Incomplete Reaction Impurity2 Positional Isomer (e.g., 2-Nitro-4-ethoxybenzoic acid) Reaction->Impurity2 Side Reaction Impurity3 Residual Solvents/Reagents

Caption: Synthesis of this compound and potential impurities.

Core Analytical Techniques for Purity Assessment

A multi-faceted approach, often termed orthogonal testing, is crucial for a comprehensive purity profile.[2][3] This involves using multiple analytical techniques with different separation and detection principles to ensure no impurities are overlooked.[4][5]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[6][7] For this compound, a reversed-phase method is typically employed.

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer. A UV detector is ideal for this analyte due to the presence of a chromophore.

Experimental Protocol: HPLC Purity Assay

  • Instrumentation:

    • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[7]

    • C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[8]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.[8][9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 230 nm.[8]

    • Injection Volume: 10 µL.

  • Solution Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).[7]

    • Standard Solution: Prepare a solution of this compound reference standard at a known concentration (e.g., 0.5 mg/mL).

    • Sample Solution: Prepare the synthesized sample at the same concentration as the standard.

  • Analysis:

    • Inject the diluent (as a blank), followed by the standard and sample solutions.

    • Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Mobile_Phase Prepare Mobile Phase (Acetonitrile/Water/Acid) Equilibrate Equilibrate System Prep_Mobile_Phase->Equilibrate Prep_Sample Prepare Sample & Standard (0.5 mg/mL in Diluent) Inject_Standard Inject Standard Prep_Sample->Inject_Standard Inject_Sample Inject Sample Prep_Sample->Inject_Sample Inject_Blank Inject Blank (Diluent) Equilibrate->Inject_Blank Inject_Blank->Inject_Standard Inject_Standard->Inject_Sample Acquire_Data Acquire Chromatogram Inject_Sample->Acquire_Data Integrate Integrate Peaks Acquire_Data->Integrate Calculate Calculate Area % Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for HPLC purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR, particularly quantitative NMR (qNMR), is a powerful tool for both structure confirmation and purity assessment.[10][11] It is a primary analytical method that can determine purity without the need for a reference standard of the analyte.[12]

Principle: qNMR relies on the principle that the integrated signal intensity of a resonance is directly proportional to the number of nuclei contributing to that signal.[13] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Instrumentation:

    • NMR spectrometer (400 MHz or higher).

  • Materials:

    • Deuterated solvent (e.g., DMSO-d₆).

    • Internal Standard (IS): A certified reference material with known purity (e.g., maleic acid). The IS should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample and 5-10 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum with parameters optimized for quantification, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.[13]

  • Data Analysis:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the internal standard.

Thermal Analysis: Melting Point and DSC

Thermal analysis methods provide information about the physical properties of the compound and can be excellent indicators of purity.[6][14]

  • Melting Point Analysis: Pure crystalline compounds have a sharp, well-defined melting point.[15][16] Impurities typically cause a depression and broadening of the melting point range.[16][17] While less quantitative than other methods, it is a rapid and inexpensive technique for a preliminary purity check.[18]

  • Differential Scanning Calorimetry (DSC): DSC is a more sophisticated thermal technique that measures the heat flow required to raise the temperature of a sample.[19][20] For high-purity compounds (>98%), DSC can be used to determine purity based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[6][21]

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile impurities or if the analyte can be derivatized to become more volatile, GC-MS is a highly sensitive and specific technique.[22][23]

Principle: GC separates compounds based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides mass information for identification. Carboxylic acids often require derivatization to increase their volatility and prevent peak tailing.[23][24]

Comparative Summary of Analytical Techniques

TechniquePrincipleStrengthsLimitationsIdeal For
HPLC-UV Polarity-based separationHigh resolution, quantitative, robust, widely available.[7][8]Requires reference standards for impurity identification, may not detect non-UV active impurities.Routine quality control, quantification of known impurities, stability testing.
qNMR Nuclear spin propertiesAbsolute quantification without a specific reference standard, provides structural information.[10][25]Lower sensitivity than HPLC, requires specialized equipment and expertise, can be affected by peak overlap.[11]Purity assignment of reference standards, analysis of complex mixtures.
Melting Point Phase transition temperatureFast, simple, inexpensive.[18]Semi-quantitative, not suitable for amorphous or thermally unstable compounds.[15]Quick purity check, confirmation of identity.
DSC Heat flow during phase transitionQuantitative for high-purity (>98%) crystalline solids, small sample size.[6][21]Not suitable for thermally unstable compounds or amorphous solids, cannot identify individual impurities.[6]Orthogonal purity assessment, characterization of crystalline form.
GC-MS Volatility-based separationHigh sensitivity and specificity, excellent for volatile impurities.[22]May require derivatization for polar analytes like carboxylic acids, not suitable for non-volatile compounds.[23]Detecting residual solvents, analyzing volatile byproducts.

An Orthogonal Approach for Self-Validating Purity Assessment

Relying on a single analytical method is insufficient for definitive purity determination. A self-validating system employs orthogonal methods, where the techniques have different principles of separation and detection.[2][4] This approach provides a high degree of confidence that all potential impurities have been detected.[3]

cluster_primary Primary Analysis cluster_orthogonal Orthogonal Verification Sample Synthesized 3-Ethoxy- 4-nitrobenzoic Acid HPLC HPLC-UV (Purity & Impurity Profile) Sample->HPLC NMR_ID ¹H & ¹³C NMR (Structure Confirmation) Sample->NMR_ID GC_MS GC-MS (Residual Solvents) Sample->GC_MS qNMR qNMR (Absolute Purity) HPLC->qNMR Compare Results DSC DSC (Thermal Purity) HPLC->DSC Compare Results Result Comprehensive Purity Certificate HPLC->Result NMR_ID->Result qNMR->Result DSC->Result GC_MS->Result

References

literature review of substituted nitrobenzoic acid applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Applications of Substituted Nitrobenzoic Acids for Researchers and Drug Development Professionals

Substituted nitrobenzoic acids are a versatile class of aromatic compounds that serve as fundamental building blocks and functional molecules across a spectrum of scientific disciplines. The interplay between the electron-withdrawing nitro group (-NO₂) and the versatile carboxylic acid group (-COOH), along with the influence of their relative positions on the benzene ring (ortho, meta, para) and other substituents, dictates their chemical reactivity and utility.[1][2] This guide provides a comparative analysis of their applications, supported by experimental data, to inform research, chemical synthesis, and drug development.

Core Applications in Chemical Synthesis

The primary role of substituted nitrobenzoic acids is as intermediates in the synthesis of more complex molecules, including dyes, polymers, and, most significantly, pharmaceuticals.[3][4]

Pharmaceutical Synthesis

The specific isomer of nitrobenzoic acid is a critical determinant of its synthetic utility in drug development.

  • 4-Nitrobenzoic Acid (p-Nitrobenzoic Acid): This isomer is a key precursor in the synthesis of several widely used pharmaceuticals.[5] It is a starting material for producing 4-aminobenzoic acid (PABA), a crucial component of the folic acid molecule.[6][7] Furthermore, it is used to synthesize local anesthetics like procaine and benzocaine.[6][8] The synthesis of procaine from 4-nitrobenzoic acid typically involves an initial esterification followed by the reduction of the nitro group to an amine.[9]

  • 3-Nitrobenzoic Acid (m-Nitrobenzoic Acid): This isomer is a versatile building block for creating a variety of active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory and analgesic drugs.[3][10] Its nitro group can be reduced to form 3-aminobenzoic acid, a precursor for certain dyes and other pharmaceutical compounds.[2]

  • 2-Nitrobenzoic Acid (o-Nitrobenzoic Acid): Due to the ortho positioning of its functional groups, 2-nitrobenzoic acid is a crucial intermediate.[11] The reduction of its nitro group yields anthranilic acid, a precursor for numerous pharmaceuticals and dyes.[11] It is also used as a reagent for protecting amine groups during complex organic syntheses.

  • Substituted Derivatives: More complex derivatives, such as 2,6-Difluoro-3-nitrobenzoic Acid, are indispensable in producing potent anti-cancer agents and broad-spectrum antibiotics, where the fluorine atoms modify the molecule's electronic properties and reactivity.[1]

Dyes, Pigments, and Materials

The chromophoric nature of the nitro group makes these compounds valuable in the colorant industry.[1]

  • Dyes and Pigments: 3-Nitrobenzoic acid is a precursor to 3-aminobenzoic acid, which is used to prepare various dyes.[2] Similarly, 4-nitrobenzoic acid serves as an intermediate in the production of azo dyes.[4]

  • Polymer Chemistry: Both 3- and 4-nitrobenzoic acid are employed in the formulation of specialty polymers and resins, where they can enhance properties such as thermal stability and chemical resistance.[3][4]

  • Photosensitive Materials: p-Nitrobenzoic acid finds applications in the production of photosensitive materials and as a binder for capacitors.[8]

Advanced Applications in Materials Science

Beyond traditional synthesis, substituted nitrobenzoic acids are integral to the development of advanced materials like metal-organic frameworks and serve as effective corrosion inhibitors.

Metal-Organic Frameworks (MOFs)

Substituted isophthalic acids are common ligands for constructing MOFs. 5-Nitroisophthalic acid and 5-aminoisophthalic acid, both derivatives of nitrobenzoic acid chemistry, have been used to create novel MOFs with applications in gas capture and catalysis.

  • 5-Nitroisophthalic Acid: This ligand has been used to synthesize lanthanide(III) MOFs with interesting luminescent properties.[12] It has also been incorporated into Cadmium(II) frameworks, which have been studied for their ability to detect trace quantities of metal ions like Fe³⁺ and Cu²⁺.[13]

  • 5-Aminoisophthalic Acid: This ligand, produced via the reduction of its nitro counterpart, has been used to create MOFs with dysprosium, resulting in materials with intense photo-luminescence and sensory capacity for different solvents.[14] Other MOFs synthesized with this ligand have shown high efficiency in the photodegradation of pollutants like phenol.[15]

The choice of the functional group (-NO₂ vs. -NH₂) on the isophthalic acid backbone directly influences the properties of the resulting MOF, such as its framework structure and its efficacy in applications like CO₂ adsorption or pollutant degradation.[13][15]

Corrosion Inhibition

Nitrobenzoic acids have been investigated as corrosion inhibitors for various metals. The nitro group plays a beneficial role in their inhibitive efficiency.[16] 3,5-Dinitrobenzoic acid is noted as an important corrosion inhibitor.[17] The mechanism often involves the adsorption of the inhibitor molecule onto the metal surface, forming a protective film that prevents contact with the corrosive environment.[18]

Comparative Performance Data

The utility of substituted nitrobenzoic acids is best understood through a direct comparison of their properties and performance in various applications.

Table 1: Physicochemical Properties of Nitrobenzoic Acid Isomers

The position of the nitro group significantly impacts the acidity (pKa) and physical properties of the molecule. Nitrobenzoic acids are generally about ten times more acidic than unsubstituted benzoic acid (pKa ≈ 4.2).[19]

CompoundCAS NumberMolecular Weight ( g/mol )Melting Point (°C)pKa (in water)
2-Nitrobenzoic Acid 552-16-9167.12146–148~2.16
3-Nitrobenzoic Acid 121-92-6167.12139–141~3.47
4-Nitrobenzoic Acid 62-23-7167.12237–242~3.41
3,5-Dinitrobenzoic Acid 99-34-3212.12204–2062.82

(Data sourced from multiple references[2][5][6][17])

Causality: The ortho-isomer is the most acidic due to the strong inductive effect and steric inhibition of resonance of the carboxylic group, which stabilizes the carboxylate anion. The meta and para isomers have similar acidities, both significantly stronger than benzoic acid due to the electron-withdrawing nature of the nitro group.[20]

Table 2: Comparative Antifungal Activity of 3,5-Dinitrobenzoate Derivatives

Derivatives of 3,5-dinitrobenzoic acid have shown promising antimicrobial activity. A study on esters derived from this acid revealed potent fungicidal action against several Candida species.[21]

CompoundR GroupMIC vs. C. albicans (µg/mL)MIC vs. C. krusei (µg/mL)
Ethyl 3,5-dinitrobenzoate -CH₂CH₃125100
Propyl 3,5-dinitrobenzoate -(CH₂)₂CH₃>500500
Butyl 3,5-dinitrobenzoate -(CH₂)₃CH₃>500500

(Data extracted from ProQuest, "3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies"[21])

Experimental Insight: The data indicates that esters with shorter alkyl side chains, such as the ethyl derivative, exhibit the most potent antifungal activity.[21] The mechanism of action for these compounds was found to involve disruption of the fungal cell membrane and interference with ergosterol synthesis.[21]

Key Experimental Protocols

Reproducibility and understanding the rationale behind experimental choices are paramount. Below are detailed methodologies for key syntheses involving substituted nitrobenzoic acids.

Protocol 1: Synthesis of 3-Nitrobenzoic Acid via Nitration of Benzoic Acid

This protocol illustrates a classic electrophilic aromatic substitution. The carboxylic acid group is an electron-withdrawing meta-director, which is why the 3-nitro isomer is the primary product.[2]

Rationale: Using a mixture of nitric and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The reaction is conducted at low temperatures to minimize the formation of dinitrated byproducts and to control the exothermic nature of the reaction. The meta-directing effect of the -COOH group ensures high regioselectivity.

Methodology:

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to chilled concentrated sulfuric acid.

  • Slowly add benzoic acid to the nitrating mixture while maintaining a low temperature (e.g., <10°C) with an ice bath.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for a designated period (e.g., 1 hour).

  • Pour the reaction mixture over crushed ice to precipitate the crude product.

  • Filter the solid product, wash with cold water to remove residual acid, and recrystallize from a suitable solvent (e.g., aqueous ethanol) to purify.

The typical yield for 3-nitrobenzoic acid is high, with smaller amounts of 2-nitrobenzoic acid (~20%) and 4-nitrobenzoic acid (~1.5%) produced as side products.

Protocol 2: Synthesis of Antifungal Esters from 3,5-Dinitrobenzoic Acid

This procedure describes a Fischer esterification, a common method for synthesizing esters from carboxylic acids and alcohols.

Rationale: A strong acid catalyst (concentrated H₂SO₄) is used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is typically heated under reflux to increase the reaction rate. An excess of the alcohol can be used to shift the equilibrium towards the product side.[21]

G A Start: 3,5-Dinitrobenzoic Acid + Alcohol (ROH) B Add Catalyst: Conc. H₂SO₄ A->B Step 1 C Reaction: Heat under Reflux (3-24 hours) B->C Step 2 D Workup: 1. Partially remove solvent 2. Dilute with water C->D Step 3 E Extraction: Extract with Ethyl Acetate D->E Step 4 F Washing: 1. Wash with 5% NaHCO₃ 2. Wash with Water E->F Step 5 G Drying & Evaporation: Dry with Na₂SO₄, filter, and roto-evaporate F->G Step 6 H Final Product: 3,5-Dinitrobenzoate Ester G->H Step 7

Caption: Workflow for the synthesis of 3,5-dinitrobenzoate esters.

Methodology:

  • Dissolve 3,5-dinitrobenzoic acid in the desired alcohol (e.g., ethanol for the ethyl ester).[21]

  • Add a catalytic amount of concentrated sulfuric acid to the mixture.[21]

  • Heat the reaction mixture under reflux for 3-24 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).[21]

  • After completion, allow the mixture to cool and partially remove the excess alcohol under reduced pressure.[21]

  • Dilute the residue with water and extract the product into an organic solvent like ethyl acetate.[21]

  • Wash the organic layer sequentially with a 5% sodium bicarbonate solution (to remove unreacted acid) and water.[21]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude ester, which can be further purified if necessary.[21]

Conclusion

Substituted nitrobenzoic acids are far more than simple chemical curiosities; they are enabling molecules that fuel innovation across pharmaceuticals, materials science, and industrial chemistry. Their utility is dictated by a predictable yet powerful set of structure-activity relationships, where the strategic placement of the nitro group and other substituents allows for the fine-tuning of their chemical and biological properties. From the synthesis of life-saving drugs like folic acid to the construction of advanced MOFs for environmental remediation, these compounds demonstrate a remarkable breadth of application. This guide highlights that a deep, comparative understanding of their properties and reaction mechanisms is essential for researchers and developers seeking to harness their full potential.

References

Safety Operating Guide

A Researcher's Guide to Safely Handling 3-Ethoxy-4-nitrobenzoic Acid: Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to approach every chemical, regardless of its perceived reactivity, with a robust and well-reasoned safety plan. This guide provides a comprehensive framework for the safe handling of 3-Ethoxy-4-nitrobenzoic acid, with a focus on personal protective equipment (PPE), operational procedures, and disposal. The following recommendations are synthesized from safety data for structurally analogous nitrobenzoic acid derivatives, providing a strong basis for safe laboratory practices.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Acute Oral Toxicity [1][2][3]

  • Skin Irritation [1][2][3][4][5][6]

  • Serious Eye Irritation [1][2][3][4][5][6]

  • Respiratory Tract Irritation [1][2][3][4][5][6][8]

  • Combustible Dust [8]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial for mitigating the risks associated with handling this compound. The following table outlines the recommended PPE, with an explanation of the reasoning behind each selection.

Body PartProtectionSpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Given the absence of specific breakthrough time data, it is crucial to select gloves with a thickness of at least 5 mils for splash protection and to change them immediately upon contamination.[9]
Eyes/Face Safety goggles and face shieldSafety goggles with side shields are mandatory. A face shield should be worn in addition to safety goggles when there is a significant risk of splashing or dust generation.[3][4][5][9]
Body Laboratory coat and apronA full-length, buttoned laboratory coat should be worn. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[9]
Respiratory Particulate filter respiratorWhen handling the solid outside of a certified chemical fume hood, or if dust generation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is necessary.[3][10]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize risk.

Preparation and Engineering Controls
  • Work Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4][5][9][10]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[4][5]

  • Spill Kit: Have a spill kit readily available that is appropriate for solid chemical spills.

Step-by-Step Handling Procedure
  • Don PPE: Before handling the chemical, put on all required personal protective equipment as detailed in the table above.

  • Weighing: If possible, weigh the compound directly in the fume hood. If this is not feasible, use a balance with a draft shield and handle the material carefully to minimize dust generation.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Reactions: If the compound is to be used in a reaction, ensure the glassware is properly secured and that the reaction is monitored.

  • Post-Handling: After handling, decontaminate the work area and any equipment used. Wash hands thoroughly with soap and water.[1][2]

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][4][5] Remove contaminated clothing.[2][11] Seek medical attention if irritation persists.[4][5][7]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][4][5] Seek immediate medical attention.[2][4][5][7][11][12]

  • Inhalation: Move the affected person to fresh air.[1][4][5][6] If breathing is difficult, administer oxygen. Seek medical attention.[4][5][11]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[12] Seek immediate medical attention.[1][11]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation:

    • Solid Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container for hazardous solid waste.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for non-halogenated organic liquid waste. Do not mix with other waste streams.[9]

    • Contaminated Materials: Any disposable items such as gloves, absorbent pads, and weighing paper that are contaminated with the chemical should be placed in a designated solid waste container.[9]

  • Container Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Irritant").[9]

  • Disposal Protocol: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup handle_weigh Weigh Compound Carefully prep_setup->handle_weigh handle_use Use in Experiment handle_weigh->handle_use cleanup_decon Decontaminate Work Area handle_use->cleanup_decon cleanup_dispose Segregate and Dispose of Waste cleanup_decon->cleanup_dispose cleanup_wash Wash Hands Thoroughly cleanup_dispose->cleanup_wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.